Product packaging for Palmitic acid-d2-2(Cat. No.:)

Palmitic acid-d2-2

货号: B1434761
分子量: 258.44 g/mol
InChI 键: IPCSVZSSVZVIGE-MGVXTIMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Hexadecanoic-9,9-d2 acid (CAS 272442-14-5) is a selectively deuterated stable isotope analog of palmitic acid (hexadecanoic acid), a ubiquitous 16-carbon saturated fatty acid that is the most common saturated fatty acid found in animals, plants, and microorganisms . This compound, with a molecular formula of C16H30D2O2 and a molecular weight of 258.44 g/mol, features two deuterium atoms at the 9th carbon position, making it a valuable internal standard for precise quantitative mass spectrometry and metabolic profiling . In biochemical research, palmitic acid is a fundamental molecule, being the first fatty acid produced during lipogenesis and a precursor to longer fatty acids . The deuterated form allows for advanced tracing studies of lipid metabolism, membrane dynamics, and protein palmitoylation—a key post-translational modification that regulates protein localization and function. Research indicates that palmitic acid and its analogs can interact with specific bacterial proteins, such as the traffic ATPase TrwD, which is involved in bacterial conjugation . Consequently, Hexadecanoic-9,9-d2 acid and related inhibitors are pivotal in studies aimed at understanding and combating the spread of antibiotic resistance genes through bacterial conjugation systems . This product is offered with a high isotopic enrichment of 98 atom % D and a high chemical purity. It is supplied for laboratory research purposes only. The statement "For Research Use Only" applies. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B1434761 Palmitic acid-d2-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

9,9-dideuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-MGVXTIMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCC)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Palmitic Acid-d2-2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Palmitic acid-d2-2 (Hexadecanoic-2,2-d2 acid), a deuterated analog of palmitic acid. This stable isotope-labeled compound serves as an invaluable tool in metabolic research and quantitative analytical chemistry, particularly in the fields of lipidomics and drug development. Its primary application is as an internal standard for the precise quantification of endogenous palmitic acid in various biological matrices using mass spectrometry-based techniques.

Core Concepts and Applications

This compound is a synthetic form of palmitic acid where two hydrogen atoms at the C-2 position are replaced with deuterium (B1214612) atoms. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher mass. This mass difference is the key to its utility in stable isotope dilution assays, a gold standard for quantitative analysis.[1]

Primary Applications:

  • Internal Standard in Mass Spectrometry: this compound is predominantly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of palmitic acid.[2] By adding a known amount of the deuterated standard to a sample, variations in sample preparation, extraction, and instrument response can be normalized, leading to highly accurate and precise measurements.[3]

  • Metabolic and Lipidomic Research: This stable isotope-labeled fatty acid is employed in metabolic studies to trace the fate of palmitic acid in various biochemical pathways. It helps in understanding fatty acid metabolism, uptake, and incorporation into complex lipids.

  • Drug Development: In the development of therapeutics targeting lipid metabolism, this compound can be used to assess the impact of drug candidates on palmitic acid levels and fluxes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name Hexadecanoic-2,2-d2 acid
Synonyms Palmitic acid-2,2-d2
Molecular Formula C₁₆H₃₀D₂O₂
Molecular Weight 258.44 g/mol
CAS Number 62689-96-7
Appearance Solid
Purity Typically ≥98% isotopic purity

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of palmitic acid in biological samples using this compound as an internal standard. These protocols are based on established methods for fatty acid analysis and can be adapted for specific research needs.

Lipid Extraction from Biological Samples

The choice of extraction method depends on the sample matrix. The Folch and Bligh-Dyer methods are commonly used for tissues and cells, while liquid-liquid extraction is often employed for plasma and serum.

Table 1: Lipid Extraction Parameters

ParameterTissues/Cells (Folch Method)Plasma/Serum (Liquid-Liquid Extraction)
Sample Amount 10-100 mg tissue or 1-10 million cells50-200 µL plasma/serum
Internal Standard Spike with a known amount of this compoundSpike with a known amount of this compound
Extraction Solvent Chloroform:Methanol (B129727) (2:1, v/v)Acetonitrile or Isopropanol
Procedure Homogenize sample in solvent, add 0.2 volumes of 0.9% NaCl, vortex, and centrifuge. Collect the lower organic phase.Add solvent to plasma/serum, vortex, and centrifuge to precipitate proteins. Collect the supernatant.
Drying Evaporate the solvent under a stream of nitrogen.Evaporate the solvent under a stream of nitrogen.
Derivatization of Fatty Acids

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl ester derivatives (FAMEs). For LC-MS, derivatization is not always necessary but can improve ionization efficiency.

Table 2: Fatty Acid Derivatization Parameters

ParameterGC-MS (FAMEs)LC-MS (Optional)
Reagent 14% Boron trifluoride in methanol (BF₃/MeOH) or 2% Sulfuric acid in methanolN/A (for underivatized analysis)
Procedure Add reagent to the dried lipid extract, heat at 60-100°C for 10-60 minutes.Reconstitute the dried extract in a suitable solvent.
Extraction After cooling, add water and hexane (B92381), vortex, and collect the upper hexane layer containing FAMEs.N/A
Drying Evaporate the hexane under a stream of nitrogen.N/A
Reconstitution Reconstitute in a small volume of hexane or isooctane (B107328) for injection.Reconstitute in an appropriate mobile phase for injection.
Instrumental Analysis

The following tables outline typical instrument parameters for GC-MS and LC-MS analysis of palmitic acid.

Table 3: GC-MS Instrumental Parameters

ParameterTypical Setting
Gas Chromatograph Agilent 7890A or equivalent
Column DB-225 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Splitless
Inlet Temperature 250°C
Oven Program Start at 100°C, ramp to 220°C at 10°C/min, hold for 10 min
Carrier Gas Helium
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Palmitic acid-FAME (m/z 270), this compound-FAME (m/z 272)

Table 4: LC-MS/MS Instrumental Parameters

ParameterTypical Setting
Liquid Chromatograph Agilent 1290 Infinity or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, ramp to 95% B over 10 min, hold for 2 min
Flow Rate 0.3 mL/min
Mass Spectrometer Triple quadrupole (e.g., Agilent 6495)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Palmitic acid: Q1 m/z 255.2 -> Q3 m/z 255.2; this compound: Q1 m/z 257.2 -> Q3 m/z 257.2

Signaling Pathways and Biological Context

Palmitic acid is not merely a metabolic fuel but also a potent signaling molecule implicated in a variety of cellular processes and pathologies. Understanding these pathways is crucial for researchers in drug development and disease modeling.

Palmitic Acid-Induced Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Excess palmitic acid can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[4][5][6] This triggers a signaling cascade called the Unfolded Protein Response (UPR), which initially aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.[4][7]

ER_Stress_UPR cluster_UPR Unfolded Protein Response (UPR) Palmitic Acid Palmitic Acid ER Stress ER Stress Palmitic Acid->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation PERK PERK IRE1 IRE1α ATF6 ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n Cleaved ATF6 ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Palmitic Acid-Induced ER Stress and UPR Pathway.
Palmitic Acid and Toll-Like Receptor 4 (TLR4) Signaling

Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[8][9][10][11] Activation of TLR4 by palmitic acid initiates a pro-inflammatory signaling cascade, contributing to the chronic low-grade inflammation associated with metabolic diseases.[10][12]

TLR4_Signaling Palmitic Acid Palmitic Acid TLR4 TLR4 Palmitic Acid->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Palmitic Acid Activation of TLR4 Signaling.

Conclusion

This compound is an essential tool for researchers investigating the roles of palmitic acid in health and disease. Its use as an internal standard enables accurate and precise quantification, providing reliable data for metabolic studies, lipidomics, and the development of novel therapeutics. The detailed protocols and pathway diagrams presented in this guide offer a solid foundation for the successful application of this compound in a research setting.

References

Synthesis of Deuterated Palmitic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Deuterated palmitic acid is an invaluable tool in metabolic research, enabling the precise tracing of fatty acid pathways in vivo and in vitro. This technical guide provides a comprehensive overview of the primary methods for the synthesis of deuterated palmitic acid, tailored for researchers, scientists, and drug development professionals. Detailed experimental protocols for catalytic H/D exchange, chemoenzymatic synthesis, and in vivo labeling are presented. Quantitative data on reaction yields and isotopic enrichment are summarized for comparative analysis. Furthermore, this guide includes visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of the synthesis and application of deuterated palmitic acid in research.

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a primary component of complex lipids and a major source of energy. The use of stable isotope-labeled palmitic acid, particularly deuterated forms (e.g., palmitic acid-d31), allows for the non-invasive study of its metabolism, including de novo lipogenesis (DNL), beta-oxidation, and incorporation into complex lipids.[1] This guide details the most common and effective methods for preparing deuterated palmitic acid for research applications.

Synthesis Methodologies

Several methods are employed for the synthesis of deuterated palmitic acid, each with its own advantages in terms of yield, isotopic purity, and scalability. The choice of method often depends on the desired level of deuteration and the specific research application.

Catalytic H/D Exchange

Catalytic hydrogen-deuterium (H/D) exchange is a robust method for producing perdeuterated fatty acids. This technique involves the use of a metal catalyst, typically platinum on carbon (Pt/C), to facilitate the exchange of hydrogen atoms with deuterium (B1214612) from a deuterium source, such as deuterium oxide (D₂O), under hydrothermal conditions.[2][3]

Experimental Protocol: Catalytic H/D Exchange for Perdeuterated Palmitic Acid (d31)

Materials:

  • Palmitic acid

  • 5% Platinum on activated carbon (Pt/C)

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Sodium deuteroxide (NaOD) in D₂O (40 wt. %)

  • Hydrochloric acid (HCl), 1 M

  • Celite

  • Nitrogen gas (N₂)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, combine palmitic acid, 5% Pt/C catalyst, and a solution of NaOD in D₂O. A typical ratio is 1:0.03:1.1 by weight of palmitic acid:Pt/C:NaOD. Add D₂O to the mixture.

  • Degassing: Purge the reactor with N₂ gas to remove air.

  • Reaction: Seal the reactor and heat to 220°C with constant stirring. The pressure will increase due to the hydrothermal conditions. Maintain these conditions for 72 hours.

  • Cooling and Catalyst Removal: After 72 hours, cool the reactor to room temperature. Filter the reaction mixture through a plug of Celite to remove the Pt/C catalyst. Wash the catalyst with H₂O.

  • Acidification and Extraction: Acidify the aqueous filtrate to a pH of 2 using 1 M HCl. This will precipitate the deuterated palmitic acid. Extract the product with an organic solvent such as diethyl ether or hexane.

  • Drying and Purification: Dry the organic extract over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Repeated Exchange (Optional): To achieve higher isotopic enrichment (>98% D), the H/D exchange process can be repeated one or two more times with fresh catalyst and D₂O.[4]

Chemoenzymatic Synthesis

Chemoenzymatic methods offer high specificity and can be used to introduce deuterium at specific positions or to synthesize complex deuterated lipids from a deuterated palmitic acid precursor. This often involves the use of lipases for regioselective esterification or hydrolysis.[5][6]

Experimental Protocol: Esterification of Deuterated Palmitic Acid to a Lysophospholipid

This protocol describes the esterification of commercially available or previously synthesized palmitic acid-d31 to the sn-1 position of a lysophospholipid, a common step in the synthesis of deuterated phospholipids.

Materials:

  • Palmitic acid-d31

  • 1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine

  • Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous pyridine

  • Argon or Nitrogen gas

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Deuterated Palmitic Acid: Dissolve palmitic acid-d31 in anhydrous DCM under an inert atmosphere (argon or nitrogen). Add a catalytic amount of anhydrous DMF. Cool the solution to 0°C and slowly add oxalyl chloride. Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain palmitoyl-d31 chloride.

  • Esterification: Dissolve the 1-hydroxy-2-oleoyl-sn-glycero-3-phosphocholine in anhydrous DCM and anhydrous pyridine. Cool the solution to 0°C. Add a solution of the freshly prepared palmitoyl-d31 chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water. Extract the lipid product with a mixture of chloroform (B151607) and methanol (B129727). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting deuterated phospholipid by flash column chromatography on silica gel using a gradient of chloroform and methanol.

In Vivo Labeling with Deuterium Oxide (D₂O)

This method is used to study the endogenous synthesis of palmitic acid. By administering D₂O to an animal model, deuterium is incorporated into newly synthesized fatty acids through the de novo lipogenesis pathway.[7][8]

Experimental Protocol: In Vivo Labeling in Rodents

Materials:

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Saline (0.9% NaCl)

  • Rodent model (e.g., mice or rats)

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Preparation of D₂O Solutions: Prepare a sterile 0.9% saline solution using D₂O for intraperitoneal (IP) injection. Prepare an 8% (v/v) D₂O-enriched drinking water solution by mixing D₂O with regular drinking water.[7]

  • D₂O Administration:

    • Priming Dose: Administer a priming IP injection of the D₂O-saline solution to the animals (e.g., 35 µL/g of body weight for mice) to rapidly achieve a target deuterium enrichment in body water.[7]

    • Maintenance Dose: Replace the regular drinking water with the 8% D₂O-enriched water to maintain a steady-state level of deuterium enrichment in the body water. The labeling period can range from hours to several days depending on the research question.[7]

  • Sample Collection: At the end of the labeling period, collect blood and tissues of interest (e.g., liver, adipose tissue).

  • Lipid Extraction and Derivatization: Extract total lipids from the collected samples. Hydrolyze the lipids to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) for GC-MS analysis. This is typically done by heating the lipid extract with a reagent like 2% sulfuric acid in methanol at 50°C for 2 hours.[7]

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to determine the mass isotopologue distribution of palmitate. This data is used to calculate the fractional synthesis rate of palmitic acid.[9]

Quantitative Data Summary

The efficiency of each synthesis method can be evaluated based on the yield and the level of isotopic enrichment. The following tables summarize typical quantitative data for the different methods.

Table 1: Comparison of Deuterated Palmitic Acid Synthesis Methods

Synthesis MethodTypical YieldIsotopic Purity (atom % D)Key AdvantagesKey Disadvantages
Catalytic H/D Exchange 70-90%>98% (after multiple cycles)[4]High isotopic enrichment, suitable for large-scale synthesis.Harsh reaction conditions, requires specialized equipment (high-pressure reactor).
Chemoenzymatic Synthesis 50-75% (for esterification step)[5]Dependent on the starting deuterated fatty acidHigh specificity, allows for positional labeling.Multi-step process, may have lower overall yields.
In Vivo D₂O Labeling Not applicable (measures synthesis rate)Dependent on D₂O enrichment in body water (typically 2-5%)[7]Reflects physiological synthesis, good for metabolic flux studies.Low isotopic enrichment, requires animal models and complex data analysis.

Visualization of Workflows and Pathways

Diagrams of experimental workflows and metabolic pathways provide a clear visual representation of the processes involved in the synthesis and utilization of deuterated palmitic acid.

Experimental Workflows

experimental_workflow_catalytic_deuteration start Palmitic Acid + Pt/C + D2O/NaOD reactor High-Pressure Reactor (220°C, 72h) start->reactor filtration Filtration (Remove Pt/C) reactor->filtration acidification Acidification (HCl) filtration->acidification extraction Solvent Extraction acidification->extraction purification Drying & Solvent Removal extraction->purification product Deuterated Palmitic Acid purification->product

Catalytic H/D Exchange Workflow

experimental_workflow_in_vivo_labeling start Rodent Model d2o_admin D2O Administration (IP Injection & Drinking Water) start->d2o_admin labeling In Vivo Labeling Period d2o_admin->labeling sampling Tissue/Blood Collection labeling->sampling extraction Lipid Extraction & Hydrolysis sampling->extraction derivatization FAMEs Derivatization extraction->derivatization analysis GC-MS Analysis derivatization->analysis

In Vivo D₂O Labeling Workflow
Metabolic Pathways

de_novo_lipogenesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito Acetyl-CoA (Mitochondria) Pyruvate->AcetylCoA_mito Citrate Citrate AcetylCoA_mito->Citrate AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate->AcetylCoA_cyto MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FAS Fatty Acid Synthase AcetylCoA_cyto->FAS MalonylCoA->FAS Palmitate Palmitate (C16:0) FAS->Palmitate D2O D2O D2O->FAS Incorporation of Deuterium

De Novo Lipogenesis Pathway

beta_oxidation PalmitoylCoA Palmitoyl-CoA (C16) Cycle1 β-Oxidation Cycle 1 PalmitoylCoA->Cycle1 MyristoylCoA Myristoyl-CoA (C14) Cycle1->MyristoylCoA AcetylCoA1 Acetyl-CoA Cycle1->AcetylCoA1 Cycle2 β-Oxidation Cycle 2 MyristoylCoA->Cycle2 TCA TCA Cycle AcetylCoA1->TCA LauroylCoA Lauroyl-CoA (C12) Cycle2->LauroylCoA AcetylCoA2 Acetyl-CoA Cycle2->AcetylCoA2 Cycles_continue ... (5 more cycles) LauroylCoA->Cycles_continue AcetylCoA2->TCA Final_AcetylCoA 2 Acetyl-CoA Cycles_continue->Final_AcetylCoA Final_AcetylCoA->TCA

β-Oxidation of Palmitic Acid

Conclusion

The synthesis of deuterated palmitic acid is a critical enabling technology for modern metabolic research. This guide has provided detailed methodologies for the most common synthesis routes, including catalytic H/D exchange, chemoenzymatic synthesis, and in vivo D₂O labeling. The choice of method will be dictated by the specific requirements of the research, including the desired level of isotopic enrichment, the scale of synthesis, and whether the study is to be conducted in vitro or in vivo. The provided experimental protocols, comparative data, and pathway visualizations are intended to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and nutritional science.

References

Palmitic acid-d2-2 CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Palmitic acid-d2-2, a deuterated analog of palmitic acid. It is intended to serve as a core resource for professionals in research and development who utilize stable isotope-labeled compounds for quantitative analysis. This document outlines its chemical properties, provides a detailed experimental protocol for its use as an internal standard in mass spectrometry-based lipidomics, and includes a visual workflow to facilitate experimental design.

Core Compound Identification

This compound, also known as Hexadecanoic-2,2-d2 acid, is a stable isotope-labeled version of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. The deuterium (B1214612) labels at the C-2 position provide a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous palmitic acid in various biological matrices by mass spectrometry.[1][2][3][4]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 62689-96-7[1][2][3][5]
Molecular Formula C₁₆H₃₀D₂O₂[2][3]
Molecular Weight 258.44 g/mol [1][2][5][6]
Synonyms Hexadecanoic-2,2-d2 acid, C16:0-d2[1][3][4]
Isotopic Purity Typically ≥98%[1][2][4]
Physical Form Crystalline solid[3]
Linear Formula CH₃(CH₂)₁₃CD₂CO₂H[1][5]

Experimental Protocols: Quantification of Palmitic Acid in Biological Samples using GC-MS

The use of a deuterated internal standard is crucial for correcting variations during sample preparation and instrument analysis, ensuring high precision and accuracy.[7] this compound is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS.[3][4] The following protocol provides a detailed methodology for the extraction, derivatization, and analysis of total fatty acids from a biological sample (e.g., plasma, cells, or tissue) using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Unlabeled Palmitic Acid (for calibration curve)

  • Solvents: Methanol, Chloroform, Iso-octane, Acetonitrile (B52724) (HPLC-grade)

  • Reagents: Hydrochloric acid (HCl), Potassium hydroxide (B78521) (KOH), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFB-Br)

  • Butylated hydroxytoluene (BHT) to prevent oxidation

  • Washed glassware to avoid fatty acid contamination

2. Sample Preparation and Lipid Extraction (Folch Method):

  • Homogenize the biological sample (e.g., 100 µL of serum or ~10^6 cells).[3]

  • To the homogenized sample, add a known amount of this compound internal standard solution. The exact amount should be optimized to be within the range of the calibration curve.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.005% BHT.[3]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.[1]

  • Carefully collect the lower organic layer (chloroform phase) containing the lipids into a new glass tube.

  • Repeat the extraction step on the remaining aqueous layer with another 1 mL of the chloroform:methanol solution to maximize recovery.

  • Combine the organic extracts and dry them under a gentle stream of nitrogen or using a speed vacuum.

3. Saponification (for Total Fatty Acid Analysis):

  • To the dried lipid extract, add 500 µL of 1N KOH in methanol.

  • Incubate the mixture at 60°C for 1 hour to hydrolyze the ester linkages and release the fatty acids.

  • After incubation, acidify the mixture to a pH < 3 by adding 500 µL of 1N HCl. This protonates the fatty acids, making them extractable into an organic solvent.[1]

4. Fatty Acid Extraction:

  • Add 1 mL of iso-octane to the acidified mixture.

  • Vortex and centrifuge at 3000 x g for 1 minute to separate the layers.

  • Transfer the upper iso-octane layer, containing the free fatty acids, to a clean glass tube. Repeat this extraction once more.

  • Dry the pooled iso-octane extracts under a stream of nitrogen.

5. Derivatization:

  • To the dried fatty acids, add 25 µL of a solution containing 1% PFB-Br in acetonitrile and 25 µL of a solution containing 1% DIPEA in acetonitrile.[1][4] This reaction converts the fatty acids to their pentafluorobenzyl (PFB) esters, which are volatile and suitable for GC-MS analysis.

  • Incubate at room temperature for 20 minutes.[1][4]

  • Dry the sample completely under a nitrogen stream.

  • Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS injection.[1][4]

6. GC-MS Analysis:

  • Instrument Setup: Use a GC system coupled to a mass spectrometer. An example column is a Zebron ZB-1 (15 m × 0.25 mm i.d., 0.1 μm film thickness) or equivalent.[4]

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.[4]

  • GC Program:

    • Initial oven temperature: 150°C

    • Ramp: 10°C/min to 270°C

    • Ramp: 40°C/min to 310°C, hold for 1 minute.[4]

  • MS Detection: Operate the mass spectrometer in negative ion chemical ionization (NCI) mode.[1] Use Selected Ion Monitoring (SIM) to monitor the specific m/z ions for the PFB esters of unlabeled palmitic acid and this compound.

  • Quantification: Prepare a calibration curve using known amounts of unlabeled palmitic acid standard, spiked with the same amount of this compound internal standard as the samples. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of palmitic acid in the biological samples can then be determined from this calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of palmitic acid in a biological sample using this compound as an internal standard, followed by GC-MS analysis.

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (IS) Sample->Spike Add Internal Standard Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Hydrolyze Saponification (Hydrolysis) (for Total FAs) Extract->Hydrolyze Derivatize Derivatization (e.g., PFB esters) Hydrolyze->Derivatize GCMS GC-MS Analysis (NCI-SIM Mode) Derivatize->GCMS Inject Sample Data Data Acquisition (Peak Area Integration) GCMS->Data Quant Quantification (Ratio to IS vs. Calib. Curve) Data->Quant Result Final Concentration of Palmitic Acid Quant->Result

Caption: Workflow for fatty acid quantification using an internal standard.

References

Commercial Suppliers and Technical Guide for Palmitic Acid-d2-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Palmitic acid-d2-2 (Hexadecanoic-2,2-d2 acid) is a critical tool for quantitative analysis of its unlabeled counterpart, palmitic acid. This deuterated stable isotope serves as an ideal internal standard in mass spectrometry-based applications due to its chemical similarity to the analyte and its distinct mass. This guide provides an in-depth overview of commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Supplier Overview

Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for their products, facilitating an informed selection based on specific experimental needs.

SupplierCAS NumberMolecular FormulaMolecular WeightPurity/Isotopic EnrichmentIntended Use
Cayman Chemical [1][2]62689-96-7C16H30D2O2258.4 g/mol ≥98% deuterated forms (d1-d2)Internal standard for quantification of palmitic acid by GC- or LC-MS.[1][2]
Sigma-Aldrich [3]62689-96-7CH3(CH2)13CD2CO2H258.44 g/mol 98 atom % DAcid-catalyzed reaction mechanism studies, chemical synthesis of labeled compounds.[3]
Cambridge Isotope Laboratories, Inc. [4]62689-96-7C16H32O2258.44 g/mol 98%Lipidomics, Metabolism, Metabolomics.[4]
MedChemExpress [5]62689-96-7C16H30D2O2258.44 g/mol Not SpecifiedResearch use only.[5]

Experimental Protocols

This compound is primarily used as an internal standard to accurately quantify palmitic acid concentrations in various biological samples. Below are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of Palmitic Acid in Plasma using GC-MS

This protocol is adapted from established methods for fatty acid analysis in biological matrices.

1. Materials and Reagents:

  • This compound (as internal standard)

  • Heptane (B126788)

  • Methanol (B129727)

  • Acetyl chloride

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., DB-23, HP-5MS)

2. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma, add a known amount of this compound in methanol. b. Add 2 mL of a 1:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex thoroughly. c. Add 1 mL of 0.9% NaCl solution and vortex again. d. Centrifuge at 3000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a new glass tube.

3. Fatty Acid Methyl Ester (FAME) Derivatization: a. Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen. b. Add 2 mL of 5% acetyl chloride in methanol. c. Cap the tube tightly and heat at 100°C for 1 hour. d. Cool the tube to room temperature. e. Add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction. f. Add 1 mL of heptane and vortex to extract the FAMEs. g. Centrifuge at 1000 x g for 5 minutes. h. Transfer the upper heptane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water. i. Transfer the dried heptane extract to a GC vial for analysis.

4. GC-MS Analysis: a. Injection Volume: 1 µL b. Injector Temperature: 250°C c. Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. d. Carrier Gas: Helium at a constant flow rate. e. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Monitor characteristic ions for palmitic acid methyl ester (e.g., m/z 270) and this compound methyl ester (e.g., m/z 272).

5. Quantification: a. Create a calibration curve using known concentrations of unlabeled palmitic acid spiked with a constant concentration of this compound. b. Determine the peak area ratio of the analyte to the internal standard for both the standards and the samples. c. Calculate the concentration of palmitic acid in the samples by interpolating from the calibration curve.

Protocol 2: Quantification of Palmitic Acid in Cell Lysates using LC-MS

This protocol provides a general workflow for the analysis of free fatty acids in cellular extracts.

1. Materials and Reagents:

  • This compound (as internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS system with a C18 reversed-phase column

2. Sample Preparation and Lipid Extraction: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a known volume of PBS. c. Add a known amount of this compound in methanol to an aliquot of the cell suspension. d. Perform cell lysis by sonication or freeze-thaw cycles. e. Add 3 volumes of ice-cold methanol to precipitate proteins. f. Vortex and incubate at -20°C for 30 minutes. g. Centrifuge at 14,000 x g for 15 minutes at 4°C. h. Collect the supernatant and transfer to an LC vial for analysis.

3. LC-MS Analysis: a. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient to separate fatty acids (e.g., start with 60% B, increase to 99% B over 15 minutes, hold for 5 minutes, and re-equilibrate). e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
  • Monitor the deprotonated molecular ions for palmitic acid ([M-H]-, m/z 255.2) and this compound ([M-H]-, m/z 257.2).

4. Quantification: a. Follow the same principles as for GC-MS quantification, constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathway Involving Palmitic Acid

Palmitic acid is not merely a metabolic fuel but also a signaling molecule implicated in various cellular processes, including inflammation and insulin (B600854) resistance. One key pathway involves the activation of Toll-like receptor 4 (TLR4).

Palmitic_Acid_TLR4_Signaling PA Palmitic Acid TLR4 TLR4 PA->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Sample->Spike Extract Lipid Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize Analysis GC-MS or LC-MS Analysis Extract->Analysis Derivatize->Analysis Quant Quantification (Peak Area Ratio) Analysis->Quant Result Palmitic Acid Concentration Quant->Result

References

A Technical Guide to Palmitic Acid-d2: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, handling protocols, and an overview of the experimental applications of Palmitic acid-d2. This deuterated analog of palmitic acid serves as a valuable tool in metabolic research, particularly in studies involving lipid metabolism and signaling pathways.

Section 1: Safety Data and Handling

The safety profile of Palmitic acid-d2 is comparable to that of its non-deuterated counterpart, palmitic acid. As with any chemical reagent, it is essential to handle it with care in a laboratory setting.

Hazard Identification

Palmitic acid-d2 is generally not classified as a hazardous substance. However, some suppliers indicate that it may cause skin and eye irritation, and respiratory irritation if inhaled as a dust.

GHS Classification:

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Palmitic acid-d2 is presented below.

PropertyValue
Chemical Formula C₁₆H₃₀D₂O₂
Molecular Weight 258.4 g/mol [1]
Appearance White solid
Melting Point 59 - 63 °C / 138.2 - 145.4 °F[2]
Boiling Point 351.5 °C / 664.7 °F[2]
Flash Point 206 °C / 402.8 °F[2]
Solubility Insoluble in water.[2] Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml).[1]
Purity ≥98% deuterated forms (d₁-d₂)[1]
Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of Palmitic acid-d2 and ensure laboratory safety.

Handling:

  • Ventilation: Use in a well-ventilated area. For operations that may generate dust, use local exhaust ventilation.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat or other appropriate protective clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperatures are -20°C for short-term storage and -80°C for long-term storage.[3]

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • After Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Section 2: Experimental Applications and Protocols

Palmitic acid-d2 is primarily utilized as a tracer in metabolic studies to investigate fatty acid uptake, synthesis, and signaling. Its deuterium (B1214612) label allows for its differentiation from endogenous palmitic acid in mass spectrometry-based analyses.

Use as an Internal Standard

Palmitic acid-d2 is frequently used as an internal standard for the quantification of palmitic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]

Experimental Workflow for using Palmitic Acid-d2 as an Internal Standard:

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., plasma, cells) Spike Spike with known amount of Palmitic Acid-d2 Sample->Spike Add Internal Standard Extract Lipid Extraction Spike->Extract Derivatize Derivatization (e.g., FAMEs) Extract->Derivatize GCMS GC-MS or LC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify Compare peak areas of endogenous palmitic acid and Palmitic Acid-d2

Caption: Workflow for quantification of palmitic acid using Palmitic acid-d2 as an internal standard.

Metabolic Tracer Studies

Deuterated palmitic acid is employed to trace the metabolic fate of exogenous palmitic acid in various biological systems. This allows researchers to study processes like fatty acid uptake, incorporation into complex lipids, and beta-oxidation.

Signaling Pathway of Palmitic Acid-Induced Endoplasmic Reticulum (ER) Stress:

Palmitic acid can induce ER stress, a condition implicated in various metabolic diseases. Palmitic acid-d2 can be used to trace its role in this pathway.

G cluster_pathway Palmitic Acid-Induced ER Stress Pathway PA Palmitic Acid-d2 Cell Cell Membrane PA->Cell Uptake ER Endoplasmic Reticulum (ER) Cell->ER Trafficking GRP78 GRP78 Expression ER->GRP78 Induces CHOP CHOP Expression ER->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis

Caption: Simplified signaling pathway of palmitic acid-induced ER stress.[3]

Note on Experimental Protocols: Detailed experimental protocols are highly specific to the research question and the model system being used. Researchers should consult relevant literature for specific methodologies. The general workflow often involves:

  • Cell Culture or Animal Model: Prepare the biological system for the experiment.

  • Treatment: Introduce Palmitic acid-d2 to the system.

  • Time Course: Allow for a specific duration for the metabolic processes to occur.

  • Sample Collection and Preparation: Collect samples at various time points and perform lipid extraction.

  • Mass Spectrometry Analysis: Analyze the lipid extracts to determine the incorporation and distribution of the deuterium label.

Section 3: Conclusion

Palmitic acid-d2 is a safe and effective tool for researchers in the fields of metabolism, cell biology, and drug development. Its primary application lies in its use as an internal standard for accurate quantification of palmitic acid and as a tracer to elucidate the complex pathways of lipid metabolism. Adherence to standard laboratory safety protocols is sufficient for its handling. The information and diagrams provided in this guide serve as a foundational resource for the effective and safe use of Palmitic acid-d2 in a research setting.

References

The Role of Deuterated Palmitic Acid in Modern Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palmitic acid (16:0) is the most abundant saturated fatty acid in the human body, playing a central role in energy storage, cell membrane structure, and signaling pathways.[1][2] Its metabolism is intricately linked to various physiological and pathological states, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer.[3][4][5] Understanding the complex dynamics of palmitic acid—its synthesis, transport, storage, and oxidation—is therefore critical for advancing biomedical research and drug development.

Stable isotope tracers, particularly deuterium-labeled versions of palmitic acid like Palmitic acid-d2-2 (hexadecanoic-2,2-d2 acid), have become indispensable tools for this purpose.[6] These tracers allow for the precise tracking and quantification of palmitic acid flux through various metabolic pathways in vivo and in vitro. Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer for human studies. Deuterium (B1214612) labeling offers specific advantages, such as high sensitivity in magnetic resonance spectroscopy and the ability to measure fatty acid oxidation without the need for complex correction factors associated with 13C-labeled tracers.[7][8]

This technical guide provides an in-depth overview of the applications of deuterated palmitic acid in metabolic research, focusing on its use in tracing fatty acid oxidation, investigating lipid synthesis, performing metabolic imaging, and diagnosing metabolic disorders. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful techniques.

Core Applications in Metabolic Research

Deuterated palmitic acid serves as a versatile tracer for elucidating multiple facets of lipid metabolism.

1. Tracing Fatty Acid Oxidation (FAO)

Measuring the rate of fatty acid oxidation is fundamental to understanding energy homeostasis. Deuterium-labeled palmitate (e.g., d31-palmitate) has been validated as a robust alternative to 13C-labeled tracers for measuring dietary fat oxidation.[8] The key advantage is that the deuterium from the oxidized palmitate is incorporated into body water, and its enrichment can be measured in urine. This method circumvents the need for frequent breath collection and acetate (B1210297) correction factors that are required for 13C-based methods, making it highly suitable for outpatient and clinical settings.[8]

2. Investigating De Novo Lipogenesis (DNL) and Lipidomics

Stable isotope-labeled fatty acids are used to trace the synthesis and remodeling of complex lipids.[9][10] By introducing deuterated palmitic acid to cells or organisms, researchers can track its incorporation into various lipid species such as triglycerides (TGs), phospholipids, and ceramides (B1148491) using mass spectrometry. This "pulse-chase" approach provides dynamic information on the activity of lipid synthesis pathways and how they are altered in disease states or in response to therapeutic interventions. For instance, studies have used 13C-labeled palmitic acid (a similar stable isotope approach) to show how saturated vs. monounsaturated fatty acids differentially affect the lipidome of liver cells, contributing to lipotoxicity.[9][10]

3. In Vivo Metabolic Imaging

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that can visualize the uptake and metabolism of deuterium-labeled substrates in real-time.[7] Using deuterated palmitic acid (e.g., palmitic acid-d31), DMI allows for the spatial and temporal mapping of fatty acid uptake and processing in specific organs, such as the liver. This has proven valuable in preclinical models for studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD), where DMI revealed higher intrahepatic concentrations of palmitic acid in animals on a high-fat diet compared to controls.[7]

4. Diagnostic Applications for Metabolic Disorders

Deuterated fatty acids are employed in functional assays to diagnose inborn errors of metabolism, such as fatty acid oxidation disorders. A diagnostic test using d31-palmitic acid involves incubating patient-derived peripheral blood mononuclear cells (PBMCs) with the tracer.[11] The subsequent analysis of deuterium-labeled acylcarnitine profiles by tandem mass spectrometry (MS/MS) can reveal specific enzymatic defects in the β-oxidation pathway. For example, deficiencies in carnitine palmitoyltransferase-I (CPT-I) or trifunctional protein (TFP) result in characteristic patterns of labeled acylcarnitine accumulation, providing a rapid and minimally invasive method for confirming diagnoses.[11]

5. Internal Standard for Mass Spectrometry

This compound is commercially available and frequently used as an internal standard for the accurate quantification of endogenous palmitic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, ensuring high precision and accuracy in lipidomic analyses.

Data Presentation

Quantitative data from key studies are summarized below to highlight the utility of deuterated palmitic acid.

Table 1: Comparison of d31-Palmitate vs. [1-13C]Palmitate for Measuring Fatty Acid Oxidation [8]

Parameterd31-Palmitate (Urine)[1-13C]Palmitate (Breath)d3-Acetate (Urine)[1-13C]Acetate (Breath)
Tracer 10.6 ± 3.0%5.6 ± 2.0%85.0 ± 4.0%54.0 ± 4.0%
Cumulative Recovery (9h)
Correlation Uncorrected d31-palmitate and acetate-corrected [1-13C]palmitate were well correlated (y=0.96x, P <0.0001).[8]

Data represents mean ± SD. The study demonstrates that d31-palmitate recovery in urine provides a valid measure of fat oxidation that correlates strongly with the established, but more cumbersome, 13C breath test method after correction.

Table 2: Hepatic Uptake of Palmitic Acid-d31 in Healthy vs. Fatty Liver Rodent Models via DMI [7]

Animal GroupAUC of Intrahepatic Palmitic Acid-d31 (mM·minutes)Statistical Significance (P-value)
Standard Diet (Healthy) 33.3 ± 10.5P = 0.73
High-Fat Diet (Fatty Liver) 57.4 ± 17.0

Data represents Area Under the Curve (AUC) ± SD. Although not reaching statistical significance due to high in-group variation, the trend shows higher uptake and retention of palmitic acid in the fatty liver group, demonstrating the potential of DMI to probe metabolic dysfunction.[7]

Table 3: Key Labeled Acylcarnitine Ratios for Diagnosing FAO Disorders using d31-Palmitic Acid [11]

DisorderKey Diagnostic RatioObservation in Patients
CPT-I Deficiency d7-C4 / d31-C16Significantly elevated compared to controls.
TFP Deficiency d29-C16-OH / d31-C16Significantly elevated compared to controls.

These ratios, measured in PBMCs after incubation with d31-palmitic acid, reflect specific enzymatic blocks. CPT-I deficiency impairs long-chain fatty acid entry into mitochondria, while TFP deficiency affects later steps of β-oxidation.[11]

Experimental Protocols & Methodologies

Detailed protocols are essential for the successful application of these techniques.

Protocol 1: Measurement of Dietary Fatty Acid Oxidation Using d31-Palmitate

This protocol is adapted from the validation study comparing d31-palmitate with [1-13C]palmitate.[8]

  • Subject Preparation: Subjects are studied after an overnight fast. Baseline urine and breath samples are collected.

  • Tracer Administration: A liquid meal (e.g., breakfast) is provided containing a precise amount of orally administered d31-palmitate.

  • Exercise Protocol: Subjects undergo a controlled period of exercise (e.g., 2-4 hours at 25% VO2max) to stimulate fatty acid oxidation.

  • Sample Collection: Urine is collected over a defined period (e.g., 9 hours post-dose).

  • Sample Analysis: The deuterium enrichment of body water (from urine samples) is measured using isotope ratio mass spectrometry (IRMS).

  • Calculation: The cumulative recovery of the deuterium label in the body water pool is calculated and used to quantify the total amount of ingested d31-palmitate that was oxidized over the collection period.

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI) of Hepatic Palmitic Acid Uptake

This protocol is based on the rodent study of fatty liver disease.[7]

  • Animal Model: Male Sprague Dawley rats are fed either a standard diet or a high-fat diet for several weeks to induce fatty liver.

  • Tracer Preparation: Palmitic acid-d31 is dissolved in a solution with bovine serum albumin to ensure solubility and bioavailability.

  • Tracer Administration: A bolus of the prepared palmitic acid-d31 solution (e.g., 0.01 g/kg body weight) is injected intraperitoneally immediately before imaging.

  • DMI Acquisition: Animals are anesthetized and placed in a high-field MRI scanner (e.g., 9.4T). 2H MR spectroscopy is performed at multiple time points over a period of ~100 minutes to track the signal from the deuterated palmitate in the liver.

  • Data Analysis: The acquired spectra are processed and quantified. The signal amplitude of the deuterium peak is converted to an absolute concentration (mM) by referencing the natural abundance deuterium signal from water. The area under the concentration-time curve (AUC) is calculated to represent total substrate uptake.

Protocol 3: Diagnostic Assay for FAO Disorders Using d31-Palmitic Acid in PBMCs

This protocol is derived from the study on diagnosing metabolic defects.[11]

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a whole blood sample from the patient using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Incubation with Tracer: The isolated PBMCs are washed and resuspended in a buffer containing deuterium-labeled palmitic acid (d31-palmitate). The cells are incubated for a set period (e.g., 2 hours) to allow for the uptake and metabolism of the fatty acid.

  • Metabolite Extraction: After incubation, the reaction is stopped, and intracellular metabolites are extracted. Acylcarnitines are specifically extracted from the cell pellet.

  • MS/MS Analysis: The extracted acylcarnitines are analyzed by flow injection tandem mass spectrometry (MS/MS). The instrument is set to detect the masses corresponding to the deuterated acylcarnitine species that are products of d31-palmitic acid metabolism.

  • Diagnostic Interpretation: The concentrations of various deuterated acylcarnitines (e.g., d31-C16, d29-C16-OH, d7-C4) are measured, and key ratios are calculated. These ratios are compared to those from healthy controls to identify specific enzyme deficiencies in the β-oxidation pathway.

Visualizations: Workflows and Pathways

experimental_workflow_fao cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output start Subject Fasting & Baseline Samples admin Oral Administration of d31-Palmitate in Liquid Meal start->admin exercise Controlled Exercise Period admin->exercise collect Urine Collection (e.g., 9 hours) exercise->collect irms Measure Deuterium Enrichment in Urine (IRMS) collect->irms calc Calculate Tracer Oxidation Rate irms->calc result Fat Oxidation Quantification calc->result beta_oxidation_pathway cluster_transport Mitochondrial Transport cluster_betaox β-Oxidation Cycle cluster_products Products per Cycle cluster_final Final Fate PA Palmitic Acid-d2 (Cytosol) ACoA Palmitoyl-CoA-d2 (Cytosol) PA->ACoA Carnitine Carnitine Shuttle ACoA->Carnitine CPT-I Matrix_ACoA Palmitoyl-CoA-d2 (Mitochondrial Matrix) Carnitine->Matrix_ACoA CPT-II Cycle One Cycle of β-Oxidation Matrix_ACoA->Cycle FADH2 FADH2 Cycle->FADH2 NADH NADH Cycle->NADH AcetylCoA Acetyl-CoA Cycle->AcetylCoA Shorter_ACoA Shorter Acyl-CoA (minus 2 carbons) Cycle->Shorter_ACoA ETC Electron Transport Chain FADH2->ETC NADH->ETC TCA TCA Cycle AcetylCoA->TCA Shorter_ACoA->Cycle Repeats 7 times for Palmitate diagnostic_workflow_fao cluster_sample Sample Processing cluster_exp Experiment cluster_analysis Analysis cluster_output Output blood Patient Blood Sample pbmc Isolate PBMCs blood->pbmc incubate Incubate PBMCs with d31-Palmitate pbmc->incubate extract Extract Acylcarnitines incubate->extract msms Analyze Labeled Acylcarnitines (MS/MS) extract->msms ratios Calculate Diagnostic Ratios msms->ratios diagnosis Diagnosis of Specific FAO Disorder ratios->diagnosis

References

The deuterium-labeled tracer, Palmitic Acid-d2, is a powerful tool for researchers in the field of lipid metabolism. This technical guide provides an in-depth overview of its application, experimental protocols, and data interpretation for scientists and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Palmitic acid-d2, a stable isotope-labeled version of the most common saturated fatty acid in humans, serves as a valuable tracer to investigate the dynamics of lipid metabolism. Its use allows for the precise tracking of the metabolic fate of palmitic acid, providing insights into de novo lipogenesis (DNL), fatty acid oxidation, and incorporation into complex lipids such as triglycerides and phospholipids. The deuterium (B1214612) label allows for sensitive and specific detection by mass spectrometry, distinguishing it from endogenous, unlabeled palmitic acid.

Core Applications in Lipid Metabolism Research

The primary applications of palmitic acid-d2 in lipid metabolism studies include:

  • Quantification of Fatty Acid Flux: Determining the rate of appearance and disappearance of palmitic acid in plasma and its uptake by various tissues.

  • Measurement of De Novo Lipogenesis: By tracking the incorporation of the deuterium label into newly synthesized fatty acids, researchers can quantify the rate of DNL in tissues like the liver and adipose tissue.

  • Assessment of Fatty Acid Oxidation: While less direct than with 13C-labeled tracers, changes in the enrichment of body water can be used to estimate fatty acid oxidation rates. Deuterium-labeled tracers offer the advantage of not requiring acetate (B1210297) correction, which is a necessary step in 13C-tracer studies.[1]

  • Tracing Incorporation into Complex Lipids: Following the path of palmitic acid-d2 into triglycerides, phospholipids, and other lipid species provides a detailed picture of lipid synthesis and remodeling pathways.

  • Internal Standard for Quantification: Palmitic acid-d2 is frequently used as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of endogenous palmitic acid levels.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies. Below are comprehensive protocols for in vivo experiments, lipid extraction, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vivo Administration and Sample Collection

This protocol outlines a general procedure for a primed-constant infusion of palmitic acid-d2 in a conscious, unrestrained mouse model.

  • Animal Preparation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water. At least five days prior to the experiment, perform catheterization surgery (e.g., jugular vein) to allow for full recovery.

  • Tracer Preparation: Prepare a sterile solution of palmitic acid-d2 complexed to bovine serum albumin (BSA) in saline. The final concentration will depend on the experimental design and the analytical sensitivity.

  • Primed-Constant Infusion: Connect the mouse's catheter to an infusion pump. To rapidly achieve isotopic equilibrium in the plasma, administer a priming bolus of the palmitic acid-d2 solution, followed immediately by a continuous infusion at a constant rate.

  • Blood Sampling: Collect small blood samples from a separate catheter (e.g., carotid artery or tail vein) at baseline (before infusion) and at regular intervals during the infusion (e.g., 60, 90, 120 minutes) to monitor plasma palmitic acid-d2 enrichment.

Lipid Extraction from Plasma and Tissues

The Folch method is a widely used and robust procedure for extracting lipids from biological samples.

  • Homogenization: Homogenize the frozen tissue sample in a chloroform:methanol (2:1, v/v) solution. For plasma samples, add the chloroform:methanol solution directly.

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The mixture should be vortexed thoroughly and then centrifuged to separate the layers.

  • Lipid Collection: The lower, organic phase contains the lipids. Carefully collect this layer using a glass pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen gas to obtain a dried lipid film.

  • Storage: Store the dried lipid extract at -80°C until derivatization and analysis.

GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a powerful technique for analyzing the isotopic enrichment of individual fatty acids after their conversion to fatty acid methyl esters (FAMEs).

  • Derivatization: Re-suspend the dried lipid extract in a solution of 14% boron trifluoride in methanol. Heat the mixture at 100°C for 30 minutes to convert the fatty acids to FAMEs.

  • Extraction of FAMEs: After cooling, add water and hexane (B92381) to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane layer, containing the FAMEs, is collected for analysis.

  • GC-MS Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

    • GC Column: A polar capillary column (e.g., DB-23 or equivalent) is suitable for separating FAMEs.

    • Injector: Use a splitless injection mode at a temperature of 250°C.

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all FAMEs.

    • MS Detection: Use electron ionization (EI) and scan for the molecular ions of both unlabeled palmitate methyl ester and palmitic acid-d2 methyl ester.

LC-MS/MS Analysis of Intact Lipids

LC-MS/MS allows for the analysis of intact lipid species, providing information on how palmitic acid-d2 is incorporated into different classes of lipids.

  • Sample Preparation: Re-suspend the dried lipid extract in a suitable solvent, such as methanol:chloroform (1:1, v/v).

  • LC Separation: Use a reverse-phase C18 column for the separation of lipid classes. The mobile phases typically consist of an aqueous solution with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent mixture (e.g., acetonitrile/isopropanol). A gradient elution is used to separate the different lipid classes.

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.

    • Scan Mode: Employ a precursor ion scanning or neutral loss scanning method to specifically detect lipid classes containing palmitate. For example, in negative ion mode, a precursor ion scan for m/z 255.2 (unlabeled palmitate) and m/z 257.2 (palmitic acid-d2) can identify all lipid species containing these fatty acids. In positive ion mode, neutral loss scans can be used to identify specific headgroups of phospholipids.

Data Presentation

The following tables summarize hypothetical quantitative data from a study using a palmitic acid-d2 tracer to investigate the effects of a novel therapeutic agent on lipid metabolism in mice.

Table 1: Palmitic Acid-d2 Enrichment in Plasma and Tissues

TissueControl Group (MPE)Treatment Group (MPE)
Plasma5.2 ± 0.64.8 ± 0.5
Liver8.9 ± 1.16.5 ± 0.9
Adipose Tissue12.4 ± 1.815.1 ± 2.0
Skeletal Muscle3.1 ± 0.43.3 ± 0.5

*MPE: Molar Percent Enrichment. Data are presented as mean ± SD. *p < 0.05 vs. Control.

Table 2: Incorporation of Palmitic Acid-d2 into Liver Lipid Species

Lipid ClassControl Group (% of Total Labeled Lipids)Treatment Group (% of Total Labeled Lipids)
Triglycerides65.3 ± 5.475.8 ± 6.1
Phosphatidylcholine20.1 ± 2.515.2 ± 1.9
Phosphatidylethanolamine8.7 ± 1.25.9 ± 0.8
Diacylglycerols3.5 ± 0.71.8 ± 0.4
Free Fatty Acids2.4 ± 0.51.3 ± 0.3

Data are presented as mean ± SD. *p < 0.05 vs. Control.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and the experimental workflow for palmitic acid-d2 tracer studies.

experimental_workflow cluster_animal_prep In Vivo Procedure cluster_sample_processing Sample Processing cluster_analysis Analytical Methods cluster_data_analysis Data Interpretation animal Mouse Model (Catheterized) infusion Primed-Constant Infusion of Palmitic Acid-d2 animal->infusion sampling Blood & Tissue Collection infusion->sampling extraction Lipid Extraction (Folch Method) sampling->extraction derivatization Derivatization (FAMEs for GC-MS) extraction->derivatization lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis derivatization->gcms quantification Quantification of Isotopic Enrichment gcms->quantification lcms->quantification flux Metabolic Flux Calculation quantification->flux

Experimental workflow for palmitic acid-d2 tracer studies.

de_novo_lipogenesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion glucose Glucose pyruvate Pyruvate glucose->pyruvate acetyl_coA_cyto Acetyl-CoA pyruvate->acetyl_coA_cyto pyruvate_mito Pyruvate pyruvate->pyruvate_mito Transport malonyl_coA Malonyl-CoA acetyl_coA_cyto->malonyl_coA fasn Fatty Acid Synthase (FASN) malonyl_coA->fasn palmitate Palmitate (16:0) fasn->palmitate palmitate_d2 Palmitate-d2 (Tracer) palmitate_d2->fasn Incorporation (if elongation occurs) acetyl_coA_mito Acetyl-CoA pyruvate_mito->acetyl_coA_mito citrate Citrate acetyl_coA_mito->citrate citrate->acetyl_coA_cyto Transport

De Novo Lipogenesis Pathway and the role of Palmitic Acid-d2.

triglyceride_synthesis glycerol_3p Glycerol-3-Phosphate lysophosphatidic_acid Lysophosphatidic Acid glycerol_3p->lysophosphatidic_acid GPAT phosphatidic_acid Phosphatidic Acid lysophosphatidic_acid->phosphatidic_acid AGPAT diacylglycerol Diacylglycerol (DAG) phosphatidic_acid->diacylglycerol PAP triglyceride Triglyceride (TAG) diacylglycerol->triglyceride DGAT palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->glycerol_3p palmitoyl_coa_d2 Palmitoyl-d2-CoA (from Tracer) palmitoyl_coa_d2->glycerol_3p other_acyl_coa Other Acyl-CoA other_acyl_coa->lysophosphatidic_acid other_acyl_coa->diacylglycerol

Triglyceride Synthesis Pathway showing incorporation of Palmitic Acid-d2.

beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion palmitate Palmitate palmitoyl_coa Palmitoyl-CoA palmitate->palmitoyl_coa palmitate_d2 Palmitate-d2 (Tracer) palmitoyl_coa_d2 Palmitoyl-d2-CoA palmitate_d2->palmitoyl_coa_d2 acyl_carnitine Acyl-Carnitine palmitoyl_coa->acyl_carnitine CPT1 acyl_carnitine_d2 Acyl-d2-Carnitine palmitoyl_coa_d2->acyl_carnitine_d2 CPT1 palmitoyl_coa_mito Palmitoyl-CoA acyl_carnitine->palmitoyl_coa_mito palmitoyl_coa_d2_mito Palmitoyl-d2-CoA acyl_carnitine_d2->palmitoyl_coa_d2_mito beta_oxidation_cycle Beta-Oxidation Cycle (shortens by 2 carbons per cycle) palmitoyl_coa_mito->beta_oxidation_cycle palmitoyl_coa_d2_mito->beta_oxidation_cycle acetyl_coa Acetyl-CoA beta_oxidation_cycle->acetyl_coa acetyl_coa_d2 Acetyl-CoA (labeled) beta_oxidation_cycle->acetyl_coa_d2 tca_cycle TCA Cycle acetyl_coa->tca_cycle acetyl_coa_d2->tca_cycle

Fatty Acid Beta-Oxidation Pathway and the fate of Palmitic Acid-d2.

References

Methodological & Application

Application Note: Quantitative Analysis of Palmitic Acid in Biological Samples Using Palmitic Acid-d2 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the precise quantification of fatty acids in complex biological matrices.[1] Due to the inherent variability in sample preparation and instrument response, the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and reproducibility.[2] Palmitic acid-d2, a deuterated analog of palmitic acid, serves as an excellent internal standard for this purpose. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation, thus effectively correcting for any sample loss or variation.[3] This application note provides a detailed protocol for the quantification of palmitic acid in biological samples using Palmitic acid-d2 as an internal standard.

Principle

The stable isotope dilution method is employed for the accurate quantification of palmitic acid.[2] A known amount of Palmitic acid-d2 is added to the sample at the beginning of the preparation process. The ratio of the endogenous (unlabeled) palmitic acid to the deuterated internal standard is measured by GC-MS. This ratio is then used to calculate the concentration of the endogenous palmitic acid in the original sample by referencing a standard curve prepared with known concentrations of unlabeled palmitic acid and a fixed concentration of the internal standard.[4] This approach significantly enhances the precision and accuracy of the measurement by compensating for losses during sample preparation and analysis.[3]

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of palmitic acid.

Reagents and Materials
  • Palmitic acid standard (≥99% purity)

  • Palmitic acid-d2 internal standard (≥98% atom % D)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Iso-octane (HPLC grade)[4]

  • Derivatization reagent:

    • Option A: For Fatty Acid Methyl Ester (FAME) formation: 14% Boron trifluoride in methanol (BF3-methanol)[5]

    • Option B: For Silyl Ester formation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]

    • Option C: For Pentafluorobenzyl (PFB) Ester formation: 1% Pentafluorobenzyl bromide (PFB-Br) in acetonitrile (B52724) and 1% Diisopropylethylamine (DIPEA) in acetonitrile[3]

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas (high purity)

  • Glass vials with PTFE-lined caps

Sample Preparation and Extraction

The following protocol is a general guideline and may need optimization depending on the specific sample matrix.

  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate, cell culture) using standard procedures.

  • Internal Standard Spiking: To 100 µL of the sample, add a known amount of Palmitic acid-d2 internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[6]

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

Derivatization

To increase volatility for GC analysis, the extracted fatty acids must be derivatized.[1]

Option A: Methylation to form FAMEs [5]

  • Add 200 µL of 14% BF3-methanol to the dried lipid extract.

  • Cap the vial tightly and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water, and vortex for 1 minute.

  • Allow the layers to separate and transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate.

  • Transfer the final hexane solution to a GC vial for analysis.

Option B: Silylation to form TMS Esters [5]

  • Add 50 µL of BSTFA with 1% TMCS and 100 µL of iso-octane to the dried lipid extract.

  • Cap the vial and heat at 60°C for 30-60 minutes.[5][7]

  • Cool to room temperature before GC-MS analysis.

Option C: PFB Ester Formation [3]

  • Reconstitute the dried extract in 25 µL of 1% DIPEA in acetonitrile.

  • Add 25 µL of 1% PFB-Br in acetonitrile.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample under a stream of nitrogen.

  • Reconstitute in 50 µL of iso-octane for GC-MS analysis.[4]

GC-MS Analysis

The following are typical GC-MS parameters. These may require optimization for specific instruments.

  • Gas Chromatograph: Agilent 6890N or similar

  • Mass Spectrometer: Agilent 5973 or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[7]

  • Injector Temperature: 250°C[6]

  • Injection Mode: Splitless[7]

  • Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 10 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C[3]

  • Ionization Mode: Electron Impact (EI), 70 eV[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • For Palmitic Acid (as TMS ester): m/z 313, 117[7]

    • For Palmitic Acid-d2 (as TMS ester): m/z 315, 117

    • (Note: Specific ions will depend on the derivatization method used. These should be determined by analyzing the individual standards.)

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Calibration Curve for Palmitic Acid Quantification

Concentration of Palmitic Acid (µg/mL)Peak Area Ratio (Palmitic Acid / Palmitic Acid-d2)
0.5User-determined value
1.0User-determined value
5.0User-determined value
10.0User-determined value
25.0User-determined value
50.0User-determined value
100.0User-determined value
Linearity (R²) e.g., >0.99

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) e.g., 0.1 µg/mL
Limit of Quantitation (LOQ) e.g., 0.5 µg/mL
Precision (%RSD) e.g., <10%
Accuracy (% Recovery) e.g., 90-110%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Palmitic Acid-d2 Sample->Spike Extract Lipid Extraction (Folch) Spike->Extract Dry1 Dry Extract Extract->Dry1 Derivatize Add Derivatization Reagent (e.g., BF3-Methanol) Dry1->Derivatize Heat Heat (60°C) Derivatize->Heat Extract_Deriv Extract with Hexane Heat->Extract_Deriv Dry2 Dry Down & Reconstitute Extract_Deriv->Dry2 GCMS GC-MS Analysis (SIM Mode) Dry2->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis.

Logical_Relationship cluster_quantification Quantitative Principle cluster_measurement GC-MS Measurement cluster_calibration Calibration cluster_result Final Result Analyte Endogenous Palmitic Acid PeakRatio Peak Area Ratio (Analyte/IS) Analyte->PeakRatio IS Palmitic Acid-d2 (Known Amount) IS->PeakRatio StdCurve Standard Curve PeakRatio->StdCurve Concentration Calculated Concentration StdCurve->Concentration

Caption: Logic of internal standard quantification.

References

Application Notes: Tracing Cellular Lipid Metabolism with Palmitic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most common fatty acid in animals and a fundamental component of cellular lipids.[1][2] It serves not only as a primary source of energy via β-oxidation but also as a crucial building block for complex structural and signaling lipids, including phospholipids, triglycerides, and sphingolipids.[2] Dysregulation of palmitic acid metabolism is implicated in various pathologies, including metabolic syndrome, cardiovascular disease, and cancer.[2] Stable isotope labeling, utilizing molecules like Palmitic acid-d2 (d2-PA), offers a powerful method to trace the metabolic fate of palmitate in vitro. By replacing two hydrogen atoms with deuterium (B1214612) at the C2 position (hexadecanoic-2,2′-d2 acid), researchers can distinguish exogenous from endogenous fatty acid pools.[3] This technique enables the precise quantification of fatty acid uptake, incorporation into complex lipids, and flux through metabolic pathways using mass spectrometry, providing critical insights for drug development and metabolic research.[3][4]

Experimental Workflow

The overall workflow for a palmitic acid-d2 labeling experiment involves preparing the tracer, treating the cells, extracting the lipids, and analyzing the samples via mass spectrometry.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare PA-d2- BSA Complex B Seed and Culture Cells C Incubate Cells with PA-d2 B->C Begin Labeling D Harvest Cells & Quench Metabolism C->D End Labeling E Lipid Extraction D->E F Derivatization (Optional, for GC-MS) E->F G LC-MS or GC-MS Analysis E->G F->G H Data Processing & Interpretation G->H

Caption: High-level workflow for a cell culture-based stable isotope tracing experiment.

Detailed Experimental Protocol

This protocol provides a comprehensive method for labeling cultured cells with Palmitic Acid-d2 (d2-PA) to trace its incorporation into cellular lipids.

1. Materials Required

  • Palmitic acid-d2 (d2-PA)

  • Ethanol (200 proof)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium (e.g., DMEM), serum-free

  • Cultured mammalian cells (e.g., HepG2, C2C12, BV2 microglia)

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)

  • Solvents for lipid extraction (e.g., Chloroform, Methanol, Water)

  • Mass spectrometer (LC-MS or GC-MS)

2. Preparation of Palmitic Acid-d2-BSA Conjugate

Since long-chain fatty acids are insoluble in aqueous media, they must be complexed with a carrier protein like BSA to ensure bioavailability.[5][6]

  • Prepare a 300 mM stock solution of d2-PA: Dissolve the required amount of d2-PA in 200-proof ethanol. For example, to make 1 mL of stock, dissolve 85.5 mg of d2-PA (MW ~258.4 g/mol ) in 1 mL of ethanol.

  • Prepare a 10% fatty acid-free BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Warm the solution to 37-42°C to aid dissolution.[7]

  • Complex d2-PA with BSA: While gently vortexing the 10% BSA solution, slowly add the d2-PA stock solution to achieve the desired final concentration. A common final concentration for the BSA-conjugated stock is 3 mM d2-PA in 10% BSA.[7] For example, add 100 µL of the 300 mM d2-PA stock to 9.9 mL of the 10% BSA solution.

  • Incubate: Incubate the mixture at 37°C for 30-60 minutes to allow for complete conjugation.

  • Sterilization and Storage: Sterilize the final conjugate solution by passing it through a 0.22 µm filter. Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[8]

3. Cell Labeling Procedure

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Starvation (Optional): To synchronize cells or deplete endogenous lipid stores, you may replace the growth medium with serum-free medium for 2-4 hours before labeling.

  • Labeling: Remove the culture medium and replace it with serum-free medium containing the desired final concentration of the d2-PA-BSA conjugate. Concentrations can range from 50 µM to 500 µM, depending on the cell type and experimental goals.[9]

    • Note: High concentrations of palmitic acid can induce lipotoxicity and apoptosis.[10][11] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[12]

  • Incubation: Incubate the cells for a specified period. Incubation times can vary from a few hours (e.g., 6 hours) to over 24 hours to approach steady-state labeling.[4][12]

  • Cell Harvesting: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove residual tracer and halt metabolic activity.

  • Cell Lysis and Storage: Add an appropriate lysis buffer or solvent for lipid extraction directly to the plate. Scrape the cells, collect the lysate, and store at -80°C until lipid extraction.

4. Lipid Extraction and Analysis

  • Lipid Extraction: Perform a total lipid extraction using a standard method such as the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol/water solvent system.

  • Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids must be derivatized to a volatile form, typically fatty acid methyl esters (FAMEs).

  • Mass Spectrometry:

    • LC-MS: Liquid Chromatography-Mass Spectrometry is often used for analyzing intact complex lipids.[13] It can separate different lipid classes (e.g., triglycerides, phospholipids) and measure the incorporation of the d2-PA tracer into each class.

    • GC-MS: GC-MS is ideal for analyzing the fatty acid composition of total lipids after hydrolysis and derivatization.[4] It provides precise measurements of the enrichment of d2-PA in the total palmitate pool.

Metabolic Fate of Palmitic Acid-d2

Once transported into the cell, d2-PA is activated to d2-Palmitoyl-CoA. From this point, it can enter pathways for neutral lipid synthesis, such as the synthesis of triglycerides for storage in lipid droplets.[14]

G PA Palmitic Acid-d2 (extracellular) FATP FATP PA->FATP Transport PA_in Palmitic Acid-d2 (intracellular) FATP->PA_in ACSL ACSL PA_in->ACSL Activation PACoA Palmitoyl-CoA-d2 ACSL->PACoA GPAT GPAT PACoA->GPAT G3P Glycerol-3-P G3P->GPAT LPA Lysophosphatidic Acid (LPA-d2) GPAT->LPA LPAT LPAT LPA->LPAT PhA Phosphatidic Acid (PhA-d2) LPAT->PhA PAP PAP PhA->PAP DAG Diacylglycerol (DAG-d2) PAP->DAG DGAT DGAT DAG->DGAT TG Triglyceride (TG-d2) DGAT->TG LD Lipid Droplet Storage TG->LD

Caption: Pathway of d2-PA incorporation into triglycerides for lipid droplet storage.

Quantitative Data Summary

The results from a d2-PA labeling experiment can be summarized to show the relative incorporation of the tracer into different lipid pools.

Lipid Class% Labeled Palmitate (d2-PA / Total PA)Fold Change vs. Control
Free Fatty Acid (FFA) 85.2% ± 4.1%N/A
Phospholipids (PL) 15.7% ± 2.3%18.5
Diacylglycerols (DAG) 35.8% ± 3.5%41.2
Triacylglycerols (TAG) 52.4% ± 5.8%63.1
Cholesteryl Esters (CE) 8.9% ± 1.9%9.7
Table 1: Example data showing the percentage of palmitate that is deuterium-labeled within major lipid classes after a 24-hour incubation with 100 µM d2-PA in HepG2 cells. Data are representative examples for illustrative purposes.

References

Application Notes and Protocols for In Vivo Fatty Acid Flux Analysis Using Palmitic Acid-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism, serving as a primary energy source and a key building block for complex lipids.[1][2] Dysregulation of fatty acid metabolism is implicated in a variety of diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease.[3] Understanding the dynamic processes of fatty acid uptake, synthesis, and oxidation in vivo is therefore crucial for elucidating disease mechanisms and developing effective therapeutic strategies.

Stable isotope tracers, such as deuterium-labeled palmitic acid (palmitic acid-d2), offer a powerful tool for quantifying fatty acid flux in vivo.[4][5] By introducing a labeled fatty acid into a biological system, researchers can trace its metabolic fate, providing quantitative insights into the rates of various metabolic pathways. These methods are essential for a comprehensive understanding of metabolic regulation that cannot be achieved by static measurements of metabolite concentrations alone.[2][6]

These application notes provide detailed protocols for the use of palmitic acid-d2 in in vivo fatty acid flux analysis, guidance on data interpretation, and examples of its application in metabolic research.

Key Metabolic Pathways of Palmitic Acid

The metabolic fate of palmitic acid is primarily governed by two key pathways: de novo synthesis and β-oxidation.

De Novo Synthesis of Palmitic Acid

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily glucose.[1] This process is particularly active in the liver and adipose tissue, especially in a state of energy surplus. The pathway begins with the conversion of cytosolic acetyl-CoA to malonyl-CoA, a committed step catalyzed by acetyl-CoA carboxylase (ACC). Fatty acid synthase (FAS) then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitic acid.[7][8]

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Mito_Acetyl_CoA Mitochondrial Acetyl-CoA Pyruvate->Mito_Acetyl_CoA Citrate Citrate Mito_Acetyl_CoA->Citrate Cyto_Acetyl_CoA Cytosolic Acetyl-CoA Citrate->Cyto_Acetyl_CoA Citrate Shuttle Malonyl_CoA Malonyl-CoA Cyto_Acetyl_CoA->Malonyl_CoA ACC Palmitic_Acid Palmitic Acid Cyto_Acetyl_CoA->Palmitic_Acid FAS Malonyl_CoA->Palmitic_Acid

De Novo Synthesis of Palmitic Acid

β-Oxidation of Palmitic Acid

β-oxidation is the catabolic process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[9] This pathway is a major source of energy, particularly during fasting or exercise. Palmitic acid undergoes seven cycles of β-oxidation, with each cycle shortening the fatty acid chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[9]

Palmitic_Acid Palmitic Acid (C16) Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Activation Beta_Oxidation β-Oxidation (7 cycles) Palmitoyl_CoA->Beta_Oxidation Acetyl_CoA 8 Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2 7 FADH₂ Beta_Oxidation->FADH2 NADH 7 NADH Beta_Oxidation->NADH Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle ATP ATP FADH2->ATP Electron Transport Chain NADH->ATP Electron Transport Chain Citric_Acid_Cycle->ATP

β-Oxidation of Palmitic Acid

Experimental Protocols

The following protocols provide a general framework for in vivo fatty acid flux analysis using palmitic acid-d2. Specific details may need to be optimized based on the animal model, experimental question, and available analytical instrumentation.

General Experimental Workflow

Animal_Prep Animal Preparation (e.g., fasting, catheterization) Tracer_Admin Palmitic Acid-d2 Administration (IV, Oral, or IP) Animal_Prep->Tracer_Admin Sample_Collection Serial Blood & Tissue Collection Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation (Lipid Extraction, Derivatization) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Data Analysis & Flux Calculation LC_MS_Analysis->Data_Analysis

General Experimental Workflow

Protocol 1: Intravenous Infusion of Palmitic Acid-d2

This protocol is suitable for determining the systemic rate of appearance (Ra) and disappearance (Rd) of palmitic acid in plasma.

Materials:

  • Palmitic acid-d2 (e.g., d31-palmitic acid)

  • Bovine serum albumin (BSA), fatty acid-free

  • Sterile saline (0.9% NaCl)

  • Anesthetized and catheterized animal model (e.g., mouse)

  • Infusion pump

  • Blood collection supplies (e.g., heparinized capillaries, centrifuge)

Procedure:

  • Tracer Preparation: Prepare a stock solution of palmitic acid-d2 bound to BSA. Briefly, dissolve palmitic acid-d2 in a small volume of ethanol (B145695) and then add it to a sterile BSA solution in saline with gentle stirring. The final concentration should be determined based on the desired infusion rate.

  • Animal Preparation: Anesthetize the animal and insert catheters into a suitable artery and vein (e.g., carotid artery and jugular vein in mice) for blood sampling and infusion, respectively. Allow the animal to stabilize.[5]

  • Tracer Infusion: Infuse the palmitic acid-d2 solution at a constant rate (e.g., 0.5-2 nmol/kg/min for mice) using an infusion pump.

  • Blood Sampling: Collect arterial blood samples at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) into heparinized tubes.

  • Plasma Separation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

Protocol 2: Oral Administration of Palmitic Acid-d2

This protocol is useful for tracing the absorption and subsequent metabolism of dietary fatty acids.

Materials:

  • Palmitic acid-d2 (e.g., d31-palmitic acid)

  • Liquid meal or appropriate vehicle (e.g., corn oil)

  • Oral gavage needle

  • Animal model (e.g., mouse)

  • Blood and tissue collection supplies

Procedure:

  • Tracer Preparation: Mix the desired dose of palmitic acid-d2 with the liquid meal or vehicle.

  • Animal Preparation: Fast the animals overnight to ensure an empty stomach.

  • Tracer Administration: Administer the palmitic acid-d2 mixture via oral gavage.

  • Sample Collection: Collect blood and tissues of interest at various time points post-administration (e.g., 1, 2, 4, 6, and 8 hours).

Protocol 3: Intraperitoneal Injection of Palmitic Acid-d2

This method provides a systemic delivery of the tracer and is often used in rodent studies.

Materials:

  • Palmitic acid-d2 (e.g., d31-palmitic acid)

  • Bovine serum albumin (BSA)

  • Sterile saline (0.9% NaCl)

  • Syringe and needle

  • Animal model (e.g., rat)

Procedure:

  • Tracer Preparation: Prepare a solution of palmitic acid-d2 bound to BSA in sterile saline.

  • Tracer Administration: Inject a bolus of the palmitic acid-d2 solution intraperitoneally (e.g., 0.01 g/kg body weight in rats).

  • Sample Collection: Collect blood and tissues at predetermined time points after injection.

Sample Preparation and Analysis by LC-MS/MS

Lipid Extraction:

  • To a plasma or tissue homogenate sample, add a mixture of cold methanol (B129727) and methyl tert-butyl ether (MTBE).

  • Vortex and shake the mixture at 4°C.

  • Induce phase separation by adding water and centrifuge.

  • Collect the upper organic layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

The following is an example of LC-MS/MS parameters for the analysis of fatty acids. These may need to be optimized for your specific instrument and application.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm)
Mobile Phase A Water:Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid
Flow Rate 0.45 mL/min
Ionization Mode Electrospray Ionization (ESI) in negative mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Monitor the precursor to product ion transitions for both endogenous palmitic acid and palmitic acid-d2.

Data Presentation and Interpretation

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from in vivo fatty acid flux studies using deuterated palmitic acid.

Table 1: Fatty Acid Uptake in Adipose Tissue of Lean vs. Obese Individuals

ParameterLeanObese
Adipose Tissue TG Extraction (nmol/100g/min)138 ± 3464 ± 19
Fractional Extraction of [²H₂]palmitate-TG (%)13.3 ± 1.710.0 ± 1.5

Data adapted from studies on human subjects.

Table 2: Plasma Fatty Acid Composition in Lean vs. Diabetic Rats

Fatty AcidLean (ZDF fa/+) (%)Diabetic (ZDF fa/fa) (%)
Palmitic Acid (C16:0) 24.9 30.3
Stearic Acid (C18:0)10.27.6
Oleic Acid (C18:1)18.426.0
Arachidonic Acid (C20:4n-6)18.910.5

Data from Zucker diabetic fatty (ZDF) rats.

Table 3: Fate of [U-¹³C]palmitate in Skeletal Muscle of Control vs. Type 2 Diabetic Subjects

ParameterControl SubjectsType 2 Diabetic Subjects
Uptake of [U-¹³C]palmitateSignificant60% of control value
Release of ¹³CO₂15% of ¹³C uptakeNot detectable
Release of ¹³C-glutamine6% of ¹³C uptakeNot detectable

Data from a study using a continuous intravenous infusion of [U-¹³C]palmitate.

Table 4: [U-¹³C]-palmitate and Derived Metabolites in Plasma, Liver, and Muscle of Mice

MetabolitePlasma (µmol/L)Liver (nmol/g protein)Muscle (nmol/g protein)
[U-¹³C]-palmitate 2.5 ± 0.5 39 ± 12 14 ± 4
Tracer-derived Acylcarnitines0.82 ± 0.180.002 ± 0.0010.95 ± 0.47
Tracer-derived Triglycerides-511 ± 160Not detectable
Tracer-derived Phosphatidylcholine-58 ± 9Not detectable

Data obtained 10 minutes after a bolus injection of [U-¹³C]-palmitate in mice.[1]

Calculation of Fatty Acid Flux

The rate of appearance (Ra) of palmitic acid in plasma can be calculated using the following formula at isotopic steady state during a continuous infusion:

Ra (µmol/min) = Infusion Rate (µmol/min) / Plasma Palmitic Acid Enrichment

Where plasma palmitic acid enrichment is the mole percent excess of palmitic acid-d2. The rate of disappearance (Rd) is equal to Ra at steady state.

Conclusion

The use of palmitic acid-d2 as a stable isotope tracer provides a robust and reliable method for the in vivo quantification of fatty acid flux. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret fatty acid metabolic studies. By applying these techniques, it is possible to gain a deeper understanding of the pathophysiology of metabolic diseases and to evaluate the efficacy of novel therapeutic interventions targeting fatty acid metabolism.

References

Application Notes and Protocols for the LC-MS Detection of Palmitic acid-d2-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Palmitic acid-d2-2 using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a deuterated form of palmitic acid, a common saturated fatty acid. It is primarily used as an internal standard in mass spectrometry-based assays to ensure the accurate quantification of endogenous palmitic acid in various biological samples.[1][2] The stable isotope dilution method, which employs such standards, is crucial for correcting analytical variability during sample preparation and analysis.

Principle of the Method

The quantification of palmitic acid is achieved through a stable isotope dilution LC-MS/MS method. A known amount of this compound (internal standard) is spiked into the biological sample at the beginning of the sample preparation process. This internal standard mimics the chemical and physical properties of the endogenous palmitic acid throughout extraction, and chromatographic separation. By determining the ratio of the signal intensity of the analyte (palmitic acid) to the internal standard (this compound), precise and accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during the procedure. The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of total fatty acids from plasma, serum, or tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound internal standard solution (in ethanol (B145695) or methanol)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Potassium hydroxide (B78521) (KOH) solution (0.5 M in methanol)

  • Hydrochloric acid (HCl) (1 M)

  • Hexane (B92381) (LC-MS grade)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Spiking: To 100 µL of the biological sample in a glass tube, add a known amount of the this compound internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

  • Saponification (to release free fatty acids):

    • Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

    • Add 1 mL of 0.5 M KOH in methanol to the dried lipid extract.

    • Incubate at 60°C for 1 hour to hydrolyze the ester bonds.

  • Acidification and Extraction of Free Fatty Acids:

    • After cooling to room temperature, add 0.5 mL of 1 M HCl to acidify the solution (pH < 3).

    • Add 2 mL of hexane and vortex for 2 minutes to extract the free fatty acids.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a new tube. Repeat the hexane extraction once more and combine the hexane layers.

  • Final Preparation:

    • Evaporate the combined hexane extracts to dryness under nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.

Experimental Workflow Diagram

experimental_workflow sample Biological Sample is_spike Spike with This compound IS sample->is_spike extraction Lipid Extraction (e.g., Folch Method) is_spike->extraction saponification Saponification (0.5M KOH in Methanol) extraction->saponification acidification Acidification (1M HCl) saponification->acidification ffa_extraction Free Fatty Acid Extraction (Hexane) acidification->ffa_extraction dry_down Evaporation (Nitrogen Stream) ffa_extraction->dry_down reconstitution Reconstitution in Mobile Phase dry_down->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: A general workflow for the extraction of fatty acids from biological samples.

LC-MS/MS Method

The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation and applications.

Liquid Chromatography (LC) Conditions:

Parameter Value
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid
Gradient 30% B to 100% B over 10 min, hold at 100% B for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V
Source Temperature 150°C
Desolvation Temp. 350°C

| Gas Flow Rates | Optimize for specific instrument |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Palmitic Acid 255.2 255.2 (pseudo-MRM) or 211.2 (loss of CO2) Optimized for instrument

| This compound | 257.2 | 257.2 (pseudo-MRM) or 213.2 (loss of CO2) | Optimized for instrument |

Note: Fatty acids often exhibit poor fragmentation. Therefore, a "pseudo-MRM" transition of the precursor ion to itself is commonly used. Alternatively, the loss of the carboxyl group (CO2) can be monitored.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of fatty acids using a deuterated internal standard. These values are representative and should be established for each specific assay.

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 0.1 - 10 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Signaling Pathway Visualization

While this compound itself is not part of a signaling pathway, it is used to measure palmitic acid, which is a key player in various metabolic and signaling pathways. The diagram below illustrates the central role of fatty acids in metabolism.

fatty_acid_metabolism dietary_fats Dietary Fats (Triglycerides) lipolysis Lipolysis dietary_fats->lipolysis palmitic_acid Palmitic Acid & Other Fatty Acids lipolysis->palmitic_acid beta_oxidation β-Oxidation palmitic_acid->beta_oxidation synthesis Synthesis of Complex Lipids (e.g., Phospholipids, Triglycerides) palmitic_acid->synthesis signaling Signaling Molecules palmitic_acid->signaling acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle energy Energy (ATP) tca_cycle->energy

Caption: Central role of fatty acids in metabolism and signaling.

References

Application Note: Quantitative Lipidomics Using Palmitic acid-d2-2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Endogenous lipid concentrations can be influenced by a variety of factors during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument variability. To control for this variability, stable isotope-labeled internal standards are employed. Palmitic acid-d2-2 (hexadecanoic-2,2'-d2 acid) is a deuterated analog of palmitic acid, a ubiquitous saturated fatty acid. Its use as an internal standard allows for precise quantification of endogenous palmitic acid and other fatty acids in complex biological matrices by correcting for sample loss and ionization differences during mass spectrometry analysis. This application note provides detailed protocols for sample preparation in lipidomics studies using this compound, focusing on both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. A known amount of an isotopically labeled standard (e.g., this compound) is added to the sample at the earliest stage of preparation. This "spiked" sample is then processed, and the ratio of the unlabeled (endogenous) analyte to the labeled internal standard is measured by a mass spectrometer. Because the labeled and unlabeled forms of the molecule have nearly identical chemical and physical properties, any sample loss during extraction, derivatization, or analysis will affect both equally, preserving the ratio. This allows for highly accurate quantification of the endogenous analyte.

Experimental Workflow

The general workflow for a lipidomics experiment using this compound as an internal standard involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical workflow.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add this compound Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Lipid Extraction->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Direct Injection GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition GC-MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Peak Integration & Ratio Calculation Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

A generalized workflow for lipidomics analysis using an internal standard.

Protocols

Protocol 1: Lipid Extraction from Plasma (Folch Method)

This protocol describes a common method for extracting total lipids from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice. In a glass tube with a PTFE-lined cap, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 100 µg/mL solution in methanol) to the plasma sample.

  • Protein Precipitation and Lipid Extraction: Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another minute. Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the downstream analysis (e.g., isopropanol (B130326) for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: Derivatization of Fatty Acids for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs)

For GC-MS analysis, the carboxyl group of fatty acids needs to be derivatized to increase their volatility.

  • Reagent Preparation: Prepare a 14% solution of boron trifluoride in methanol (BF3-methanol).

  • Derivatization Reaction: To the dried lipid extract from Protocol 1, add 500 µL of BF3-methanol.

  • Incubation: Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water. Vortex thoroughly.

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 3: LC-MS/MS Analysis of Free Fatty Acids

LC-MS/MS allows for the analysis of free fatty acids without derivatization.

  • Sample Preparation: Reconstitute the dried lipid extract from Protocol 1 in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • Chromatographic Separation: Inject the sample onto a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phases:

  • Gradient Elution: Run a gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 30% B for 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for palmitic acid and this compound.

Data Presentation

The use of this compound allows for the creation of a calibration curve to determine the absolute concentration of endogenous palmitic acid. The following tables provide representative data.

Table 1: Representative Calibration Curve Data for Palmitic Acid Quantification

Standard Concentration (µg/mL)Peak Area (Palmitic Acid)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
0.15,20050,5000.103
0.525,10050,2000.500
1.050,30050,6000.994
5.0255,00050,8005.020
10.0510,00050,10010.179
25.01,270,00050,30025.248
50.02,550,00050,50050.495

Table 2: Quantification of Palmitic Acid in Human Plasma Samples

Sample IDPeak Area (Palmitic Acid)Peak Area (this compound)Peak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Control 1152,00049,8003.0523.03
Control 2165,00050,1003.2933.27
Treated 1289,00050,5005.7235.68
Treated 2310,00049,9006.2126.17

Palmitic Acid in Cellular Signaling

Palmitic acid is not only a key metabolite but also a signaling molecule involved in various cellular processes. Its accurate quantification is crucial for understanding its role in health and disease. The diagram below illustrates a simplified pathway of fatty acid biosynthesis leading to palmitic acid, which can then be utilized for the synthesis of other lipids or for protein acylation, a key post-translational modification in cellular signaling.

G Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty Acid Synthase (FASN) Fatty Acid Synthase (FASN) Acetyl-CoA->Fatty Acid Synthase (FASN) Malonyl-CoA->Fatty Acid Synthase (FASN) Palmitic Acid Palmitic Acid Fatty Acid Synthase (FASN)->Palmitic Acid Elongation & Desaturation Elongation & Desaturation Palmitic Acid->Elongation & Desaturation Protein Acylation Protein Acylation Palmitic Acid->Protein Acylation Other Fatty Acids Other Fatty Acids Elongation & Desaturation->Other Fatty Acids Signaling Proteins Signaling Proteins Protein Acylation->Signaling Proteins

Simplified overview of palmitic acid biosynthesis and its role in signaling.

Conclusion

The use of this compound as an internal standard is a robust and reliable method for the accurate quantification of palmitic acid and other fatty acids in complex biological samples. The protocols outlined in this application note provide a framework for researchers to implement this technique in their lipidomics workflows, leading to high-quality, reproducible data essential for advancing research and drug development.

Application Notes & Protocols: Quantification of De Novo Lipogenesis with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to De Novo Lipogenesis (DNL)

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily excess carbohydrates.[1][2] This process is crucial for energy storage and is highly active in the liver and adipose tissue.[1][2] The primary product of DNL is the 16-carbon saturated fatty acid, palmitic acid (16:0).[3][4] This newly synthesized palmitic acid can be further elongated and desaturated to produce other fatty acids or esterified into triglycerides for storage.[4][5]

Dysregulation of DNL is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][6] Consequently, the quantification of DNL is a critical tool for understanding disease pathophysiology and for evaluating the efficacy of therapeutic interventions targeting metabolic pathways.

Stable isotope tracers, such as deuterated water (²H₂O or D₂O), are widely used to measure the rate of DNL in vivo.[7][8] When D₂O is administered, the deuterium (B1214612) is incorporated into the acetyl-CoA pool and subsequently into the newly synthesized fatty acids.[9][10] By measuring the deuterium enrichment in palmitic acid using gas chromatography-mass spectrometry (GC-MS), the fractional contribution of DNL to the total palmitate pool can be accurately quantified.[7][11] While the user specifies "Palmitic acid-d2-2," it is important to note that the common and established method involves administering deuterated water (D₂O) as the tracer, which results in the in vivo synthesis of deuterated palmitic acid. The analysis then focuses on the resulting isotopologues of palmitic acid.

De Novo Lipogenesis Signaling Pathway

The synthesis of palmitic acid from acetyl-CoA is a multi-step enzymatic process primarily regulated by the enzymes Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[5][12] The pathway is transcriptionally controlled by factors such as SREBP-1c and ChREBP.[13]

DNL_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_regulation Transcriptional Regulation Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Pyruvate_cyto->Pyruvate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC Palmitate Palmitic Acid (C16:0) MalonylCoA->Palmitate FAS (7x Acetyl-CoA, 14x NADPH) SREBP1c SREBP-1c SREBP1c->MalonylCoA upregulates ACC ChREBP ChREBP ChREBP->Palmitate upregulates FAS DNL_Workflow TracerAdmin 1. Tracer Administration (Deuterated Water - D₂O) SampleCollection 2. Sample Collection (Plasma or Tissue) TracerAdmin->SampleCollection LipidExtraction 3. Total Lipid Extraction SampleCollection->LipidExtraction Saponification 4. Saponification (Release of Fatty Acids) LipidExtraction->Saponification Derivatization 5. Derivatization (e.g., to FAMEs) Saponification->Derivatization GCMS 6. GC-MS Analysis (Measure Deuterium Enrichment) Derivatization->GCMS Calculation 7. Data Analysis (Calculate Fractional DNL) GCMS->Calculation

References

Application Notes and Protocols for Palmitic Acid-d2 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of deuterium-labeled palmitic acid (palmitic acid-d2) in mouse models for metabolic research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate the design and execution of in vivo studies investigating fatty acid metabolism and its role in various physiological and pathological states.

Introduction

Palmitic acid, a common saturated fatty acid, is a key player in cellular metabolism, serving as a major energy source and a crucial component of cellular membranes.[1][2] Dysregulation of palmitic acid metabolism is implicated in a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.[1][3][4] The use of stable isotope-labeled palmitic acid, such as palmitic acid-d2, allows for the precise tracing of its metabolic fate in vivo, providing valuable insights into processes like de novo lipogenesis, fatty acid oxidation, and incorporation into complex lipids.[5] These studies are instrumental in understanding disease mechanisms and for the development of novel therapeutic interventions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving the administration of palmitic acid or its deuterated analogues in rodent models.

Table 1: Dosage and Administration of Palmitic Acid in Mouse Models

CompoundDosageAdministration RouteMouse StrainKey FindingsReference
Palmitic Acid300 mg/kg/dayOral GavageKK-AyIncreased insulin sensitivity, reduced hyperglycemia and hypertriglyceridemia.[6]
Palmitic Acid30 µmol/mouseIntraperitoneal (IP) InjectionC57BL/6JInduced anxiety-like behavior and altered serotonin (B10506) metabolism in the amygdala.[7]
Palmitic Acid100 µMOropharyngeal InoculationBALB/cAmplified airway type 2 inflammation.[8][9]
Palmitic Acid1500 mg/kg/dayOral GavageRatsAltered acyl-CoA synthase activities in liver fractions.[10]
Palmitic acid-d31Not specifiedInjectionRodentsUsed for evaluating hepatic glucose and palmitic acid metabolism.

Table 2: Effects of Palmitic Acid on In Vitro and In Vivo Models

ModelPalmitic Acid ConcentrationDuration of ExposureObserved EffectsReference
Hypothalamic IVB cells100 µmol/l4 hoursAttenuated insulin-induced p-AKT.[11]
Mouse Embryonic Fibroblasts0.4 mmol/LUp to 48 hoursInduced cell cycle protein D2 expression and inhibited AKT phosphorylation.[7]
L6 Skeletal Muscle Cells0.75 mMNot specifiedInduced insulin resistance by inhibiting IRS-1tyr phosphorylation.[12]
HepG2 CellsNot specifiedNot specifiedIncreased intracellular ROS levels and inhibited insulin-induced Akt phosphorylation.[13]

Experimental Protocols

Preparation of Palmitic Acid-d2-BSA Conjugate

Objective: To prepare a soluble and biologically active form of palmitic acid-d2 for in vivo administration by conjugating it to bovine serum albumin (BSA).

Materials:

  • Palmitic acid-d2 (or d31)

  • Fatty acid-free BSA

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, deionized water

  • 0.22 µm sterile filter

  • Heating magnetic stirrer

  • Sonicator

  • Sterile glass vials

Protocol:

  • Prepare a 50 mM stock solution of sodium palmitate-d2:

    • In a sterile glass vial, dissolve the desired amount of palmitic acid-d2 in a minimal amount of 100% ethanol.

    • Add sterile deionized water and an equimolar amount of NaOH to saponify the fatty acid.

    • Heat the solution to 70°C with stirring until the palmitic acid-d2 is completely dissolved.[8] This will result in a clear solution of sodium palmitate-d2.

  • Prepare a 2 mM BSA solution:

    • In a sterile beaker, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 2 mM.[14]

    • Warm the BSA solution to 37°C while stirring gently.[14]

  • Conjugate Palmitic Acid-d2 to BSA:

    • Slowly add the 50 mM sodium palmitate-d2 stock solution to the 2 mM BSA solution while continuously stirring at 37°C.[8] A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.[14]

    • Continue to stir the solution at 37°C for at least 1 hour to allow for complete complex formation.[8]

    • If the solution appears cloudy, sonicate it briefly until it becomes clear.[14]

  • Sterilization and Storage:

    • Sterilize the final palmitic acid-d2-BSA conjugate solution by passing it through a 0.22 µm filter.[14]

    • Aliquot the sterile solution into sterile glass vials and store at -20°C for long-term use.[14] For short-term use, the solution can be stored at 4°C.[14]

Administration of Palmitic Acid-d2 in Mice

Objective: To administer the prepared palmitic acid-d2-BSA conjugate directly into the peritoneal cavity of the mouse.

Materials:

  • Palmitic acid-d2-BSA conjugate solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Mouse restrainer

Protocol:

  • Animal Preparation:

    • Properly restrain the mouse to expose the abdomen.

  • Injection Site Identification:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[15][16]

  • Injection Procedure:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.[17]

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and re-insert at a different site.[16]

    • Slowly inject the desired volume of the palmitic acid-d2-BSA conjugate. The maximum recommended volume for an IP injection in an adult mouse is 10 ml/kg.[18]

    • Withdraw the needle smoothly and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the mouse for any signs of distress or adverse reactions.

Objective: To administer the prepared palmitic acid-d2-BSA conjugate directly into the stomach of the mouse.

Materials:

  • Palmitic acid-d2-BSA conjugate solution

  • Sterile syringes

  • Flexible gavage needles (18-20 gauge for adult mice)

  • Mouse restrainer

Protocol:

  • Animal Restraint:

    • Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Measurement:

    • Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle.

    • If any resistance is met, do not force the needle. Withdraw and re-insert.

    • Once the needle is in the esophagus, slowly administer the desired volume of the palmitic acid-d2-BSA conjugate. The recommended maximum volume for oral gavage in an adult mouse is 10 ml/kg.[18]

    • Withdraw the needle smoothly.

  • Post-gavage Monitoring:

    • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathways

Palmitic Acid-Induced Insulin Resistance via PKC-θ

Palmitic acid can induce insulin resistance in various tissues, including the hypothalamus.[11] One of the key mechanisms involves the activation of Protein Kinase C theta (PKC-θ).[11] Elevated levels of palmitic acid lead to an increase in diacylglycerol (DAG), which in turn activates PKC-θ. Activated PKC-θ then translocates to the cell membrane where it can interfere with the insulin signaling cascade.[11] Specifically, PKC-θ can phosphorylate Insulin Receptor Substrate 1 (IRS-1) on serine residues, which inhibits its normal tyrosine phosphorylation and subsequent activation of downstream signaling molecules like PI3K and Akt.[1] This disruption of the insulin signaling pathway ultimately leads to a state of insulin resistance.

Palmitic_Acid_PKC_theta_Pathway Palmitic_Acid Palmitic Acid DAG Diacylglycerol (DAG) Increase Palmitic_Acid->DAG PKC_theta_active PKC-θ (active) (Membrane Translocation) DAG->PKC_theta_active Activates PKC_theta_inactive PKC-θ (inactive) IRS1 IRS-1 PKC_theta_active->IRS1 Phosphorylates (Ser) p_IRS1_ser p-IRS-1 (Ser) PI3K PI3K p_IRS1_ser->PI3K Inhibits Insulin_Signaling_Blocked Insulin Signaling Blocked p_IRS1_ser->Insulin_Signaling_Blocked AKT Akt PI3K->AKT Insulin_Resistance Insulin Resistance Insulin_Signaling_Blocked->Insulin_Resistance

Caption: Palmitic acid activates PKC-θ, leading to impaired insulin signaling and resistance.

Palmitic Acid Disruption of the Insulin Signaling Pathway

The canonical insulin signaling pathway is essential for glucose homeostasis. Insulin binding to its receptor triggers the phosphorylation of IRS proteins, which then activate the PI3K/Akt pathway.[12] This cascade leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake. Palmitic acid can disrupt this pathway at multiple points. As mentioned, activation of PKC-θ can inhibit IRS-1.[1] Furthermore, chronic exposure to palmitic acid can lead to the downregulation of Akt itself.[7] This multi-faceted interference with the insulin signaling cascade by palmitic acid contributes significantly to the development of insulin resistance.

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Activates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Palmitic_Acid Palmitic Acid PKC_theta PKC-θ Activation Palmitic_Acid->PKC_theta AKT_downregulation Akt Downregulation Palmitic_Acid->AKT_downregulation PKC_theta->IRS1 Inhibits AKT_downregulation->AKT Inhibits

Caption: Palmitic acid disrupts insulin signaling by inhibiting IRS-1 and downregulating Akt.

Experimental Workflow for Palmitic Acid-d2 Administration and Analysis

The following workflow outlines the key steps in a typical in vivo study using palmitic acid-d2 in mouse models.

Experimental_Workflow Start Start: Acclimatize Mice Preparation Prepare Palmitic Acid-d2-BSA Conjugate Start->Preparation Administration Administer Palmitic Acid-d2 (IP Injection or Oral Gavage) Preparation->Administration Monitoring Monitor Animals (Behavior, Weight, etc.) Administration->Monitoring Tissue_Collection Collect Tissues of Interest (Liver, Adipose, Muscle, etc.) Monitoring->Tissue_Collection Lipid_Extraction Extract Lipids Tissue_Collection->Lipid_Extraction Analysis Analyze d2 Incorporation (e.g., GC-MS, LC-MS) Lipid_Extraction->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: A typical workflow for in vivo studies using palmitic acid-d2 in mouse models.

References

Dissolving Palmitic Acid-d2 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Palmitic acid-d2-2, a deuterated stable isotope of palmitic acid, for various research applications. Proper preparation of this reagent is critical for accurate and reproducible experimental outcomes in metabolic studies, drug development, and cellular signaling research.

Application Notes

This compound serves as a valuable tracer in mass spectrometry-based metabolic flux analysis, allowing researchers to track the uptake, transport, and metabolism of palmitic acid in cells and organisms. Its primary applications include studies on fatty acid oxidation, lipid synthesis, and the role of palmitic acid in signaling pathways implicated in various diseases, including metabolic syndrome, type 2 diabetes, and cancer. The deuterium (B1214612) label provides a distinct mass shift, enabling its differentiation from endogenous, unlabeled palmitic acid.

When preparing this compound solutions, it is crucial to consider the low aqueous solubility of long-chain fatty acids. Organic solvents are typically required for initial dissolution, followed by complexation with a carrier protein like bovine serum albumin (BSA) for delivery in aqueous cell culture media.[1] The choice of solvent and the final concentration should be carefully optimized to minimize cytotoxicity.

Solubility Data

This compound exhibits similar solubility characteristics to its non-deuterated counterpart. The following table summarizes the approximate solubility in common laboratory solvents.

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)~20[2][3]
Dimethyl sulfoxide (B87167) (DMSO)~20[2][3]
Ethanol (B145695)~30[2][3]
Ethanol:PBS (pH 7.2) (1:2)~0.25[2][3]

Note: Solubility can be influenced by temperature, purity, and the crystalline form of the fatty acid.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (100%)

  • Sterile microcentrifuge tubes or glass vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weigh the desired amount of this compound in a sterile, conical tube.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO or 30 mg/mL in ethanol).

  • Purge the vial with an inert gas to prevent oxidation.

  • Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. Heating to 37°C may aid dissolution.

  • Store the stock solution at -20°C or -80°C for long-term storage.[4][5]

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol details the preparation of a fatty acid-BSA complex for delivering this compound to cells in culture. This method enhances the solubility and bioavailability of the fatty acid in aqueous media.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile conical tubes

  • Water bath or incubator

Procedure:

  • Prepare a BSA solution (e.g., 10% w/v) in PBS or serum-free cell culture medium. Dissolve the BSA by gentle inversion or rocking at 37°C. Do not vortex vigorously as this can cause frothing and denaturation.

  • Sterile-filter the BSA solution through a 0.22 µm filter.

  • In a sterile conical tube, warm the required volume of the BSA solution to 37°C.

  • Slowly add the this compound stock solution dropwise to the pre-warmed BSA solution while gently swirling. A common molar ratio of palmitic acid to BSA is between 2:1 and 6:1.

  • Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complexation.

  • The final this compound-BSA complex can be diluted to the desired working concentration in cell culture medium.

  • A control medium containing BSA and the equivalent amount of the organic solvent used for the stock solution should be prepared.

Visualizations

Signaling Pathway: Palmitic Acid and the PI3K/AKT Pathway

Palmitic_Acid_PI3K_AKT_Pathway PA Palmitic Acid Receptor Membrane Receptor (e.g., TLR4) PA->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK-3β) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Palmitic acid can activate the PI3K/AKT signaling pathway.

Experimental Workflow: Tracing this compound Metabolism

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cellular Experiment cluster_analysis Analysis stock Prepare Palmitic Acid-d2-2 Stock (Protocol 1) bsa_complex Prepare PA-d2-BSA Complex (Protocol 2) stock->bsa_complex cell_culture Culture Cells treatment Treat Cells with PA-d2-BSA Complex cell_culture->treatment incubation Incubate for Desired Time treatment->incubation extraction Lipid Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Workflow for studying fatty acid metabolism with this compound.

References

Measuring Protein Palmitoylation with Isotopic Labels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and function.[1][2] This dynamic modification plays a pivotal role in numerous signaling pathways and cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurological disorders.[3] Consequently, accurate and quantitative measurement of protein palmitoylation is essential for understanding its biological significance and for the development of novel therapeutics.

This document provides detailed application notes and protocols for measuring protein palmitoylation using modern isotopic and bioorthogonal labeling techniques. These methods offer significant advantages in sensitivity and quantification over traditional radiolabeling with ³H-palmitate.[4][5]

Methods for Measuring Protein Palmitoylation

Several powerful techniques have been developed to identify and quantify palmitoylated proteins. These methods can be broadly categorized into two groups: those that rely on the chemical exchange of the palmitoyl (B13399708) group and those that utilize metabolic incorporation of fatty acid analogs.

Acyl-Resin Assisted Capture (Acyl-RAC)

Acyl-RAC is a robust method for the enrichment of palmitoylated proteins from complex mixtures.[6][7] The workflow involves blocking free cysteine thiols, cleaving the thioester bond of palmitoylated cysteines, and capturing the newly exposed thiols on a resin.

cluster_0 Cell Lysate Preparation cluster_1 Thiol Blocking cluster_2 Palmitate Cleavage cluster_3 Capture and Elution cluster_4 Analysis Lysate Protein Lysate Block Block free thiols (e.g., MMTS or NEM) Lysate->Block Cleave Cleave thioester bond (Hydroxylamine) Block->Cleave Capture Capture on Thiol-reactive Resin Cleave->Capture Elute Elute with Reducing Agent Capture->Elute Analyze SDS-PAGE / Western Blot or Mass Spectrometry Elute->Analyze

Acyl-RAC Experimental Workflow

This protocol is adapted from published methods.[8][9][10]

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Blocking Buffer: Lysis buffer containing 1% (w/v) methyl methanethiosulfonate (B1239399) (MMTS) or 25 mM N-ethylmaleimide (NEM)

  • Wash Buffer 1: Lysis buffer

  • Hydroxylamine (HAM) Solution: 0.5 M Hydroxylamine in Lysis Buffer, pH 7.4 (prepare fresh)

  • Control Buffer: Lysis Buffer, pH 7.4

  • Thiol-reactive resin (e.g., Thiopropyl Sepharose)

  • Elution Buffer: Lysis buffer containing 100 mM β-mercaptoethanol or DTT

Procedure:

  • Cell Lysis: Lyse cells in Lysis Buffer.

  • Protein Quantification: Determine protein concentration of the lysate.

  • Blocking Free Thiols: Add MMTS or NEM to the lysate and incubate for 4 hours at 40°C to block free cysteine residues.

  • Protein Precipitation: Precipitate proteins using acetone (B3395972) to remove excess blocking agent.

  • Resuspension: Resuspend the protein pellet in Lysis Buffer.

  • Incubation with Resin: Divide the sample into two aliquots. To one, add HAM Solution, and to the other, add Control Buffer. Add thiol-reactive resin to both and incubate for 4 hours at room temperature with gentle rotation.

  • Washing: Wash the resin three times with Wash Buffer 1.

  • Elution: Elute the captured proteins by incubating the resin with Elution Buffer for 30 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

Acyl-PEGyl Exchange Gel Shift (APEGS)

The APEGS assay allows for the quantification of palmitoylation stoichiometry by labeling newly exposed thiols with a large polyethylene (B3416737) glycol (PEG) maleimide (B117702) molecule, which causes a detectable shift in the protein's molecular weight on an SDS-PAGE gel.[11]

cluster_0 Sample Preparation cluster_1 Thiol Blocking cluster_2 Palmitate Cleavage cluster_3 PEGylation cluster_4 Analysis Lysate Protein Lysate Block Block free thiols (NEM) Lysate->Block Cleave Cleave thioester bond (Hydroxylamine) Block->Cleave PEGylate Label with mPEG-Maleimide Cleave->PEGylate Analyze SDS-PAGE / Western Blot PEGylate->Analyze

APEGS Experimental Workflow

This protocol is based on established methods.[11]

Materials:

  • Lysis Buffer (as in Acyl-RAC)

  • NEM Solution: 1 M NEM in DMSO

  • Hydroxylamine (HAM) Solution: 1 M Hydroxylamine in water, pH 7.0 (prepare fresh)

  • Tris-HCl, pH 7.0

  • mPEG-Maleimide (e.g., 10 kDa)

  • SDS-PAGE Sample Buffer

Procedure:

  • Cell Lysis and Protein Quantification: As in Acyl-RAC.

  • Blocking Free Thiols: Add NEM to a final concentration of 50 mM and incubate for 3 hours at room temperature.

  • Protein Precipitation: Precipitate proteins with chloroform/methanol to remove excess NEM.

  • Resuspension: Resuspend the protein pellet in Lysis Buffer.

  • Thioester Cleavage: Divide the sample into two. To one, add HAM Solution to a final concentration of 0.5 M. To the other, add Tris-HCl to the same final concentration as a negative control. Incubate for 1 hour at 37°C.

  • PEGylation: Add mPEG-Maleimide to a final concentration of 1 mM to both samples and incubate for 1 hour at room temperature.

  • Analysis: Add SDS-PAGE sample buffer, resolve by SDS-PAGE, and analyze by Western blotting. The number of palmitoylation sites can be inferred from the number of shifted bands.

Bioorthogonal Click Chemistry and SILAC

This powerful approach combines metabolic labeling with a bioorthogonal fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA, or 15-hexadecynoic acid, 15-HDYA) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for quantitative proteomic analysis. The alkyne-containing fatty acid is incorporated into proteins, which are then "clicked" to an azide-containing reporter tag (e.g., biotin-azide) for enrichment and identification by mass spectrometry.

cluster_0 Cell Culture and Labeling cluster_1 Sample Processing cluster_2 Click Chemistry cluster_3 Enrichment and Digestion cluster_4 Analysis Heavy Heavy SILAC Medium + 17-ODYA Lyse Lyse and Mix 1:1 Heavy->Lyse Light Light SILAC Medium + Palmitic Acid Light->Lyse Click Click Reaction with Biotin-Azide Lyse->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Digestion Enrich->Digest Analyze LC-MS/MS Analysis Digest->Analyze

Bioorthogonal Labeling with SILAC Workflow

This protocol is a generalized procedure based on published methods.

Materials:

  • SILAC-compatible cell line and SILAC media kits (light, medium, heavy)

  • 17-ODYA or 15-HDYA

  • Palmitic acid

  • Lysis Buffer (as in Acyl-RAC)

  • Click chemistry reagents (copper(II) sulfate, reducing agent like sodium ascorbate, THPTA ligand)

  • Biotin-azide

  • Streptavidin beads

  • Digestion buffer and trypsin

Procedure:

  • SILAC Labeling: Culture cells in "heavy" and "light" SILAC media for at least five passages.

  • Metabolic Labeling: Treat "heavy" cells with 17-ODYA and "light" cells with palmitic acid as a control for a defined period (e.g., 4 hours).

  • Cell Lysis and Mixing: Lyse the "heavy" and "light" cell populations separately, quantify protein, and mix equal amounts of protein from each.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding copper(II) sulfate, a reducing agent, a copper chelator, and biotin-azide to the mixed lysate. Incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin beads to the lysate and incubate to capture biotinylated (palmitoylated) proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-bead Digestion: Digest the captured proteins with trypsin directly on the beads.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify palmitoylated proteins based on the SILAC ratios. A high heavy/light ratio indicates specific labeling with 17-ODYA.

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be obtained from the described methods.

MethodQuantitative OutputAdvantagesLimitations
Acyl-RAC Relative quantification of palmitoylation levels between samples (e.g., treatment vs. control) via Western blot band intensity or spectral counting in MS.Enriches for endogenously palmitoylated proteins.Does not provide stoichiometry; indirect measure of palmitoylation.
APEGS Determination of the number of palmitoylation sites per protein (stoichiometry) based on the number of shifted bands. Relative quantification of each species.Provides direct evidence of palmitoylation and stoichiometry.May not be suitable for all proteins, especially very large or very small ones. Labeling efficiency can vary.[11]
Bioorthogonal Labeling with SILAC Precise relative quantification of thousands of palmitoylated proteins across different conditions. Can be used for pulse-chase experiments to measure turnover.High-throughput and highly quantitative. Allows for dynamic studies.Relies on metabolic incorporation of an analog, which may not perfectly mimic endogenous palmitate.

Application in Signaling Pathways: The Wnt Pathway

Protein palmitoylation is a key regulatory mechanism in many signaling pathways. The Wnt signaling pathway, crucial for embryonic development and tissue homeostasis, is a prime example where palmitoylation of multiple components is essential for proper signal transduction.

Palmitoylation in Wnt Signaling

cluster_0 Extracellular cluster_2 Intracellular Wnt Wnt Ligand (Palmitoylated) Frizzled Frizzled Receptor (Palmitoylated) Wnt->Frizzled Binds LRP6 LRP6 Co-receptor (Palmitoylated) Wnt->LRP6 Binds Dsh Dishevelled Frizzled->Dsh Activates Axin Axin LRP6->Axin Recruits Dsh->Axin Inhibits GSK3b GSK3β APC APC BetaCatenin β-catenin APC->BetaCatenin Degradation (Wnt OFF) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates (Wnt ON) TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Role of Palmitoylation in Wnt Signaling
  • Wnt Ligands: Wnt proteins are themselves palmitoylated, a modification that is crucial for their secretion and interaction with their Frizzled receptors.

  • Frizzled Receptors: These seven-transmembrane receptors are palmitoylated on cysteine residues in their C-terminal tails, which is important for their signaling activity.[9]

  • LRP6 Co-receptor: The Wnt co-receptor LRP6 is also palmitoylated, and this modification is required for its exit from the endoplasmic reticulum and proper trafficking to the cell surface.

The methods described in this document can be applied to investigate the palmitoylation status of these and other proteins in the Wnt pathway, providing insights into how this modification regulates signal transduction in normal and diseased states.

Conclusion

The development of advanced isotopic and bioorthogonal labeling techniques has revolutionized the study of protein palmitoylation. The methods outlined here provide researchers with a powerful toolkit to identify, quantify, and study the dynamics of this critical post-translational modification. By applying these protocols, scientists and drug development professionals can gain a deeper understanding of the roles of palmitoylation in health and disease, paving the way for new therapeutic interventions.

References

Application Notes and Protocols: Tracing Palmitic Acid-d2 in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of palmitic acid-d2 as a stable isotope tracer in metabolic syndrome research. Detailed protocols for in vivo and in vitro experimental workflows are provided to facilitate the design and execution of studies aimed at elucidating the metabolic fate of palmitic acid and its role in the pathophysiology of metabolic syndrome.

Introduction to Palmitic Acid-d2 in Metabolic Tracing

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Dysregulation of fatty acid metabolism, particularly that of the saturated fatty acid palmitic acid, is a key feature of metabolic syndrome.

Stable isotope tracers, such as deuterium-labeled palmitic acid (palmitic acid-d2), are powerful tools for investigating the dynamic processes of fatty acid uptake, transport, and metabolism in vivo and in vitro. By introducing a "heavy" version of palmitic acid into a biological system, researchers can track its incorporation into various lipid species and metabolic pathways using mass spectrometry-based techniques. This allows for the quantification of metabolic fluxes and provides insights into the alterations that occur in disease states like metabolic syndrome.

Applications of Palmitic Acid-d2 in Metabolic Syndrome Research

Palmitic acid-d2 can be utilized in a variety of research applications to study the metabolic perturbations associated with metabolic syndrome:

  • Quantifying de novo lipogenesis (DNL): By tracing the incorporation of deuterium (B1214612) from labeled water or other precursors into newly synthesized palmitic acid, researchers can measure the rate of DNL, a pathway often upregulated in metabolic syndrome.

  • Assessing fatty acid uptake and oxidation: The rate of disappearance of administered palmitic acid-d2 from the circulation and its appearance in expired CO2 (as deuterated water) can be used to determine the rates of tissue-specific fatty acid uptake and oxidation.

  • Investigating lipid synthesis and storage: Tracing the incorporation of palmitic acid-d2 into complex lipids such as triglycerides, phospholipids, and cholesterol esters provides a dynamic view of lipid synthesis and storage in various tissues, including the liver, adipose tissue, and muscle.

  • Elucidating lipotoxicity mechanisms: By following the metabolic fate of palmitic acid-d2, researchers can investigate how its excessive accumulation contributes to cellular dysfunction, inflammation, and insulin (B600854) resistance, key features of metabolic syndrome.[1]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies that have utilized deuterated palmitic acid to investigate metabolic parameters relevant to metabolic syndrome.

Table 1: In Vivo Applications of Deuterated Palmitic Acid in Rodent Models of Metabolic Syndrome

Parameter MeasuredAnimal ModelDeuterated TracerKey FindingsReference
Intrahepatic Palmitic Acid UptakeHigh-Fat Diet (HFD) RatsPalmitic acid-d31Higher intrahepatic uptake of palmitic acid in HFD rats compared to standard diet controls.[2]
Fatty Acid OxidationFasting Mice[U-13C]-palmitateIn the fasted state, excess palmitate is preferentially incorporated into triglycerides in the liver rather than being oxidized.[3]
Palmitate Incorporation into Brain LipidsAwake Adult Rats[9,10-3H]palmitateIngested palmitic acid enters the brain primarily as unesterified fatty acid from the circulation, not directly from plasma lipoproteins.[4][4]

Table 2: In Vitro Applications of Deuterated Palmitic Acid in Cellular Models of Metabolic Syndrome

Parameter MeasuredCell ModelDeuterated TracerKey FindingsReference
Incorporation into Cellular LipidsHamster Hepatocytes[3H]- or [14C]-palmitatePalmitic acid is readily incorporated into cellular triglycerides and phospholipids.[5][6][5][6]
Triglyceride AccumulationGoose Primary HepatocytesPalmitic AcidPalmitic acid promotes triglyceride accumulation and can induce apoptosis in hepatocytes.[7][8][7][8]
Lipid AccumulationHepG2 CellsPalmitic AcidPalmitic acid treatment leads to a dose-dependent increase in triglyceride levels in hepatocytes.[9][9]

Experimental Protocols

Protocol 1: In Vivo Metabolic Tracing with Palmitic Acid-d2 in Mice

This protocol describes the administration of palmitic acid-d2 to mice to trace its metabolic fate in various tissues.

1. Preparation of Palmitic Acid-d2 Infusate:

  • Dissolve palmitic acid-d2 in ethanol (B145695) to create a stock solution (e.g., 500 mM) by heating at 70°C.

  • Prepare a 10% (w/v) solution of fatty acid-free bovine serum albumin (BSA) in sterile phosphate-buffered saline (PBS).

  • Warm the BSA solution to 37°C.

  • Slowly add the palmitic acid-d2 stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 5 mM). The molar ratio of palmitic acid to BSA should be kept below 7:1 to ensure solubility.[10]

  • Incubate the solution at 55°C for 15 minutes, vortex, and repeat the incubation.[10]

  • Sterile filter the final solution through a 0.22 µm filter.

2. Animal Procedures:

  • Acclimate male C57BL/6N mice to the experimental conditions.

  • Fast the mice for a period appropriate for the study (e.g., 15 hours).[3]

  • Anesthetize the mice using an appropriate method.

  • Administer a bolus of the palmitic acid-d2-BSA complex via tail vein injection (e.g., 20 nmol/kg body weight).[3] Alternatively, for continuous infusion studies, a subcutaneous catheter can be placed.[11]

  • At predetermined time points after administration (e.g., 10 minutes), collect blood via cardiac puncture and harvest tissues of interest (e.g., liver, gastrocnemius muscle).[3]

  • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Store all samples at -80°C until analysis.

3. Sample Preparation for Mass Spectrometry:

  • Plasma:

    • To 200 µL of plasma, add 300 µL of PBS and 100 µL of an internal standard solution containing a known amount of a different deuterated fatty acid (e.g., palmitic acid-d3).[12]

    • Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.[12]

  • Tissues:

    • Homogenize the frozen tissue in a suitable buffer.

    • To a known amount of tissue homogenate, add 100 µL of the internal standard solution and 900 µL of methanol.[12]

    • Sonicate the sample to ensure complete lysis.[12]

4. Lipid Extraction and Derivatization:

  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. A common method involves adding 1 mL of iso-octane to the sample, vortexing, and centrifuging to separate the layers. The upper organic layer containing the lipids is collected.[12]

  • Dry the extracted lipids under a stream of nitrogen or using a speedvac.[12]

  • For gas chromatography-mass spectrometry (GC-MS) analysis, derivatize the fatty acids to form pentafluorobenzyl (PFB) esters by adding 25 µL of 1% PFB bromide in acetonitrile (B52724) and 25 µL of 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes.[2][12][13]

  • Dry the derivatized sample and reconstitute in iso-octane for GC-MS analysis.[2][12]

5. GC-MS Analysis:

  • Analyze the samples using a GC-MS system equipped with a suitable column for fatty acid analysis.

  • Use negative chemical ionization (NCI) for high sensitivity detection of the PFB-derivatized fatty acids.[14]

  • Monitor the appropriate mass-to-charge ratios (m/z) for palmitic acid-d2 and the internal standard.

  • Quantify the amount of palmitic acid-d2 in each sample by comparing its peak area to that of the internal standard and using a standard curve.

Protocol 2: In Vitro Metabolic Tracing with Palmitic Acid-d2 in Primary Hepatocytes

This protocol details the use of palmitic acid-d2 to trace its metabolism in cultured primary hepatocytes.

1. Preparation of Palmitic Acid-d2 Media:

  • Prepare the palmitic acid-d2-BSA complex as described in Protocol 1, Step 1, using the appropriate cell culture medium instead of PBS.

  • Prepare control media containing the same concentration of BSA and the vehicle (e.g., ethanol) used to dissolve the palmitic acid-d2.

2. Cell Culture and Treatment:

  • Isolate primary hepatocytes from mice or rats using standard collagenase perfusion methods.

  • Plate the hepatocytes on collagen-coated plates and allow them to attach.

  • Once attached, replace the plating medium with the prepared palmitic acid-d2 containing medium or control medium.

  • Incubate the cells for the desired time period (e.g., 24 hours).

3. Sample Collection and Processing:

  • At the end of the incubation, collect the cell culture medium and wash the cells with cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Collect the cell lysate.

  • Store the medium and cell lysate at -80°C until analysis.

4. Lipid Extraction and Analysis:

  • Follow the procedures for lipid extraction, derivatization, and GC-MS analysis as described in Protocol 1, Steps 4 and 5, for both the cell lysate and the culture medium.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in the metabolic effects of palmitic acid.

Palmitic Acid-Induced TLR4 Signaling

Palmitic_Acid_TLR4_Signaling PA Palmitic Acid-d2 TLR4 TLR4/MD2 Complex PA->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes

Caption: Palmitic acid activates the TLR4 signaling pathway, leading to an inflammatory response.

Palmitic Acid-Induced Insulin Resistance

Palmitic_Acid_Insulin_Resistance PA Palmitic Acid-d2 PKC PKCθ PA->PKC IRS1 IRS-1 PKC->IRS1 Inhibits InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Activates PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes

Caption: Palmitic acid impairs insulin signaling, contributing to insulin resistance.

Experimental Workflow for In Vivo Palmitic Acid-d2 Tracing

InVivo_Workflow start Start: Animal Model of Metabolic Syndrome prep Prepare Palmitic Acid-d2 Infusate start->prep admin Administer Tracer to Animal prep->admin collect Collect Blood and Tissue Samples admin->collect extract Lipid Extraction collect->extract deriv Fatty Acid Derivatization extract->deriv analyze GC/MS or LC/MS Analysis deriv->analyze data Data Analysis: Quantify d2-PA Incorporation analyze->data end End: Metabolic Flux Determination data->end

Caption: Workflow for in vivo metabolic tracing using palmitic acid-d2.

References

Troubleshooting & Optimization

Technical Support Center: Isotope-Labeled Palmitic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Palmitic acid-d2 for cellular incorporation studies.

Troubleshooting Guide: Low Palmitic Acid-d2 Incorporation

Experiencing lower than expected incorporation of Palmitic acid-d2 into your cells? This guide provides a step-by-step approach to identify and resolve common experimental issues.

Problem: Low or no detectable Palmitic acid-d2 signal in cellular lipids after incubation.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Palmitic Acid-d2 Incorporation prep Step 1: Verify Palmitic Acid-d2 Stock & BSA Complex start->prep culture Step 2: Check Cell Culture Conditions prep->culture Stock & Complex OK prep_issue Issue Found: - Improper Storage? - Incorrect Conjugation? - Visible Precipitate? prep->prep_issue Issue Suspected incubation Step 3: Optimize Incubation Parameters culture->incubation Conditions Optimal culture_issue Issue Found: - High Serum Lipids? - Wrong Cell Density? - Cell Health Poor? culture->culture_issue Issue Suspected analysis Step 4: Review Lipid Extraction & Analytical Method incubation->analysis Parameters Optimal incubation_issue Issue Found: - Concentration Toxic? - Incubation Time Too Short/Long? incubation->incubation_issue Issue Suspected success Success: Incorporation Improved analysis->success Method Validated analysis_issue Issue Found: - Inefficient Extraction? - Low Instrument Sensitivity? - Wrong Internal Standard? analysis->analysis_issue Issue Suspected prep_issue->prep Remake Stock/ Complex culture_issue->culture Adjust Culture Conditions incubation_issue->incubation Adjust Time/ Concentration analysis_issue->analysis Optimize Protocol

Caption: Troubleshooting Decision Tree for Low Palmitic Acid-d2 Incorporation.

Frequently Asked Questions (FAQs)

Category 1: Reagent Preparation and Handling

Q1: My Palmitic acid-d2 solution is cloudy/has a precipitate. Can I still use it?

A1: No, you should not use a cloudy or precipitated solution. Palmitic acid is poorly soluble in aqueous solutions and requires conjugation with Bovine Serum Albumin (BSA) to remain soluble and be available for cellular uptake.[1][2] A precipitate indicates that the fatty acid is not properly complexed with BSA. Refer to the detailed protocol for preparing the Palmitic Acid-BSA complex.[3][4][5]

Q2: What is the correct way to store my Palmitic acid-d2 stock solution?

A2: Deuterated palmitic acid stock solutions, typically dissolved in an organic solvent like ethanol (B145695), should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[6][7] Avoid repeated freeze-thaw cycles.

Q3: Is it necessary to complex Palmitic acid-d2 with BSA?

A3: Yes, it is critical. Free fatty acids can act as detergents, which can be toxic to cells, and they have very low solubility in culture media.[2][8] Complexing with fatty acid-free BSA not only solubilizes the palmitic acid but also facilitates its delivery into the cells, mimicking physiological transport.[9][10]

Category 2: Cell Culture and Experimental Conditions

Q4: Should I use serum-free media for my experiment?

A4: Yes, using serum-free media or media supplemented with delipidated/charcoal-stripped fetal bovine serum (FBS) is highly recommended.[9][] Standard FBS contains high levels of endogenous lipids, including palmitic acid, which will compete with the labeled palmitic acid-d2 for cellular uptake, thereby diluting your signal.

Q5: Does serum starvation affect Palmitic acid-d2 incorporation?

A5: Yes, serum starvation is a common technique used to enhance fatty acid uptake. Nutrient stress can trigger metabolic shifts and autophagy, a process where cells break down their own components, including lipid droplets, to generate energy.[12][13] This can prime the cells to more readily take up external fatty acids when they are supplied.[14][15]

Q6: Can cell density impact the results of my experiment?

A6: Absolutely. Cell density can influence the metabolic state of the cells and affect fatty acid metabolism rates.[16] It is important to maintain consistent cell densities across experiments to ensure reproducibility. Very high densities may lead to nutrient depletion and altered metabolic pathways, while very low densities might result in slower growth and different uptake kinetics.

Category 3: Incubation and Analysis

Q7: What is a good starting concentration for Palmitic acid-d2 treatment?

A7: The optimal concentration is cell-type dependent. However, concentrations typically range from 50 µM to 200 µM.[5][17] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line, as high concentrations of palmitic acid can be cytotoxic, leading to reduced cell viability and altered metabolism.[18]

Q8: How long should I incubate my cells with Palmitic acid-d2?

A8: Incubation times can vary from a few hours to 24 hours or more, depending on the experimental goals. Short incubations (e.g., 1-4 hours) are often used to measure initial uptake rates, while longer incubations (e.g., 18-24 hours) are used to study the incorporation of the fatty acid into complex lipids and its downstream metabolic effects.[10][18] A time-course experiment is recommended to determine the optimal incubation period for your system.

Q9: What are the recommended methods for analyzing Palmitic acid-d2 incorporation?

A9: The gold-standard methods for analyzing stable isotope-labeled fatty acid incorporation are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[19][20] These techniques allow for the separation of different lipid species and the precise quantification of the incorporated deuterated label.[21][22]

Data and Protocols

Table 1: Palmitic Acid Concentration Effects on Cell Proliferation
Cell LinePalmitic Acid Concentration (µM)Exposure Time (h)Effect on ProliferationReference
Neuro-2a (N2a)2524Significant decrease in BrdU incorporation[23]
Neuro-2a (N2a)2004Significant decrease in DNA synthesis[24]
U266 (Multiple Myeloma)50 - 1000Not SpecifiedDose-dependent reduction in viability[17]
H9c2 (Cardiomyoblasts)250 - 100024Dose-dependent decrease in metabolic activity[18]
Table 2: Recommended Storage Conditions for Palmitic Acid-d2
FormSolventStorage Temperature (°C)DurationReference
Crystalline SolidN/A-20≥ 4 years[1]
Stock SolutionEthanol/DMSO-201 month[6][7]
Stock SolutionEthanol/DMSO-806 months[6][7]

Detailed Experimental Protocol: Preparation of Palmitic Acid-d2-BSA Complex

This protocol is adapted from established methods to ensure optimal solubility and delivery of Palmitic acid-d2 to cultured cells.[3][4][5]

Materials:

  • Palmitic acid-d2

  • Ethanol (100%, ACS grade)

  • Fatty Acid-Free BSA (low endotoxin)

  • Sterile 150 mM NaCl solution or serum-free culture medium

  • Sterile water bath

  • Sterile magnetic stirrer and stir bar

  • Sterile 0.22 µm filter

Procedure:

  • Prepare Palmitic Acid-d2 Stock Solution:

    • Dissolve Palmitic acid-d2 in 100% ethanol to create a high-concentration stock (e.g., 100-400 mM).

    • Briefly warm the solution at 65-70°C to ensure complete dissolution.

  • Prepare BSA Solution:

    • Prepare a BSA solution (e.g., 1-10% w/v) in sterile 150 mM NaCl or serum-free medium.

    • Gently stir the solution at 37°C until the BSA is completely dissolved. Do not heat above 40°C.

    • Sterile filter the BSA solution through a 0.22 µm filter.

  • Complexation of Palmitic Acid-d2 with BSA:

    • Pre-warm the BSA solution to 37°C in a sterile container with a magnetic stir bar.

    • While the BSA solution is stirring, slowly add the warm Palmitic acid-d2 stock solution dropwise to achieve the desired final molar ratio (typically between 3:1 to 6:1 Palmitic Acid:BSA).

    • Continue to stir the mixture at 37°C for at least 1 hour to allow for complete complexation.

  • Final Preparation and Use:

    • The final Palmitic Acid-d2-BSA complex can be diluted to the desired working concentration using serum-free medium.

    • A BSA-only solution should be prepared in parallel to serve as a vehicle control in your experiments.

Visual Protocol Workflow

ProtocolWorkflow cluster_PA Palmitic Acid-d2 Prep cluster_BSA BSA Prep cluster_Complex Complexation pa_dissolve 1. Dissolve PA-d2 in Ethanol (70°C) mix 4. Add PA-d2 stock dropwise to stirring BSA solution (37°C) pa_dissolve->mix bsa_dissolve 2. Dissolve FAF-BSA in Media (37°C) bsa_filter 3. Sterile Filter BSA Solution bsa_dissolve->bsa_filter bsa_filter->mix incubate 5. Incubate 1 hour at 37°C with stirring mix->incubate final_product 6. Ready for use: PA-d2-BSA Complex incubate->final_product

Caption: Workflow for Preparing the Palmitic Acid-d2-BSA Complex.

Signaling Pathway Overview: Cellular Fatty Acid Uptake and Metabolism

This diagram illustrates the primary pathways involved after cellular uptake of palmitic acid.

FAPathway extracellular Extracellular Palmitic Acid-d2-BSA membrane Plasma Membrane transporter Fatty Acid Transporters (e.g., CD36, FATP) extracellular->transporter cytosol_pa Cytosolic Palmitic Acid-d2 transporter->cytosol_pa activation Acyl-CoA Synthetase cytosol_pa->activation palmitoyl_coa Palmitoyl-d2-CoA activation->palmitoyl_coa tg_synthesis Triglyceride Synthesis palmitoyl_coa->tg_synthesis pl_synthesis Phospholipid Synthesis palmitoyl_coa->pl_synthesis beta_oxidation Mitochondrial β-Oxidation palmitoyl_coa->beta_oxidation lipid_droplet Lipid Droplet Storage tg_synthesis->lipid_droplet membrane_inc Membrane Incorporation pl_synthesis->membrane_inc energy Energy Production (ATP) beta_oxidation->energy

Caption: Cellular Uptake and Major Metabolic Fates of Palmitic Acid.

References

Technical Support Center: Optimizing Palmitic Acid-d2 for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Palmitic acid-d2 for metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of Palmitic acid-d2 for cell labeling experiments?

A2: The optimal concentration of Palmitic acid-d2 can vary significantly depending on the cell type, its metabolic rate, and the specific research question. A common starting point for in vitro cell culture experiments is to use a concentration within the physiological range of palmitic acid in plasma. We recommend starting with a concentration titration experiment ranging from 50 µM to 200 µM. It is crucial to also perform a vehicle control (e.g., BSA alone) to account for any effects of the delivery vehicle on the cells.

Q2: How can I ensure efficient delivery of Palmitic acid-d2 to my cells in culture?

A2: Palmitic acid is hydrophobic and has low solubility in aqueous media. Therefore, it must be complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), for efficient delivery to cells. A molar ratio of 4:1 to 6:1 (Palmitic acid-d2:BSA) is commonly used. It is critical to use fatty acid-free BSA to avoid competition from unlabeled palmitic acid.

Q3: How long should I incubate my cells with Palmitic acid-d2?

A3: The incubation time will depend on the metabolic rate of your cells and the specific pathway being investigated. For studies on rapid signaling events, a short incubation of 30 minutes to a few hours may be sufficient. For studies on the incorporation of the label into complex lipids and proteins, longer incubation times of 12 to 24 hours are often necessary. A time-course experiment is recommended to determine the optimal incubation period for your specific experimental goals.

Q4: Can high concentrations of Palmitic acid-d2 be toxic to cells?

A4: Yes, high concentrations of palmitic acid can induce lipotoxicity in many cell types, leading to cellular stress, apoptosis, and decreased viability.[1][2] The toxic concentration varies between cell lines. It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of Palmitic acid-d2 for your specific cell line.

Troubleshooting Guides

Below are common issues encountered during metabolic labeling with Palmitic acid-d2, along with their potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Label Incorporation Sub-optimal Palmitic acid-d2 Concentration: The concentration may be too low for efficient uptake and incorporation.Perform a concentration titration experiment to identify the optimal concentration.
Inefficient Delivery: Improper complexing of Palmitic acid-d2 with BSA can lead to poor solubility and availability to cells.Ensure you are using fatty acid-free BSA and an appropriate molar ratio (e.g., 4:1 to 6:1 Palmitic acid-d2:BSA). Prepare the complex by slowly adding the palmitic acid solution to the BSA solution while stirring.
Short Incubation Time: The incubation period may not be long enough for significant metabolic incorporation.Perform a time-course experiment to determine the optimal labeling duration.
Slow Metabolic Rate of the Cell Line: Some cell lines have inherently slower metabolic rates.Increase the incubation time or consider using a cell line with a higher metabolic rate if appropriate for your experimental question.
High Background/Contamination from Unlabeled Palmitic Acid Use of Non-Fatty Acid-Free BSA: Standard BSA contains endogenous fatty acids that will compete with Palmitic acid-d2.Always use high-quality, fatty acid-free BSA.
Contamination from Serum: Fetal Bovine Serum (FBS) contains lipids, including palmitic acid, which will dilute the isotopic label.Use dialyzed FBS to remove small molecules, including fatty acids. For short-term labeling, a serum-free medium can be used, but ensure it contains all other essential nutrients.
Incomplete Removal of Previous Culture Medium: Residual unlabeled palmitic acid from the growth medium can interfere with labeling.Wash the cells thoroughly with phosphate-buffered saline (PBS) before adding the labeling medium.
Cell Viability is Compromised During the Experiment Lipotoxicity: The concentration of Palmitic acid-d2 may be too high, leading to cellular stress and death.Perform a dose-response experiment to determine the maximum non-toxic concentration for your cell line. See the data tables below for examples of concentration effects on cell viability.
Nutrient Depletion in Labeling Medium: Long incubation times in serum-free or nutrient-limited media can lead to cell death.Ensure the labeling medium contains all essential amino acids and other necessary nutrients. Monitor cell health throughout the experiment.
Inconsistent Labeling Across Replicates Variation in Cell Seeding Density: Cell density can affect metabolic rates and nutrient availability.Ensure consistent cell numbers are seeded for each replicate. Avoid both very sparse and overly confluent cultures.
Inconsistent Incubation Times or Conditions: Variations in incubation time, temperature, or CO₂ levels can affect metabolism.Maintain precise control over all experimental conditions.

Data Presentation

Table 1: Effect of Palmitic Acid Concentration on Cell Viability in Different Cell Lines
Cell LineConcentration (µM)Incubation Time (hours)Effect on ViabilityReference
C2C12 Myoblasts75024Significant decrease[3]
Astrocytes (C6)100024Significant decrease[4]
Hepatocellular Carcinoma (HepG2)>100024Significant decrease[5]
Pancreatic Rin-5F cells20-50024Dose-dependent decrease[6]
Microglia (BV2)20024Significant decrease[2]
Cardiomyoblasts (H9c2)≥ 50024Significant decrease[7]
Table 2: Recommended Starting Concentrations for Palmitic Acid-d2 Titration
Cell TypeSuggested Titration Range (µM)
Cancer Cell Lines (e.g., Breast, Prostate)50 - 250
Neuronal Cells / Glia25 - 200
Myoblasts / Myotubes100 - 750
Hepatocytes100 - 1000
Immune Cells (e.g., Macrophages)50 - 300

Experimental Protocols

Protocol 1: Preparation of Palmitic Acid-d2-BSA Complex
  • Prepare a stock solution of Palmitic acid-d2: Dissolve Palmitic acid-d2 in ethanol (B145695) to a high concentration (e.g., 50 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium or PBS to the desired concentration (e.g., 10% w/v). Gently warm the solution to 37°C to aid dissolution.

  • Complex Palmitic acid-d2 with BSA: While gently vortexing or stirring the BSA solution, slowly add the Palmitic acid-d2 stock solution to achieve the desired final concentration and molar ratio.

  • Incubate for complex formation: Incubate the mixture at 37°C for at least 30 minutes to allow for complete complex formation.

  • Sterilize: Sterilize the Palmitic acid-d2-BSA complex by passing it through a 0.22 µm filter.

  • Storage: Store the complex at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Protocol 2: Optimizing Palmitic acid-d2 Concentration for Metabolic Labeling
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the experiment.

  • Prepare Labeling Media: Prepare a series of labeling media with varying concentrations of the Palmitic acid-d2-BSA complex (e.g., 0, 25, 50, 100, 200, 400 µM). The '0 µM' control should contain the BSA vehicle alone. Use a base medium appropriate for your cells, supplemented with dialyzed FBS if necessary.

  • Cell Washing: Once cells have reached the desired confluency, aspirate the growth medium and wash the cells twice with warm PBS.

  • Labeling: Add the pre-warmed labeling media to the respective wells and incubate for the desired duration (e.g., 24 hours) in a standard cell culture incubator.

  • Assess Cell Viability: At the end of the incubation period, assess cell viability using a standard method such as an MTT or propidium (B1200493) iodide exclusion assay.

  • Metabolite/Protein Extraction: For the concentrations that do not significantly impact viability, proceed with sample collection.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • For metabolite analysis, quench metabolism and extract metabolites using a pre-chilled solvent (e.g., 80% methanol).

    • For protein analysis, lyse the cells in an appropriate lysis buffer.

  • Analysis: Analyze the incorporation of Palmitic acid-d2 into your molecules of interest using mass spectrometry or other appropriate techniques.

  • Determine Optimal Concentration: The optimal concentration is the highest concentration that provides robust labeling without significantly affecting cell viability.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing Palmitic Acid-d2 Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pa Prepare Palmitic acid-d2 -BSA Complex prep_media Prepare Labeling Media (Concentration Gradient) prep_pa->prep_media add_media Add Labeling Media prep_media->add_media seed_cells Seed Cells wash_cells Wash Cells (PBS) seed_cells->wash_cells wash_cells->add_media incubate Incubate add_media->incubate viability Assess Cell Viability incubate->viability extract Extract Metabolites/Proteins viability->extract analyze Analyze Label Incorporation (e.g., Mass Spectrometry) extract->analyze determine Determine Optimal Concentration analyze->determine

Caption: Workflow for optimizing Palmitic acid-d2 concentration.

troubleshooting_logic Troubleshooting Logic for Low Label Incorporation cluster_concentration Concentration Issues cluster_delivery Delivery Issues cluster_time Incubation Time Issues start Low/No Label Incorporation check_conc Is concentration optimized? start->check_conc titrate Action: Perform concentration titration check_conc->titrate No check_delivery Is delivery efficient? check_conc->check_delivery Yes check_bsa Check: Using fatty acid-free BSA? check_delivery->check_bsa No check_time Is incubation time sufficient? check_delivery->check_time Yes check_ratio Check: Correct PA:BSA ratio? check_bsa->check_ratio check_time->start Yes, re-evaluate time_course Action: Perform time-course experiment check_time->time_course No

Caption: Troubleshooting logic for low Palmitic acid-d2 incorporation.

palmitic_acid_pathway Simplified Palmitic Acid Metabolic and Signaling Pathways cluster_uptake Cellular Uptake cluster_metabolism Metabolic Fates cluster_signaling Signaling pa_d2 Palmitic acid-d2 (Exogenous) transporter Fatty Acid Transporters (e.g., CD36) pa_d2->transporter pa_coa Palmitoyl-CoA-d2 transporter->pa_coa beta_ox β-Oxidation (Mitochondria) pa_coa->beta_ox lipid_syn Complex Lipid Synthesis (ER) pa_coa->lipid_syn palmitoylation Protein Palmitoylation pa_coa->palmitoylation stress ER Stress / ROS pa_coa->stress jnk_erk JNK/ERK Pathway Activation stress->jnk_erk

Caption: Metabolic and signaling pathways of Palmitic acid.

References

Technical Support Center: Optimizing Palmitic Acid-d2-2 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Palmitic acid-d2-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their mass spectrometry experiments.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of deuterated palmitic acid, offering step-by-step solutions to enhance your experimental results.

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound

Possible Causes and Solutions:

  • Suboptimal Ionization: Fatty acids like palmitic acid are most effectively ionized in negative ion mode ESI as [M-H]⁻ anions. However, acidic mobile phases used for optimal chromatographic separation can suppress ionization efficiency.[1]

    • Solution 1 (LC-MS): Enhance Positive Mode Ionization through Derivatization. Covalently attaching a group with a permanent positive charge can significantly improve signal intensity. Derivatization with reagents to form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) can increase detection sensitivity by up to 2500-fold compared to negative mode analysis of the underivatized acid.[2]

    • Solution 2 (LC-MS): Optimize ESI Source Parameters. Systematically evaluate and optimize electrospray ionization (ESI) source parameters.[3][4] In-source fragmentation can lower the intensity of the precursor ion.[3][4] Fine-tuning parameters like spray voltage, capillary temperature, and gas flows can minimize this fragmentation and enhance the signal of the parent ion.[5]

    • Solution 3 (GC-MS): Derivatize to Fatty Acid Methyl Esters (FAMEs). For gas chromatography-mass spectrometry (GC-MS), underivatized fatty acids exhibit poor peak shape and volatility.[6] Derivatization to FAMEs is a critical step that neutralizes the polar carboxyl group, making the analyte more amenable to GC analysis and improving signal.[6][7]

  • Sample Matrix Effects: Components in biological samples (e.g., plasma, tissue) can interfere with the ionization of the target analyte, a phenomenon known as ion suppression.[8]

    • Solution: Implement Robust Sample Preparation. Employ effective extraction techniques to remove interfering matrix components. Methods like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are crucial for cleaning up samples from complex matrices like human plasma.[9][10][11]

  • Inadequate Sample Concentration: The concentration of your sample may be too low for detection.

    • Solution: Concentrate the Sample. After extraction, ensure the sample is sufficiently concentrated before injection into the mass spectrometer.[5]

Issue 2: High Background Noise in the Mass Spectrum

Possible Causes and Solutions:

  • Chemical Noise: Signals from components in the sample matrix or from the analytical system itself can create high chemical noise, obscuring the analyte signal.[8][12] This is a common limiting factor for detection in complex mixtures.[8][12]

    • Solution 1: Improve Chromatographic Separation. Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components. This reduces ion suppression and background noise at the time of analyte elution.[13]

    • Solution 2: System "Steam Cleaning". For LC-MS systems, performing an overnight "steam clean" by running the system with high organic flow, nebulizer pressure, and drying gas temperature can be a highly effective method for reducing background contamination and improving signal-to-noise.[14]

    • Solution 3: Check for Contamination. High background can stem from contaminated solvents, LC system components, or the nitrogen gas supply.[14][15] Systematically check each component to identify and eliminate the source of contamination. Palmitic and stearic acids are common contaminants.[15]

  • Instrumental Noise: Random fluctuations inherent to the instrument and method can contribute to noise.[16]

    • Solution: Regular Maintenance and Calibration. Ensure your mass spectrometer is regularly tuned and calibrated.[5] A well-maintained instrument will exhibit lower baseline noise.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing underivatized this compound?

For underivatized fatty acids, negative ion mode electrospray ionization (ESI) is generally preferred, as the carboxylic acid moiety is readily deprotonated to form [M-H]⁻ anions.[1] However, derivatization to enhance ionization in positive mode can lead to significantly better sensitivity.[2]

Q2: Should I use LC-MS or GC-MS for my analysis?

Both techniques are suitable, but the sample preparation differs significantly.

  • GC-MS requires a derivatization step to convert the fatty acid into a more volatile and less polar derivative, such as a fatty acid methyl ester (FAME).[6][7] This is a well-established and robust method.

  • LC-MS can analyze the underivatized fatty acid directly, though this can present challenges with ionization efficiency.[17][18] Derivatization can also be employed in LC-MS to significantly boost signal intensity.[2][18] LC-MS is often preferred for complex biological samples due to its flexibility.[19]

Q3: How can I minimize ion suppression from a complex matrix like plasma?

Effective sample preparation is key. A multi-step approach is often necessary:

  • Protein Precipitation: This is a common first step to remove the bulk of proteins from plasma samples.[10][11]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques further separate lipids from other interfering molecules. LLE methods, such as the Folch or Bligh-Dyer techniques, partition lipids into an organic phase.[10] SPE provides a more controlled and often more reproducible cleanup.[9][11]

Q4: What are the benefits of derivatizing this compound for LC-MS analysis?

Derivatization for LC-MS can offer several advantages:

  • Improved Ionization Efficiency: By adding a permanently charged group, derivatization can dramatically increase the signal intensity in ESI-MS, often by several orders of magnitude.[2]

  • Shifting to Positive Ion Mode: This can be beneficial if the background noise is lower in positive ion mode for your system.

  • Enhanced Chromatographic Retention and Peak Shape.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different optimization strategies on fatty acid analysis.

Table 1: Effect of Derivatization on LC-MS Signal Intensity

AnalyteDerivatization ReagentIonization ModeSignal Enhancement FactorReference
Fatty Acids (C10-C24)3-carbinol-1-methylpyridinium iodidePositive ESI~2500-fold vs. negative mode[2]
Palmitic and Oleic AcidTris(hydroxymethyl)aminomethanePositive APCI~200-fold improvement in LOQ[18]

Table 2: Comparison of Sample Preparation Methods for Plasma

MethodKey AdvantageConsiderationsReference
Protein Precipitation Simple and fast removal of proteins.May not remove all interfering substances.[10]
Liquid-Liquid Extraction Effective for separating lipids from polar molecules.Can be labor-intensive and less reproducible.[11]
Solid-Phase Extraction High reproducibility and selectivity.Requires method development to optimize sorbent and solvents.[11]

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol is based on esterification using Boron Trifluoride (BF₃) in methanol (B129727).[20]

  • Sample Preparation: Place 1-25 mg of the dried lipid extract or sample into a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12% BF₃ in methanol.

  • Reaction: Cap the vessel and heat at 60°C for 5-10 minutes.

  • Extraction: Cool the vessel, then add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously to extract the FAMEs into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction of Lipids from Plasma

This protocol is a common method for extracting lipids from plasma samples.[21]

  • Initial Mixture: To 10 µL of plasma in an Eppendorf tube, add 225 µL of cold methanol containing your internal standard (this compound). Vortex for 10 seconds.

  • Organic Solvent Addition: Add 750 µL of cold methyl tert-butyl ether (MTBE). Vortex for 10 seconds and shake for 6 minutes at 4°C.

  • Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation. Centrifuge at 14,000 rpm for 2 minutes.

  • Collection: The upper organic layer contains the lipids. Collect this layer for analysis.

  • Drying and Reconstitution: Evaporate the solvent using a centrifugal evaporator or under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis.

Visualizations

experimental_workflow Experimental Workflow for Improving S/N cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_troubleshooting Troubleshooting Loop start Biological Sample (e.g., Plasma) extraction Lipid Extraction (LLE or SPE) start->extraction derivatization Derivatization (Optional) - FAMEs for GC-MS - Charge-tagging for LC-MS extraction->derivatization chromatography Chromatography (GC or LC Separation) derivatization->chromatography Inject Sample ms_detection Mass Spectrometry - ESI or MALDI - Parameter Optimization chromatography->ms_detection data_analysis Data Analysis (Signal vs. Noise) ms_detection->data_analysis check_sn Low S/N? data_analysis->check_sn check_sn->extraction Optimize Sample Prep check_sn->chromatography Optimize Separation check_sn->ms_detection Optimize MS Settings end Final Results check_sn->end Acceptable S/N

Caption: Troubleshooting workflow for enhancing this compound signal-to-noise.

logical_relationship Key Factors Affecting Signal-to-Noise Ratio cluster_signal Signal Enhancement cluster_noise Noise Reduction center Signal-to-Noise Ratio (S/N) ionization Ionization Efficiency ionization->center transmission Ion Transmission transmission->center concentration Analyte Concentration concentration->center chemical_noise Chemical Noise chemical_noise->center decrease instrumental_noise Instrumental Noise instrumental_noise->center decrease derivatization Derivatization derivatization->ionization sample_prep Sample Prep sample_prep->concentration sample_prep->chemical_noise chromatography Chromatography chromatography->chemical_noise ms_settings MS Settings ms_settings->ionization ms_settings->transmission ms_settings->instrumental_noise

Caption: Factors influencing the signal-to-noise ratio in mass spectrometry.

References

Technical Support Center: Stable Isotope Tracing with Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stable isotope tracing with fatty acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of these powerful techniques.

Frequently Asked Questions (FAQs)

Q1: My fatty acid measurements show high background noise and contamination. How can I identify and minimize the source of contamination?

A1: Contamination with exogenous fatty acids, particularly saturated ones like palmitic acid (C16:0) and stearic acid (C18:0), is a frequent issue that can lead to significant errors in quantification and the determination of the unlabeled (M0) peak.[1]

Troubleshooting Steps:

  • Identify the Source: Common sources of contamination include pipette tips, microcentrifuge tubes, and other plastic consumables.[1] Solvents and reagents can also be a source of contamination.

  • Implement "Blank" Samples: Prepare "procedure blanks" that go through the entire sample preparation process (extraction, hydrolysis, derivatization) but without the biological sample. Analyze these blanks to identify the presence and quantity of contaminating fatty acids.

  • Use High-Quality Consumables and Reagents:

    • Use LC-MS grade solvents for all analyses.[1]

    • Rinse glassware and equipment thoroughly. Consider cleaning with a chloroform (B151607) rinse between samples to remove residual lipids.[1]

    • Whenever possible, use glass consumables instead of plastic.

  • Saponification Approach: To minimize the impact of background from free fatty acids, consider a sample preparation approach that involves the hydrolysis (saponification) of total cellular lipids. This method generates free fatty acids from esterified forms (like phospholipids (B1166683) and triglycerides), resulting in a much higher concentration of fatty acids from your sample relative to the background contamination.[1]

Q2: I'm observing unexpected variability in my isotopic enrichment data between replicates. What are the potential causes and how can I improve precision?

A2: High variance in isotopic enrichment data can stem from both technical and biological factors.

Troubleshooting Steps:

  • Analytical Precision:

    • GC-C-IRMS vs. EA-IRMS: Be aware of the inherent precision of your analytical method. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) can have higher variance (0.5–1‰, with precision for individual fatty acids ranging from 0.4 to 5.4‰) compared to elemental analysis-isotope ratio mass spectrometry (EA-IRMS), which has an accuracy of around 0.2‰.[2]

    • Mass Spectrometry Issues: Poor oxidation, carry-over between samples, or co-elution of peaks can all contribute to analytical variability.[2] Ensure your chromatography method provides adequate separation of fatty acids.

  • Biological Variability: True biological differences between replicate samples can contribute to variance. Ensure consistent experimental conditions for all replicates.

  • Tracer Enrichment Levels: Precision can be lower for highly enriched compounds due to variations in labeling within a mixed population of natural and labeled compounds in the tissue.[2]

  • Internal Standards: Incorrect use of internal standards can lead to quantification errors.[3] Ensure you are using an appropriate internal standard and that it is added at the beginning of the sample preparation process to account for variations in extraction efficiency.

Q3: How do I choose the right stable isotope tracer for my fatty acid metabolism study?

A3: The choice of tracer is critical and depends on the specific metabolic pathway you are investigating. The most commonly used heavy isotopes are Carbon-13 (¹³C) and Deuterium (²H).[4]

Considerations for Tracer Selection:

Tracer TypeAdvantagesDisadvantagesBest For Studying
¹³C-labeled Fatty Acids Preferred as the label is not easily exchanged or lost during metabolic processes like desaturation.[4]Can be more expensive, especially for in vivo studies in larger animals or humans.[4][5]Fatty acid oxidation (by measuring ¹³CO₂ in breath), de novo synthesis, elongation, and desaturation.[6][7]
²H-labeled (Deuterated) Fatty Acids Generally less expensive than ¹³C-labeled counterparts.[7]Deuterium exchange can occur in protic solutions, potentially decreasing the labeling grade.[4] Deuterium labels may be lost during fatty acid desaturation.[4] Significant isotope effects are possible due to the considerable mass increase.[6]Tracing fatty acid uptake and incorporation into complex lipids.
Position of the Label Using fatty acids labeled at specific carbon positions (e.g., [1-¹³C]palmitate) can provide specific information about metabolic pathways. For example, the ¹³C at the carboxyl position is lost as ¹³CO₂ during the first round of β-oxidation.Uniformly labeled fatty acids (e.g., [U-¹³C₁₆]palmitate) provide information on the incorporation of the entire fatty acid backbone into other molecules.The choice depends on whether you are studying catabolic (oxidation) or anabolic (synthesis, elongation) pathways.

Troubleshooting Guides

Problem: Difficulty in Achieving and Verifying Isotopic Steady State

Background: For many flux calculations, especially those using constant infusion, achieving an isotopic steady state is a key assumption. This means the rate of tracer infusion is equal to its rate of disappearance, reflected by a plateau in the tracer-to-tracee ratio (TTR).[7] The rapid turnover of plasma free fatty acids (half-life of 1-4 minutes) presents a challenge.[6]

Troubleshooting Workflow:

Start Isotopic Steady State Not Reached CheckInfusion Verify constant tracer infusion rate Start->CheckInfusion CheckSampling Review blood sampling schedule CheckInfusion->CheckSampling Infusion is stable ExtendInfusion Extend infusion duration CheckSampling->ExtendInfusion Sampling times are appropriate but no plateau ModelData Use non-steady-state modeling CheckSampling->ModelData Steady state is not practical to achieve BicarbonatePrime Consider priming the bicarbonate pool for oxidation studies ExtendInfusion->BicarbonatePrime Studying fatty acid oxidation Result Achieve reliable flux calculations ExtendInfusion->Result Plateau is achieved BicarbonatePrime->Result ModelData->Result cluster_uptake Cellular Uptake cluster_activation Activation cluster_fates Metabolic Fates Tracer [U-13C]Palmitate (Exogenous Tracer) Uptake Fatty Acid Uptake Tracer->Uptake AcylCoA [U-13C]Palmitoyl-CoA Uptake->AcylCoA BetaOx β-Oxidation AcylCoA->BetaOx Storage Esterification (Triglycerides, Phospholipids) AcylCoA->Storage Elongation Elongation/ Desaturation AcylCoA->Elongation AcetylCoA [1,2-13C]Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

How to correct for natural isotope abundance of Palmitic acid-d2-2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed instructions and answers to frequently asked questions regarding the correction for the natural isotopic abundance of Palmitic acid-d2.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural isotope abundance of Palmitic acid-d2?

A1: When analyzing Palmitic acid-d2 using mass spectrometry, the instrument detects not only the molecule containing two deuterium (B1214612) atoms but also molecules with naturally occurring heavy isotopes of carbon (¹³C) and oxygen (¹⁷O, ¹⁸O). The presence of these natural isotopes creates overlapping signals. For instance, a molecule of unlabeled palmitic acid containing one ¹³C atom will have a mass-to-charge ratio (m/z) that is very close to that of a palmitic acid molecule containing one deuterium atom. This overlap can lead to an overestimation of the deuterated species. Therefore, a correction is essential to accurately quantify the true enrichment of the deuterated tracer.[1][2]

Q2: What are the main isotopes that interfere with the measurement of Palmitic acid-d2?

A2: The primary interfering isotope is Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%.[3][4][5][6] A molecule of unlabeled palmitic acid (C₁₆H₃₂O₂) containing one ¹³C atom will result in an M+1 peak in the mass spectrum. This M+1 peak from the unlabeled compound can be mistaken for the M+1 peak of a singly deuterated palmitic acid or contribute to the signal of the doubly deuterated (M+2) species. Oxygen-17 (¹⁷O) and Oxygen-18 (¹⁸O) also contribute to the M+1 and M+2 peaks, respectively, but to a lesser extent due to their lower natural abundances.[3][4]

Q3: Can I ignore the natural isotope abundance if the enrichment of my Palmitic acid-d2 tracer is high?

A3: It is not recommended to ignore the natural isotope abundance correction, even with high tracer enrichment. While the relative contribution of natural isotopes may be smaller in highly enriched samples, it can still introduce significant errors in quantitative analyses, especially in metabolic flux studies where high accuracy is crucial.[1][7] Failure to correct for natural abundance can lead to distorted data and potentially incorrect biological interpretations.[7]

Q4: What software or tools can I use to perform the natural isotope abundance correction?

A4: Several software tools are available to automate the correction for natural isotope abundance. Some commonly used tools include:

  • IsoCorrectoR : An R-based tool for correcting mass spectrometry data from stable isotope labeling experiments.[7]

  • AccuCor : A software designed for dual-isotope correction.

  • ICT (Isotope Correction Toolbox) : A Perl-based tool capable of correcting both MS and MS/MS data.[7][8]

  • PICor : A Python-based tool for isotopologue correction in metabolomics and proteomics.[8]

  • PolyMID-Correct : An open-source tool applicable to both low- and high-resolution mass spectrometry data.[9]

Q5: What is the kinetic isotope effect, and how might it impact my experiments with Palmitic acid-d2?

A5: The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. Deuterium, being heavier than hydrogen, can lead to a slower reaction rate.[8] This can influence the metabolic processing of Palmitic acid-d2 compared to its unlabeled counterpart. It is important for researchers to be aware of this potential effect when interpreting metabolic flux data derived from experiments using deuterated tracers.[8]

Troubleshooting Guide

Issue: Inaccurate quantification of deuterium enrichment in my Palmitic acid-d2 sample.

  • Possible Cause 1: Inadequate correction for ¹³C natural abundance.

    • Troubleshooting Steps:

      • Analyze Unlabeled Controls: Run an unlabeled palmitic acid standard to determine its natural isotopologue distribution. This data is crucial for accurate correction.[8]

      • Utilize Correction Software: Employ one of the recommended software tools (e.g., IsoCorrectoR, ICT) to apply a correction algorithm to your experimental data.[7]

      • High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to resolve the mass difference between ¹³C and ²H, which can improve the accuracy of the correction.[8]

  • Possible Cause 2: Contribution from other naturally occurring isotopes.

    • Troubleshooting Steps:

      • Full Isotope Profile: Ensure your correction method accounts for the natural abundances of all relevant isotopes, including ¹³C, ¹⁷O, and ¹⁸O.

      • Consult Isotope Tables: Use the provided table of natural isotope abundances to ensure your correction calculations are based on accurate values.

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Hydrogen¹H99.985[3]
²H (Deuterium)0.015[3]
Carbon¹²C98.9[1]
¹³C1.1[1]
Oxygen¹⁶O99.759[3]
¹⁷O0.037
¹⁸O0.204[3]

Experimental Protocols

Methodology for Correcting Natural Isotope Abundance of Palmitic Acid-d2

  • Sample Preparation and Data Acquisition:

    • Prepare and analyze your samples containing Palmitic acid-d2 using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acquire mass spectra in full scan mode or selected ion monitoring (SIM) to detect the different mass isotopologues of palmitic acid.[8]

    • Analyze an unlabeled palmitic acid standard under the same experimental conditions to obtain its natural isotope distribution pattern.[8]

  • Data Extraction:

    • Extract the raw ion intensities for the different isotopologues of palmitic acid from the mass spectrometry data. This will be a vector of intensities for the monoisotopic peak (M+0) and the subsequent peaks (M+1, M+2, etc.).

  • Correction Calculation:

    • The correction is typically performed using a matrix-based approach. The measured isotopologue distribution is a combination of the true tracer enrichment and the contribution from natural isotopes.

    • The relationship can be expressed as: Measured Distribution = Correction Matrix * True Distribution

    • The goal is to solve for the "True Distribution". This is done by inverting the correction matrix: True Distribution = Inverse(Correction Matrix) * Measured Distribution

    • The correction matrix is constructed based on the chemical formula of the analyte (Palmitic acid: C₁₆H₃₂O₂) and the natural abundances of the elements within it.[9]

  • Software Implementation:

    • Import your raw data into a suitable correction software (e.g., IsoCorrectoR).

    • Specify the chemical formula of palmitic acid and the tracer element (Deuterium).

    • The software will automatically construct the correction matrix and calculate the corrected isotopologue distribution.

  • Data Analysis:

    • Use the corrected data for your downstream analysis, such as calculating metabolic flux or determining the true enrichment of Palmitic acid-d2.

Visualization

G Workflow for Natural Isotope Abundance Correction cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Output cluster_3 Downstream Analysis A Analyze Unlabeled Palmitic Acid Standard C Extract Raw Mass Spectra Intensities A->C Provides Natural Isotope Pattern B Analyze Palmitic acid-d2 Experimental Samples B->C E Apply Correction Algorithm C->E D Construct Correction Matrix (based on natural abundances) D->E F Corrected Isotope Distribution Data E->F G Metabolic Flux Analysis F->G H Quantification of Tracer Enrichment F->H

Caption: Logical workflow for natural isotope abundance correction.

References

Minimizing kinetic isotope effects in deuterium labeling studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize kinetic isotope effects (KIEs) in deuterium (B1214612) labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've replaced a hydrogen atom with deuterium in my compound, and now I'm seeing unexpected changes in its reaction rate. What is happening?

A1: You are likely observing a kinetic isotope effect (KIE). A KIE is a change in the reaction rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to its lower zero-point vibrational energy.[2] Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond.[3] This effect is most pronounced when the C-H bond is broken in the rate-determining step of the reaction, which is known as a primary KIE.[4]

Q2: How can I determine if a kinetic isotope effect is responsible for the changes I'm observing?

A2: To determine if a KIE is occurring, you can perform a comparative analysis of the reaction rates between the deuterated (heavy) and non-deuterated (light) versions of your compound. The KIE is calculated as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH): KIE = kL/kH.[1] A KIE value significantly greater than 1 indicates a normal KIE, where the deuterated compound reacts slower. Three main experimental setups can be used to measure the KIE:[5]

  • Parallel Reactions: The reaction rates of the deuterated and non-deuterated compounds are measured in separate, parallel experiments.

  • Intermolecular Competition: A mixture of the deuterated and non-deuterated compounds is reacted, and the product ratio is analyzed.

  • Intramolecular Competition: A molecule with both a C-H and a C-D bond at equivalent positions is reacted, and the product distribution is measured.

Q3: My deuterated compound is showing a slower metabolic rate in vitro. How can I confirm this is due to a KIE and not other factors?

A3: A slower metabolic rate for a deuterated compound is often the intended outcome, driven by the KIE, particularly if deuterium was placed at a known site of metabolism.[3][6] To confirm that the observed effect is a KIE, you should:

  • Ensure Purity: Verify that the deuterated compound is not contaminated with the non-deuterated version or any inhibitory impurities, which could lead to artificially high observed KIEs.[7]

  • Control for Experimental Conditions: Run the non-deuterated compound as a control under identical experimental conditions.

  • Measure Rate Constants: Determine the rate constants for the metabolism of both the deuterated and non-deuterated compounds to calculate the KIE. A significant KIE (typically kH/kD of 2 or more) at a metabolic site strongly suggests that the C-H bond cleavage is part of the rate-determining step of that metabolic pathway.

Q4: I've observed a KIE, but I want to use deuterium labeling as a tracer without altering the pharmacokinetics of my molecule. What are my options?

A4: To use deuterium as a tracer while minimizing its impact on pharmacokinetics, you should place the deuterium labels at positions that are not involved in the rate-determining steps of metabolic or chemical reactions.[3] This means avoiding:

  • Metabolically "soft spots": These are positions on the molecule that are susceptible to enzymatic attack, often by cytochrome P450 (CYP) enzymes.[3]

  • Positions of C-H bond cleavage: Avoid labeling at sites where a C-H bond is broken during a key reaction.

Consider placing deuterium on a part of the molecule that is known to be metabolically stable.

Q5: Can the position of the deuterium label influence the magnitude of the KIE?

A5: Yes, the position of the deuterium label is critical.

  • Primary KIEs are observed when the bond to the isotope is broken in the rate-determining step. These effects are generally large.[4]

  • Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking, but it still influences the reaction rate. These effects are typically much smaller than primary KIEs.[1]

Therefore, to minimize the KIE, deuterium should be placed at a position remote from the reaction center.

Q6: I am using a deuterated internal standard for a mass spectrometry assay and am concerned about KIEs during sample processing. How can I mitigate this?

A6: While stable isotope-labeled internal standards are excellent for correcting matrix effects, a KIE during sample preparation could theoretically lead to differential degradation of the analyte and the standard.[8][9] To mitigate this:

  • Choose a stable labeling position: Place the deuterium on a part of the molecule that is chemically stable and not expected to react during sample extraction or derivatization. Using isotopes like 13C or 15N can be an alternative as they are not subject to exchange.[10]

  • Minimize harsh conditions: Use the mildest possible conditions for sample preparation to reduce the likelihood of unwanted reactions.

  • Evaluate stability: Test the stability of both the analyte and the deuterated internal standard under the conditions of your sample preparation protocol.

Quantitative Data Summary

The following tables summarize quantitative data on kinetic isotope effects observed in various studies.

Table 1: Kinetic Isotope Effects in C-H Bond Cleavage Reactions

ReactantCatalyst/EnzymekH/kDReference
Ethylbenzene[FeIV(O)(N4Py)]2+>30[11]
Ethylbenzene[FeIV(O)(BnTPEN)]2+>30[11]
TaurineTaurine/α-ketoglutarate dioxygenase (TauD)~37[11]
Dihydroanthracene[FeIV(O)(BnTPEN)]2+Non-classical (large)[11]
Toluene[FeIV(O)(BnTPEN)]2+Non-classical (large)[11]
Methanol[FeIV(O)(BnTPEN)]2+4-8 (Classical)[11]

Table 2: Deuterium Label Loss and Kinetic Isotope Effects in Metabolic Studies

SubstrateMetabolite2H Label Loss (%)KIE (%)Reference
[6,6-2H2]-glucoseLactate (rat brain)15.7 ± 2.64-6[12]
[6,6-2H2]-glucoseGlutamate (rat brain)37.9 ± 1.14-6[12]
[6,6-2H2]-glucoseGlutamine (rat brain)41.5 ± 5.24-6[12]
[2-2H3]-acetateGlutamate (rat brain)14.4 ± 3.44-6[12]
[2-2H3]-acetateGlutamine (rat brain)13.6 ± 2.24-6[12]

Experimental Protocols

Protocol 1: Determination of KIE using the Intermolecular Competition Method with Mass Spectrometry

This protocol describes a method for determining the KIE by reacting a mixture of a deuterated and non-deuterated compound.

Methodology:

  • Prepare a 1:1 Mixture: Prepare an equimolar solution of the deuterated and non-deuterated (protio-form) of the compound of interest.

  • In Vitro Incubation: Incubate the 1:1 mixture in a relevant in vitro system, such as liver microsomes, to initiate metabolism.[13]

  • Time Point Sampling: Collect samples at various time points throughout the incubation period.

  • Sample Quenching: Stop the reaction in the collected samples, for example, by adding a cold organic solvent.

  • Mass Spectrometry Analysis: Analyze the samples using tandem mass spectrometry (MS/MS). Set up multiple reaction monitoring (MRM) to detect specific transitions for both the deuterated and non-deuterated molecules.[13]

  • Data Analysis: Determine the ratio of the deuterated to non-deuterated compound at each time point. A change in this ratio over time indicates a KIE. The magnitude of the KIE can be calculated from the relative rates of consumption of the two species.

Protocol 2: Characterization of KIE and Label Loss using Double Isotopic Labeling and NMR

This protocol allows for the simultaneous determination of KIE and deuterium label loss.[14]

Methodology:

  • Synthesize Double-Labeled Substrates: Synthesize two versions of the substrate: one labeled with deuterium and 13C at a specific position (e.g., [6,6-2H2, 6-13C]-glucose), and another labeled with two 13C atoms (e.g., [5,6-13C2]-glucose).[14]

  • Co-administration: Administer both labeled substrates simultaneously in the experimental system (in vitro or in vivo).

  • Metabolite Extraction: After a defined period, extract the metabolites from the biological matrix.

  • NMR Spectroscopy: Analyze the extracts using 1H-decoupled 13C NMR spectroscopy.

  • Spectral Analysis:

    • KIE Determination: The KIE is determined by comparing the metabolic flow of the 13C label from the deuterated substrate versus the non-deuterated substrate. A slower accumulation of the 13C label from the deuterated substrate indicates a KIE.[14]

    • Label Loss Quantification: The unique spectral patterns arising from 2H-13C and 13C-13C scalar couplings allow for the identification and quantification of non-, single-, and double-deuterated metabolic products, which reveals the extent of deuterium label loss.[14]

Visualizations

KIE_Troubleshooting_Workflow start Unexpected Change in Reaction Rate Observed is_kie Is it a Kinetic Isotope Effect? start->is_kie measure_kie Measure KIE (kH/kD) is_kie->measure_kie Yes end_tracer KIE Minimized is_kie->end_tracer No, investigate other factors analyze_position Analyze Labeling Position measure_kie->analyze_position primary_kie Primary KIE: Label at reaction center analyze_position->primary_kie secondary_kie Secondary KIE: Label near reaction center analyze_position->secondary_kie no_kie No Significant KIE: Label remote from reaction center analyze_position->no_kie goal_tracer Goal: Use as Tracer (Minimize KIE) primary_kie->goal_tracer secondary_kie->goal_tracer no_kie->end_tracer reposition_label Reposition Deuterium Label to a metabolically stable site goal_tracer->reposition_label Yes goal_pk_mod Goal: Modulate PK (Utilize KIE) goal_tracer->goal_pk_mod No reposition_label->end_tracer optimize_label Optimize Labeling at Metabolic Hotspot goal_pk_mod->optimize_label Yes end_pk_mod PK Profile Improved optimize_label->end_pk_mod

Caption: Troubleshooting workflow for identifying and addressing KIEs.

Experimental_Workflow_KIE_Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mix Prepare 1:1 Mixture of Deuterated & Non-Deuterated Compounds incubate Incubate with Metabolic System (e.g., Microsomes) prep_mix->incubate sample Collect Samples at Time Points incubate->sample analyze_ms Analyze by MS/MS (MRM) sample->analyze_ms calc_kie Calculate Ratio Change & Determine KIE analyze_ms->calc_kie

Caption: Workflow for KIE measurement using an intermolecular competition assay.

KIE_Mitigation_Strategy start Goal: Minimize KIE for Tracer Application identify_sites Identify Potential Metabolic Hotspots start->identify_sites avoid_sites Avoid Deuterium Labeling at these Hotspots identify_sites->avoid_sites select_stable Select a Metabolically Stable Position avoid_sites->select_stable verify Verify Minimal KIE Experimentally select_stable->verify success Successful Tracer Design verify->success KIE < Threshold reassess Reassess Labeling Position verify->reassess KIE > Threshold reassess->identify_sites

Caption: Logical steps for designing deuterium-labeled tracers with minimal KIE.

References

Data analysis workflow for Palmitic acid-d2-2 tracer experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palmitic acid-d2 in stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of Palmitic acid-d2 in tracer experiments?

A1: Palmitic acid-d2 is a stable isotope-labeled fatty acid used to trace the metabolic fate of palmitate in biological systems.[1] It allows researchers to investigate key metabolic processes such as fatty acid uptake, esterification into complex lipids (e.g., triglycerides, phospholipids), and fatty acid oxidation (beta-oxidation). By tracking the incorporation of the deuterium (B1214612) label into various downstream metabolites, scientists can gain insights into the dynamics of lipid metabolism under different physiological or pathological conditions.[2]

Q2: How do I correct for the natural abundance of isotopes in my mass spectrometry data?

A2: Correcting for the natural abundance of heavier isotopes (e.g., ¹³C) is a critical step in stable isotope tracing experiments.[3] This is typically done using computational algorithms that subtract the contribution of naturally occurring isotopes from the measured mass isotopologue distribution (MID). Several software packages are available for this purpose. The correction requires the elemental composition of the analyte and any derivatizing agents. Failure to correct for natural abundance will lead to an overestimation of the labeled species.

Q3: What are the common pitfalls when using deuterated tracers like Palmitic acid-d2?

A3: A common issue with deuterated tracers is the potential for metabolic loss of the deuterium label.[4] During certain enzymatic reactions, hydrogen atoms (and therefore deuterium) can be exchanged with protons from the surrounding aqueous environment.[4] Another consideration is the kinetic isotope effect (KIE), where the heavier mass of deuterium can sometimes lead to slower reaction rates for enzymes metabolizing the deuterated substrate compared to its non-labeled counterpart.[4]

Troubleshooting Guides

Issue 1: Low Isotopic Enrichment Detected in Downstream Metabolites

Possible Causes and Solutions:

Cause Troubleshooting Steps
Insufficient Tracer Concentration or Labeling Duration Optimize the concentration of Palmitic acid-d2 and the incubation time in your experimental system. Run a time-course experiment to determine the optimal labeling duration.
High Endogenous Palmitate Pool The labeled palmitate is being diluted by a large unlabeled endogenous pool. Measure the total palmitate concentration to assess the pool size. Consider experimental conditions that might reduce the endogenous pool, if applicable to your research question.
Metabolic Loss of Deuterium Deuterium atoms may be lost during metabolic processing.[4] While difficult to prevent, it's important to be aware of this possibility when interpreting results. Consider using a tracer with a different labeling pattern if this is a significant issue.
Inefficient Cellular Uptake Ensure that the delivery of Palmitic acid-d2 to the cells or tissues is efficient. For in vitro experiments, this may involve using a carrier molecule like albumin to improve solubility.[5]
Issue 2: Unexpected Peaks in Mass Spectrometry Data

Possible Causes and Solutions:

Cause Troubleshooting Steps
Contamination Contamination can be introduced during sample preparation or from the analytical instruments. Ensure meticulous cleaning of all labware and run blank samples to identify potential sources of contamination.
Co-eluting Compounds Another molecule with a similar mass-to-charge ratio may be co-eluting with your analyte of interest. Optimize your chromatographic separation method to improve the resolution between peaks.
In-source Fragmentation The analyte may be fragmenting in the ion source of the mass spectrometer. Adjust the instrument's source parameters (e.g., voltages) to minimize fragmentation.
Isotopic Impurity of the Tracer The Palmitic acid-d2 tracer itself may contain a small percentage of unlabeled or other isotopologues. Obtain a certificate of analysis from the supplier to confirm the isotopic purity.[6]

Experimental Protocols & Data Workflow

General Experimental Workflow

The following diagram outlines a typical workflow for a Palmitic acid-d2 tracer experiment.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase A Prepare Labeling Medium (Palmitic acid-d2 + Carrier) B Cell/Tissue Culture and Labeling Incubation A->B Introduce tracer C Quench Metabolism and Harvest Samples B->C Stop reactions D Lipid Extraction C->D Isolate lipids E Derivatization (e.g., to FAMEs) D->E Prepare for analysis F Mass Spectrometry (GC-MS or LC-MS) E->F Analyze samples G Peak Integration and Raw Data Extraction F->G Obtain spectra H Natural Abundance Correction G->H Correct for background I Calculate Isotopic Enrichment H->I Determine labeling J Metabolic Flux Analysis I->J Model metabolic rates

Caption: General workflow for Palmitic acid-d2 tracer experiments.

Data Analysis Workflow

The data analysis phase is crucial for obtaining meaningful results. The following diagram illustrates the logical flow of data processing.

cluster_input Input Data cluster_processing Data Processing cluster_output Output raw_data Raw Mass Spectra (m/z and Intensity) peak_integration Peak Integration raw_data->peak_integration abundance_correction Natural Abundance Correction peak_integration->abundance_correction enrichment_calc Isotopic Enrichment Calculation abundance_correction->enrichment_calc isotopologue_dist Mass Isotopologue Distribution (MID) enrichment_calc->isotopologue_dist flux_maps Metabolic Flux Maps isotopologue_dist->flux_maps

Caption: Logical flow of the data analysis workflow.

Key Experimental Methodologies
Method Description Key Considerations
Lipid Extraction A common method is the Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.Ensure all solvents are of high purity to avoid contamination. Perform extractions at low temperatures to minimize lipid degradation.
Derivatization to Fatty Acid Methyl Esters (FAMEs) For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acids are often converted to their more volatile methyl esters. This is typically achieved by incubation with a reagent like methanolic HCl.The reaction should be carried out in anhydrous conditions to ensure complete derivatization.
Mass Spectrometry Analysis GC-MS is well-suited for the analysis of FAMEs, providing good chromatographic separation and robust ionization. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of intact lipids or free fatty acids.The choice of instrument and method will depend on the specific analytes of interest and the desired sensitivity.
Quantitative Data Summary

The following table provides an example of how to structure the quantitative data from a Palmitic acid-d2 tracer experiment for easy comparison.

Metabolite Control Group(Mole Percent Enrichment) Treatment Group(Mole Percent Enrichment) p-value
Palmitate (C16:0) in Triglycerides5.2 ± 0.88.9 ± 1.2<0.05
Palmitate (C16:0) in Phosphatidylcholine3.1 ± 0.53.3 ± 0.6>0.05
Stearate (C18:0) in Triglycerides1.5 ± 0.32.8 ± 0.4<0.05

Data are presented as mean ± standard deviation.

References

Technical Support Center: Addressing Matrix Effects in Palmitic Acid-d2-2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Palmitic acid-d2-2 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2][3] In bioanalysis of complex matrices like plasma, matrix effects are a significant concern as they can compromise the reliability of pharmacokinetic and toxicokinetic data.[1]

Q2: What are the primary sources of matrix effects in plasma samples for this compound analysis?

A2: The primary sources of matrix effects in plasma are phospholipids (B1166683) from cell membranes.[4][5] These lipids are often co-extracted with the analyte of interest and can interfere with the ionization process in the mass spectrometer's ion source.[6][7] Other endogenous components like proteins and salts can also contribute to matrix effects.[2][8]

Q3: How can I detect and assess the magnitude of matrix effects in my experiment?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative technique where a constant flow of this compound is infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected.[2] Any significant dip or rise in the baseline signal indicates regions of ion suppression or enhancement.[2]

  • Post-Extraction Spike: This quantitative method is considered the "gold standard." It involves comparing the peak area of this compound in a blank matrix extract spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration.[1] The ratio of these two peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

Q4: What are the common strategies to mitigate matrix effects for this compound quantification?

A4: Common strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove interfering matrix components.[4][9]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself serves as an excellent internal standard for the quantification of endogenous palmitic acid. When quantifying this compound as an analyte, a different stable isotope-labeled palmitic acid (e.g., ¹³C₁₆-palmitic acid) should be used. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[10][11]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[12]

  • Matrix-Matched Calibration Curves: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[3]

Q5: Which sample preparation method is the most effective for reducing matrix effects?

A5: The effectiveness of a sample preparation method depends on the specific matrix and analytical requirements. For plasma samples, solid-phase extraction (SPE) with specialized phospholipid removal plates or cartridges has been shown to be highly effective in reducing matrix effects caused by phospholipids.[11][13] Liquid-liquid extraction is also a robust technique for cleaning up samples.[14] Protein precipitation is a simpler but generally less clean method.[8][15] A comparison of the effectiveness of different methods is summarized in the Data Presentation section.

Troubleshooting Guide

Problem: Poor reproducibility and accuracy in this compound quantification.

This is a common issue often linked to unaddressed matrix effects. Below is a guide to troubleshoot this problem based on specific symptoms.

  • Symptom 1: Inconsistent peak areas for quality control (QC) samples.

    • Possible Cause: Variable matrix effects between different samples or lots of matrix.

    • Troubleshooting Steps:

      • Assess Matrix Factor: Quantify the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix.[1]

      • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE with phospholipid removal plates.[13]

      • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering peaks.[12]

  • Symptom 2: Calibration curve fails to meet acceptance criteria (e.g., poor linearity, R² < 0.99).

    • Possible Cause: Non-linear response due to matrix effects, especially at lower or higher concentrations.

    • Troubleshooting Steps:

      • Use Matrix-Matched Calibrators: Prepare the calibration curve in the same biological matrix as the samples.[3]

      • Employ a Stable Isotope-Labeled Internal Standard: Ensure the internal standard closely mimics the chromatographic and ionization behavior of the analyte.[10][11]

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Symptom 3: Significant ion suppression or enhancement observed.

    • Possible Cause: Co-elution of highly ionizable matrix components with the analyte.

    • Troubleshooting Steps:

      • Identify the Region of Suppression/Enhancement: Use the post-column infusion technique to pinpoint the retention time of the interference.[2]

      • Modify Chromatographic Conditions: Alter the mobile phase composition, gradient, or column chemistry to shift the retention time of the analyte away from the interfering region.[12]

      • Enhance Sample Preparation: Focus on removing the class of compounds identified as causing the interference (e.g., phospholipids).[6][11]

Logical Relationship for Troubleshooting Poor Quantification

start Poor Reproducibility/Accuracy inconsistent_qc Inconsistent QC Peak Areas start->inconsistent_qc bad_cal_curve Calibration Curve Fails start->bad_cal_curve ion_suppression Ion Suppression/Enhancement start->ion_suppression assess_mf Assess Matrix Factor inconsistent_qc->assess_mf improve_cleanup Improve Sample Cleanup (SPE) inconsistent_qc->improve_cleanup optimize_lc Optimize Chromatography inconsistent_qc->optimize_lc matrix_matched Use Matrix-Matched Calibrators bad_cal_curve->matrix_matched use_sil_is Use SIL-IS bad_cal_curve->use_sil_is dilute_sample Dilute Sample bad_cal_curve->dilute_sample ion_suppression->improve_cleanup ion_suppression->optimize_lc post_column Post-Column Infusion ion_suppression->post_column end Improved Quantification assess_mf->end improve_cleanup->end optimize_lc->end matrix_matched->end use_sil_is->end dilute_sample->end post_column->end

Caption: Troubleshooting logic for poor quantification.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) [1][15]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., ¹³C₁₆-palmitic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [14]

  • To 100 µL of plasma sample, add the internal standard.

  • Add 500 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (3:1, v/v).

  • Vortex for 5 minutes.

  • Add 250 µL of water and vortex for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic layer to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Phospholipid Removal [11][13]

  • Pre-treat the plasma sample by protein precipitation as described in Protocol 1 (steps 1-3).

  • Condition a phospholipid removal SPE plate/cartridge according to the manufacturer's instructions.

  • Load the supernatant from the protein precipitation step onto the SPE plate/cartridge.

  • Apply vacuum or positive pressure to pass the sample through the sorbent. The phospholipids are retained, while the analyte and internal standard pass through.

  • Collect the eluate.

  • Evaporate the eluate to dryness.

  • Reconstitute in the initial mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Palmitic Acid Recovery and Matrix Effect Reduction in Plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 9530 - 50 (Suppression)[16]
Liquid-Liquid Extraction (MTBE/Methanol)90 - 10510 - 25 (Suppression)[13][14]
Solid-Phase Extraction (Phospholipid Removal)> 95< 10 (Suppression)[11][13]

Note: Data are representative values for long-chain fatty acids and may vary depending on the specific experimental conditions.

Table 2: Typical LC-MS/MS Parameters for this compound Quantification. [1][12]

ParameterSetting
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient50-95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
Precursor Ion (m/z)257.2
Product Ion (m/z)257.2 (for SIM) or specific fragments
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C

Visualizations

Diagram 1: The Origin and Impact of Matrix Effects

plasma Plasma Sample (this compound + Matrix) extraction Sample Preparation (e.g., LLE, SPE) plasma->extraction lcms LC-MS/MS Analysis extraction->lcms phospholipids Co-eluting Phospholipids extraction->phospholipids Incomplete Removal ion_source Ion Source lcms->ion_source phospholipids->ion_source suppression Ion Suppression ion_source->suppression inaccurate Inaccurate Quantification suppression->inaccurate

Caption: The impact of co-eluting matrix components.

Diagram 2: General Experimental Workflow

start Start sample Plasma Sample Collection start->sample add_is Add Internal Standard sample->add_is prep Sample Preparation (PPT, LLE, or SPE) add_is->prep extract Extract Analyte prep->extract reconstitute Reconstitute extract->reconstitute inject LC-MS/MS Injection reconstitute->inject data Data Acquisition inject->data quantify Quantification data->quantify end End quantify->end

Caption: A typical bioanalytical workflow.

References

Stability of Palmitic acid-d2-2 in solution and storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palmitic Acid-d2-2

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of this isotopically labeled fatty acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound, as a saturated fatty acid, is relatively stable when stored as a dry powder.[1] It should be stored in a glass container with a Teflon-lined cap at ≤ -16°C.[1][2] If the product is supplied in a solvent, it should be stored at -20°C ± 4°C.[1] Some suppliers recommend storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, allow the powdered form to reach room temperature before opening the container to prevent condensation.[1] this compound is soluble in organic solvents such as ethanol (B145695) (approx. 30 mg/ml), DMSO (approx. 20 mg/ml), and dimethyl formamide (B127407) (DMF) (approx. 20 mg/ml).[4][5] The solvent should be purged with an inert gas like argon or nitrogen.[5]

Q3: What type of containers should I use for storing solutions of this compound?

Solutions of this compound in organic solvents should always be stored in glass containers with Teflon-lined closures.[1][2] Storing organic solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene) is not recommended as plasticizers can leach into the solvent and contaminate the standard.[1][6][7]

Q4: Can I store aqueous solutions of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day.[5] Lipids in aqueous suspensions are prone to hydrolysis over time.[1][4] For applications requiring an aqueous buffer, it is best to prepare the solution fresh by first dissolving the lipid in ethanol and then diluting with the aqueous buffer of choice.[5]

Q5: How many freeze-thaw cycles can I subject my this compound solution to?

To maintain the stability of your stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[3] This practice minimizes the risk of degradation.

Stability Data

The stability of this compound is highly dependent on storage conditions. As a saturated fatty acid, it is less susceptible to oxidation than unsaturated fatty acids.

Form Storage Temperature Recommended Container Reported Stability Source
Powder ≤ -16°CGlass, Teflon-lined capStable as a dry powder.[1][1]
Organic Solution -20°C ± 4°CGlass, Teflon-lined capStable. Store under an inert atmosphere (argon or nitrogen).[1][1]
Stock Solution -80°CGlass, Teflon-lined capUp to 6 months.[3][3]
Stock Solution -20°CGlass, Teflon-lined capUp to 1 month.[3][3]
Aqueous Suspension Not RecommendedN/AProne to hydrolysis; not recommended for long-term storage.[1][5][1][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor signal intensity or loss of material in mass spectrometry analysis. Degradation of the standard due to improper storage or handling.- Ensure the standard was stored at the correct temperature (≤ -16°C for powder, -20°C ± 4°C for solutions).[1]- Avoid repeated freeze-thaw cycles by preparing aliquots.[3]- Confirm that solutions were stored in glass containers with Teflon-lined caps.[1]
Appearance of unexpected peaks in chromatogram. Contamination from storage container or solvent.- Verify that organic solutions were not stored in plastic containers.[1][6]- Use high-purity solvents for preparing solutions.
The powdered lipid appears gummy or difficult to handle. Absorption of moisture from the air. Saturated lipids like palmitic acid are generally stable as powders, but hygroscopic tendencies can increase if improperly handled.[2][7]- Allow the container to warm to room temperature before opening to prevent condensation.[1][2]- Handle the powder in a dry environment, such as a glove box, if possible.
Inconsistent results between experiments. Instability of the working solution.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- If using aqueous buffers, do not store the solution for more than a day.[5]

Experimental Protocols

Protocol: Preparation and Storage of a Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

  • Equilibration: Remove the container of powdered this compound from the freezer and allow it to reach room temperature before opening. This prevents moisture condensation on the cold powder.[1]

  • Weighing: In a controlled environment (e.g., a chemical fume hood), weigh the desired amount of the powder.

  • Dissolution: Dissolve the powder in a suitable high-purity organic solvent (e.g., ethanol, DMSO, or DMF) in a glass vial.[4][5]

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas, such as argon or nitrogen, to displace oxygen and prevent potential long-term oxidation.[1][6]

  • Sealing and Storage: Securely seal the vial with a Teflon-lined cap and store it at the appropriate temperature (-20°C or -80°C).[1][3]

  • Aliquoting: For frequent use, it is recommended to prepare single-use aliquots from the main stock solution to avoid repeated freeze-thaw cycles and contamination of the primary stock.[3]

Visual Guides

experimental_workflow Experimental Workflow: Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage & Use start Start: Obtain this compound (powder) equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Desired Amount equilibrate->weigh dissolve Dissolve in Organic Solvent (in glass vial) weigh->dissolve purge Purge with Inert Gas (Argon/Nitrogen) dissolve->purge seal Seal with Teflon-lined Cap purge->seal store Store at -20°C or -80°C seal->store aliquot Create Single-Use Aliquots store->aliquot use Use in Experiment aliquot->use

Caption: Workflow for preparing and storing this compound stock solution.

degradation_pathway Potential Degradation Pathways for this compound cluster_hydrolysis Hydrolysis (in aqueous solution) cluster_oxidation Oxidation (if improperly stored) cluster_contamination Contamination pa This compound hydrolysis_product Palmitate Anion + H3O+ pa->hydrolysis_product Presence of water oxidation_product Oxidized Products (e.g., shorter-chain acids, aldehydes) pa->oxidation_product Exposure to oxygen/light plasticizer Leached Plasticizers (from improper containers) pa->plasticizer Storage in plastic

References

Technical Support Center: Cell Viability Issues with High Concentrations of Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues during in vitro experiments involving high concentrations of palmitic acid (PA).

Frequently Asked Questions (FAQs)

Q1: Why are my cells dying when treated with palmitic acid?

High concentrations of palmitic acid induce a phenomenon known as "lipotoxicity," which leads to cellular dysfunction and death in non-adipose cells.[1][2] This occurs when the influx of PA exceeds the cell's capacity for esterification into triglycerides for safe storage.[1] The excess free PA triggers several detrimental pathways, including endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in apoptosis (programmed cell death).[1][3]

Q2: What is the appropriate concentration of palmitic acid to use?

The optimal concentration is highly cell-type dependent and depends on the desired outcome (e.g., inducing insulin (B600854) resistance vs. studying apoptosis).

  • For inducing insulin resistance: Concentrations typically range from 100 µM to 600 µM.[4][5] For example, 0.25 mM (250 µM) PA has been used to establish insulin resistance models in C2C12 and HepG2 cells.[6]

  • For inducing significant apoptosis: Higher concentrations, often from 100 µM to 500 µM or more, are used.[3][7][8][9] For example, 300 µM PA caused significant cell death in PC12 cells after 24 hours.[7] It is crucial to perform a dose-response experiment for your specific cell line to determine the ideal concentration for your experimental goals.[10][11][12]

Q3: Why is it necessary to complex palmitic acid with Bovine Serum Albumin (BSA)?

Free fatty acids like palmitic acid are poorly soluble in aqueous culture media and can have detergent-like properties that damage cell membranes.[13] In vivo, fatty acids are transported in the blood bound to albumin.[13] Complexing PA with fatty acid-free BSA in vitro mimics this physiological transport, improves its solubility, and facilitates its uptake by cells while preventing non-specific toxicity.[13][14] The molar ratio of PA to BSA is a critical parameter that determines the concentration of "free" or unbound PA available to the cells, which is a key determinant of its biological effect.[15]

Q4: What is the correct control to use for a PA-BSA treatment?

The appropriate control is cells treated with the same concentration of fatty acid-free BSA used to complex the palmitic acid, without the PA.[14] This is essential because BSA itself can have biological effects, such as antioxidant properties or binding endogenous lipids from the serum in the media, which can influence cell function.[14][15] Using a "vehicle-only" control ensures that any observed effects are due to the palmitic acid and not the BSA carrier.

Troubleshooting Guide

Problem 1: Excessive and Rapid Cell Death

Symptom: You observe massive cell death (e.g., >80%) shortly after adding the PA-BSA complex, even at concentrations reported to be sublethal in the literature.

Possible CauseRecommended Solution
Improper PA-BSA Complexation Free, uncomplexed PA is highly toxic. Ensure the PA is fully dissolved and conjugated to the BSA. This typically requires heating the PA solution (e.g., 70°C) and mixing it with a pre-warmed BSA solution (e.g., 37°C) for an extended period (e.g., 1-2 hours) to allow for proper binding.[3][13][14]
High PA:BSA Molar Ratio A high molar ratio increases the amount of unbound PA, which is more cytotoxic.[15] Ratios between 2:1 and 6:1 (PA:BSA) are common. Try lowering the ratio to see if toxicity decreases.
Endotoxin Contamination Reagents, particularly BSA, can be contaminated with endotoxins (lipopolysaccharides), which can induce inflammatory responses and cell death, confounding the effects of PA. Use low-endotoxin or endotoxin-free BSA and other reagents.[3][16]
Solvent Toxicity If using solvents like ethanol (B145695) or DMSO to dissolve PA initially, ensure the final concentration in the culture medium is minimal and non-toxic (typically <0.1%).[3][17] Run a solvent-only control.
Problem 2: Inconsistent or Irreproducible Results

Symptom: You see significant variability in cell viability or other endpoints between different experiments using the same PA concentration.

Possible CauseRecommended Solution
PA-BSA Solution Instability The PA-BSA complex can precipitate out of solution upon storage, especially at 4°C. Prepare the complex fresh for each experiment. If you must store it, aliquot and freeze at -20°C.[15][17] Before use, thaw and warm to 37°C to ensure it is fully dissolved.
Lot-to-Lot Variability in BSA Different lots of BSA can have varying purity and fatty acid content, affecting complexation. Use fatty acid-free BSA from the same lot for a series of experiments to ensure consistency.[14][18]
Cell Passage Number and Health Cells at high passage numbers or those that are not in a healthy, logarithmic growth phase may be more sensitive to stressors like PA. Use cells within a consistent and low passage number range for all experiments.
Incomplete Dissolution of PA Stock Palmitic acid is difficult to dissolve. When making the initial stock (e.g., in NaOH, ethanol, or DMSO), ensure it is completely clear by heating and vortexing before conjugating to BSA.[17][19]

Mechanisms of Palmitic Acid-Induced Lipotoxicity

High concentrations of PA overwhelm cellular metabolic pathways, leading to cell death primarily through ER stress and mitochondrial dysfunction.

  • Endoplasmic Reticulum (ER) Stress: Excess intracellular PA can disrupt ER function, leading to an accumulation of unfolded or misfolded proteins.[20][21][22] This activates the Unfolded Protein Response (UPR). While initially a survival mechanism, chronic UPR activation triggers apoptosis, often through the induction of the transcription factor CHOP.[23][24]

ER_Stress_Pathway PA High Palmitic Acid ER Endoplasmic Reticulum PA->ER Disruption UPR Unfolded Protein Response (UPR) ER->UPR Activates GRP78 GRP78 Dissociation UPR->GRP78 CHOP CHOP Expression GRP78->CHOP Leads to Caspase Caspase Activation CHOP->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis

Caption: Palmitic acid-induced ER stress leading to apoptosis.
  • Mitochondrial Dysfunction: PA can impair mitochondrial function by several means. It can inhibit fatty acid β-oxidation, leading to the accumulation of toxic lipid intermediates.[25] This disrupts the electron transport chain, causing a collapse of the mitochondrial membrane potential, decreased ATP production, and a surge in the production of reactive oxygen species (ROS).[1][26][27][28] ROS can damage cellular components and trigger the mitochondrial (intrinsic) pathway of apoptosis through the release of cytochrome c.[2]

Mitochondrial_Dysfunction_Pathway PA High Palmitic Acid Mito Mitochondria PA->Mito Overloads BetaOx Impaired β-oxidation Mito->BetaOx ROS ↑ Reactive Oxygen Species (ROS) BetaOx->ROS Causes MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome C Release MMP->CytoC Triggers Apoptosis Apoptosis CytoC->Apoptosis Activates

Caption: Mitochondrial dysfunction and ROS in PA lipotoxicity.

Data Summary Tables

Table 1: Effect of Palmitic Acid Concentration on Cell Viability in Various Cell Lines

Cell LineConcentration (µM)Exposure Time% Viability Reduction (Approx.)Reference
H9c2 Cardiomyocytes100 - 15012 hNot specified, but apoptosis increased[8]
PC12 Neuronal Cells30024 h~83%[7]
Rat Tendon-Derived Cells~39 (10 µg/ml)48 h60%[9]
C6 Astrocytic Cells400 - 100024 hSignificant decrease[12]
MAC-T Bovine Mammary30024 h40%[29]
Human Primary Myotubes50024 hNot specified, but induced inflammation and mitochondrial fragmentation[27]

Table 2: Common Molar Ratios of Palmitic Acid to BSA

PA:BSA Molar RatioNotesReference
2:1Commonly used starting point.[7]
5:1Higher ratio, may increase unbound PA.[30]
6:1Used for preparing 1mM PA with 0.17mM BSA.[31]

Key Experimental Protocols

Protocol 1: Preparation of Palmitic Acid-BSA Conjugate (Example)

This protocol is a widely cited method for preparing a PA-BSA solution.

Materials:

  • Palmitic acid (Sodium Palmitate or Palmitic Acid)

  • Fatty acid-free, low-endotoxin BSA

  • 0.1 M NaOH (if starting with Palmitic Acid)

  • Sterile PBS or cell culture medium (serum-free)

  • Sterile water

  • 0.22 µm sterile filter

Procedure:

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile water or serum-free medium to make a 5-10% (w/v) stock solution. Warm this solution to 37°C in a water bath.[21]

  • Prepare PA Stock Solution:

    • Method A (Saponification): Dissolve Palmitic Acid in 0.1 M NaOH at 70°C to create a concentrated stock solution (e.g., 100 mM). This converts the acid to its sodium salt, which is more soluble in water.[19][21]

    • Method B (Ethanol): Dissolve Palmitic Acid in 100% ethanol at 60-70°C to make a concentrated stock (e.g., 200 mM).[3]

  • Complexation:

    • While stirring the warm BSA solution (37°C), add the hot PA stock solution dropwise to achieve the desired final molar ratio and concentration.

    • For example, to make a 4 mM PA stock with a 4:1 molar ratio, add the appropriate volume of PA stock to a BSA solution that will result in a final BSA concentration of 1 mM.

  • Incubation: Continue to stir or shake the mixture in a 37°C water bath for at least 1-2 hours to ensure complete conjugation.[15] The solution should become clear.

  • Sterilization & Storage: Sterile filter the final PA-BSA complex through a 0.22 µm filter. Aliquot and store at -20°C for long-term use or use immediately. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Cell Viability using MTT Assay

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the growth medium and replace it with a medium containing the PA-BSA complex or a BSA-only vehicle control. Incubate for the desired duration (e.g., 12, 24, or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the BSA-only control cells.[10][11]

Protocol 3: Detection of Intracellular ROS using DCFH-DA

Procedure:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well black plate, 6-well plate) and treat with PA-BSA or vehicle control for the desired time.

  • Dye Loading: Remove the treatment medium and wash the cells with warm PBS or serum-free medium.

  • Load the cells with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) dye (typically 5-10 µM) in serum-free medium.[8][32][33] Incubate for 30 minutes at 37°C in the dark.

  • Wash: Remove the dye solution and wash the cells again with PBS to remove any extracellular dye.

  • Measurement:

    • Plate Reader: Measure fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the fluorescent signal per cell.[32]

    • Microscopy: Visualize the fluorescence using a fluorescence microscope.[34]

  • Analysis: Compare the fluorescence intensity of PA-treated cells to the control cells. An increase in fluorescence indicates higher ROS levels.[8][35]

References

Validation & Comparative

A Comparative Guide to Validating Fatty Acid Oxidation Measurements with d31-Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately measuring fatty acid oxidation (FAO) is crucial for understanding metabolic regulation in health and disease. The choice of methodology can significantly impact experimental outcomes. This guide provides an objective comparison of the d31-palmitate stable isotope method with other common techniques for measuring FAO, supported by experimental data and detailed protocols.

Introduction to Fatty Acid Oxidation Measurement

Fatty acid oxidation is a multi-step metabolic process where fatty acids are broken down to produce energy.[1] Dysregulation of this pathway is implicated in numerous diseases, making its accurate measurement a key focus in metabolic research.[2] Various methods exist to quantify FAO, each with distinct advantages and limitations. This guide focuses on the validation and comparison of d31-palmitate, a deuterated fatty acid tracer, against other established methods.

Comparison of Fatty Acid Oxidation Measurement Methods

The selection of an appropriate FAO assay depends on the specific research question, the biological system under investigation (in vivo, ex vivo, or in vitro), and the available instrumentation. The following table summarizes the key characteristics of common FAO measurement techniques.

Method Tracer/Principle Measurement Advantages Disadvantages
d31-Palmitate (Stable Isotope) Deuterium-labeled palmitateCumulative deuterium (B1214612) recovery in urine (as deuterated water)[3][4]Non-radioactive, suitable for human studies, eliminates the need for acetate (B1210297) correction and frequent breath sampling[3][4]Requires mass spectrometry for analysis[5]
13C-Palmitate (Stable Isotope) 13C-labeled palmitate13CO2 enrichment in expired breath[3][6]Non-radioactive, suitable for human studiesRequires acetate correction for isotope exchange in the TCA cycle and controlled environment for breath collection[3][4]
Radiolabeled Palmitate (3H or 14C) Tritiated or Carbon-14 labeled palmitateMeasurement of radiolabeled water (3H2O) or CO2 (14CO2)[7][8][9][10]High sensitivityUse of radioactivity requires specialized handling and disposal, ethical considerations for human studies[6]
Extracellular Flux Analysis (e.g., Seahorse XF) Measures oxygen consumption rate (OCR) in response to exogenous fatty acids[11][12][13]Real-time monitoring of cellular respirationHigh-throughput, provides kinetic data on mitochondrial functionIndirect measurement of FAO, can be influenced by oxidation of endogenous fatty acids and other substrates[11][14]
Respirometry Measures oxygen consumption in isolated mitochondria, cells, or tissues incubated with fatty acid substrates[15]Direct measurement of oxygen consumptionProvides insights into mitochondrial respiratory capacity with specific substratesRequires sample preparation that may alter the in vivo metabolic state
Validation of d31-Palmitate Against 13C-Palmitate

A key validation study directly compared the use of d31-palmitate with the established [1-13C]palmitate method for measuring dietary fat oxidation during exercise.[3] The results demonstrated a strong correlation between the uncorrected d31-palmitate recovery in urine and the acetate-corrected [1-13C]palmitate recovery in breath (y = 0.96x, P < 0.0001).[3] This indicates that d31-palmitate provides an equivalent measure of fatty acid oxidation without the complexities of acetate correction and frequent breath sampling, making it particularly advantageous for outpatient and clinical studies.[3][4]

Parameter d31-Palmitate [1-13C]Palmitate
Tracer Administration OralOral
Sample Matrix UrineBreath
Cumulative Recovery (9h post-dose) 10.6 ± 3%5.6 ± 2% (uncorrected)
Acetate Correction Required NoYes
Correlation (Corrected vs. Uncorrected) -y = 0.96x + 0; P < 0.0001

Data from a study involving subjects undergoing exercise.[3]

Experimental Protocols

Fatty Acid Oxidation Measurement Using d31-Palmitate

This protocol outlines the general steps for an in vivo FAO study using d31-palmitate.

a. Materials:

  • d31-palmitic acid

  • Liquid meal for tracer administration

  • Urine collection containers

  • Instrumentation for measuring deuterium enrichment in water (e.g., continuous-flow isotope ratio mass spectrometry - CF-IRMS)[5]

b. Procedure:

  • Subject Preparation: Subjects are typically studied after an overnight fast.

  • Tracer Administration: d31-palmitic acid is administered orally, often incorporated into a standardized liquid meal.[3]

  • Urine Collection: Cumulative urine samples are collected over a defined period (e.g., 9-10 hours post-dose).[3][4]

  • Sample Analysis: The deuterium enrichment of body water (from urine samples) is measured using an appropriate mass spectrometry technique.[5]

  • Calculation of FAO: The cumulative recovery of the deuterium label in the body water pool is used to calculate the percentage of the ingested d31-palmitate that was oxidized.

Validation of FAO Assays Using Etomoxir (B15894)

Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[16][17][18] It is commonly used as a tool to validate that the measured metabolic effect is indeed due to FAO.

a. In Vitro Validation (e.g., using Seahorse XF Analyzer):

  • Cell Culture: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[19]

  • Assay Medium: Prepare a substrate-limited medium (e.g., containing L-carnitine but low in glucose and glutamine).[2][12]

  • Substrate Addition: Add a palmitate-BSA conjugate to the assay medium to provide an exogenous source of fatty acids.[11]

  • Etomoxir Treatment: Inject etomoxir to inhibit CPT1 and measure the subsequent decrease in the oxygen consumption rate (OCR). This decrease in OCR is attributed to the inhibition of long-chain fatty acid oxidation.[12] It is important to note that etomoxir can have off-target effects at high concentrations.[19][20]

b. In Vivo or Ex Vivo Validation:

  • Animal Models: Administer etomoxir to the animal model.[17]

  • Tissue/Cell Isolation: Isolate tissues or cells of interest.

  • FAO Measurement: Measure FAO using a chosen method (e.g., radiolabeled palmitate). A significant reduction in FAO in the etomoxir-treated group compared to the control group validates that the measured process is CPT1-dependent FAO.[8]

Visualizing the Pathways and Workflows

Biochemical Pathway of Fatty Acid Oxidation

The following diagram illustrates the key steps in mitochondrial β-oxidation of palmitic acid, the metabolic process measured by these assays.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Palmitate Palmitate Palmitoyl-CoA Palmitoyl-CoA Palmitate->Palmitoyl-CoA Acyl-CoA Synthetase Palmitoyl-Carnitine Palmitoyl-Carnitine Palmitoyl-CoA->Palmitoyl-Carnitine CPT1 (Inhibited by Etomoxir) Palmitoyl-CoA_mito Palmitoyl-CoA Palmitoyl-Carnitine->Palmitoyl-CoA_mito CPT2 Beta_Oxidation β-Oxidation Spiral (4 steps) Palmitoyl-CoA_mito->Beta_Oxidation Acetyl-CoA Acetyl-CoA Beta_Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle H2O_CO2 H2O + CO2 TCA_Cycle->H2O_CO2

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for FAO Validation

This diagram outlines a typical workflow for validating an in vitro FAO assay using d31-palmitate and an inhibitor like etomoxir.

fao_validation_workflow cluster_treatment Experimental Groups Start Start: Cell Culture Prepare_Media Prepare Assay Media with d31-Palmitate-BSA Start->Prepare_Media Incubate_Cells Incubate Cells with d31-Palmitate Media Prepare_Media->Incubate_Cells Vehicle_Control Vehicle Control Incubate_Cells->Vehicle_Control Etomoxir_Treatment Etomoxir Treatment Incubate_Cells->Etomoxir_Treatment Collect_Metabolites Collect Media and Cell Lysates Vehicle_Control->Collect_Metabolites Etomoxir_Treatment->Collect_Metabolites LC_MS_Analysis LC-MS/MS Analysis of d31-labeled metabolites Collect_Metabolites->LC_MS_Analysis Data_Analysis Data Analysis: Compare FAO rates LC_MS_Analysis->Data_Analysis Conclusion Conclusion: Validate FAO Measurement Data_Analysis->Conclusion

Caption: In vitro FAO validation workflow.

References

A Comparative Guide to Palmitic Acid-d2 and 13C-Palmitic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, stable isotope-labeled compounds are indispensable for tracing the intricate pathways of nutrient metabolism. Palmitic acid, a ubiquitous saturated fatty acid, is a key molecule in energy storage and cellular signaling. To study its dynamics, researchers primarily turn to two powerful tools: deuterium-labeled palmitic acid (such as Palmitic acid-d2) and carbon-13-labeled palmitic acid (13C-palmitic acid). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tracer for specific research needs.

At a Glance: Key Differences and Applications

Palmitic acid-d2 and 13C-palmitic acid are both non-radioactive, stable isotope tracers used to study fatty acid metabolism, including processes like fatty acid oxidation, synthesis, and incorporation into complex lipids. The fundamental difference lies in the isotope used for labeling: deuterium (B1214612) (²H) or carbon-13 (¹³C). This seemingly small distinction has significant implications for experimental design, data interpretation, and the types of metabolic questions that can be answered.

Palmitic acid-d2 is often utilized as an internal standard for the quantification of endogenous palmitic acid by mass spectrometry due to its similar chemical properties and distinct mass.[1] However, its use as a metabolic tracer requires careful consideration of the potential for kinetic isotope effects.

13C-palmitic acid is a widely used tracer for studying fatty acid turnover and oxidation.[2][3] The larger mass difference between ¹²C and ¹³C results in a negligible kinetic isotope effect for most biological reactions, making it a robust choice for quantitative flux analysis.

Quantitative Performance Comparison

The choice between deuterium and carbon-13 labeled palmitic acid can be guided by their performance in key experimental parameters. The following table summarizes quantitative data from comparative studies.

ParameterPalmitic Acid-d2 (d31-palmitate)13C-Palmitic Acid ([1-13C]palmitate)Key Considerations & References
Tracer Recovery (Cumulative) 10.6 ± 3% (in urine over 9h)5.6 ± 2% (in breath over 9h, uncorrected)A study comparing d31-palmitate and [1-13C]palmitate for measuring fatty acid oxidation during exercise found a higher recovery for the deuterium-labeled tracer. However, after acetate (B1210297) correction for the 13C data, the results were well-correlated.[4]
Kinetic Isotope Effect (KIE) Can be significant (kH/kD ratio can be up to 7-8)Generally negligible (k12C/k13C ratio is typically 1.02-1.10)The C-D bond is stronger than the C-H bond, which can slow down reactions where C-H bond cleavage is the rate-limiting step, such as in beta-oxidation. This is a critical factor to consider in quantitative flux studies.[5]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Isotope Ratio Mass Spectrometry (IRMS)Both tracers can be analyzed with high sensitivity using modern mass spectrometry techniques. The choice of analytical platform may depend on the specific experimental goals and available instrumentation.
Acetate Correction for Oxidation Studies Not requiredRequired for accurate quantification of fatty acid oxidationWhen [1-13C]palmitate is oxidized to [1-13C]acetyl-CoA, the labeled carbon can be lost in the tricarboxylic acid (TCA) cycle before being released as ¹³CO₂. An acetate correction factor is needed to account for this loss. Using d31-palmitate, where the label is on the fatty acid backbone, can circumvent this issue.[4]

Experimental Protocols

Below are detailed methodologies for a typical in vivo metabolic study using either Palmitic acid-d2 or 13C-palmitic acid to assess fatty acid oxidation.

Study Design: In Vivo Fatty Acid Oxidation

Objective: To measure the rate of dietary palmitic acid oxidation.

Subjects: Healthy human volunteers or animal models.

Tracer Administration:

  • Preparation of Tracer Meal: The labeled palmitic acid (either d31-palmitate or [1-¹³C]palmitate) is incorporated into a standardized liquid meal. The amount of tracer is typically in the range of 10-20 mg/kg body weight.

  • Fasting: Subjects fast overnight (10-12 hours) before the study.

  • Baseline Sampling: Baseline breath and urine samples are collected to determine natural isotopic abundance.

  • Meal Ingestion: Subjects consume the tracer-containing meal within a specified timeframe (e.g., 15 minutes).

Sample Collection:

  • Breath Samples (for ¹³CO₂ analysis): Breath samples are collected at regular intervals (e.g., every 30-60 minutes) for up to 9 hours post-meal ingestion. Samples are collected in airtight bags or tubes.

  • Urine Samples (for Deuterated Water Analysis): Total urine is collected over a defined period (e.g., 9 hours) following the tracer meal.

Sample Analysis:

  • ¹³CO₂ Analysis (from 13C-palmitate): The isotopic enrichment of ¹³CO₂ in breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS). The rate of fatty acid oxidation is calculated from the rate of ¹³CO₂ excretion, which requires measurement of total CO₂ production (VCO₂) via indirect calorimetry. An acetate correction factor, determined from a separate [1-¹³C]acetate infusion study, is applied to account for the sequestration of the ¹³C label in the TCA cycle.

  • Deuterated Water Analysis (from d31-palmitate): The deuterium enrichment in the body water pool is measured from the collected urine samples using IRMS. The rate of fatty acid oxidation is calculated from the rate of appearance of deuterium in the body water. This method does not require acetate correction.[4]

Visualizing the Metabolic Journey

To better understand the metabolic fate of palmitic acid and the workflow of a typical tracer study, the following diagrams are provided.

Palmitic_Acid_Metabolism cluster_ingestion Dietary Intake cluster_circulation Circulation cluster_cellular_uptake Cellular Uptake cluster_metabolic_fate Metabolic Fate Tracer Labeled Palmitic Acid (d2 or 13C) Plasma_FFA Plasma Free Palmitic Acid Pool Tracer->Plasma_FFA Absorption Cellular_PA Intracellular Palmitic Acid Plasma_FFA->Cellular_PA Transport Activation Activation to Palmitoyl-CoA Cellular_PA->Activation Beta_Oxidation Mitochondrial Beta-Oxidation Activation->Beta_Oxidation Storage Esterification to Triglycerides & Phospholipids Activation->Storage Elongation Elongation & Desaturation Activation->Elongation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Energy ATP Production TCA_Cycle->Energy

Metabolic fate of labeled palmitic acid.

Tracer_Study_Workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_interpretation Interpretation Subject_Prep Subject Preparation (Fasting) Tracer_Admin Tracer Administration (Oral or IV) Subject_Prep->Tracer_Admin Baseline Baseline Sample Collection Tracer_Admin->Baseline Time_Course Time-Course Sample Collection (Blood, Breath, Urine) Baseline->Time_Course Sample_Processing Sample Processing (Extraction, Derivatization) Time_Course->Sample_Processing MS_Analysis Mass Spectrometry Analysis (GC-MS, LC-MS, IRMS) Sample_Processing->MS_Analysis Data_Processing Data Processing (Isotopic Enrichment Calculation) MS_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Flux Calculation) Data_Processing->Kinetic_Modeling

General workflow of a metabolic tracer study.

Conclusion and Recommendations

The choice between Palmitic acid-d2 and 13C-palmitic acid for metabolic studies is contingent on the specific research question and the available analytical resources.

Choose 13C-palmitic acid when:

  • The primary goal is to obtain highly accurate quantitative data on metabolic fluxes, such as oxidation rates, where minimizing the kinetic isotope effect is crucial.

  • The experimental setup allows for the measurement of breath ¹³CO₂ and indirect calorimetry, and the resources are available to perform an acetate correction study.

Choose Palmitic acid-d2 when:

  • The study design benefits from a simplified protocol that avoids the need for acetate correction and frequent breath sampling, making it more suitable for outpatient or large-scale clinical studies.[4]

  • The research question is more qualitative, or when the potential impact of the kinetic isotope effect is considered and can be accounted for.

  • It is being used as an internal standard for the precise quantification of endogenous palmitic acid.[1]

Ultimately, both tracers are powerful tools that, when used appropriately, can provide invaluable insights into the complex world of fatty acid metabolism, aiding in the discovery and development of new therapeutic strategies for metabolic diseases.

References

A Head-to-Head Comparison: Deuterium vs. Carbon-13 Labeled Fatty Acids in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic studies, the choice of isotopic tracer is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of deuterium (B1214612) (²H) and carbon-13 (¹³C) labeled fatty acids, offering supporting data and methodologies to inform your selection process.

Stable isotope tracers are indispensable tools for elucidating the metabolic fate of molecules within biological systems.[1] When studying lipid metabolism, both deuterium and carbon-13 labeled fatty acids are employed to track processes such as fatty acid oxidation, lipid synthesis, and incorporation into complex lipids.[2][3][4] The selection between these two isotopes is not arbitrary and hinges on the specific research question, the analytical platform available, and potential confounding factors like the kinetic isotope effect.

Key Distinctions at a Glance

FeatureDeuterium (²H) Labeled Fatty AcidsCarbon-13 (¹³C) Labeled Fatty Acids
Primary Application Tracing fatty acid oxidation, lipid synthesisTracing carbon backbone through metabolic pathways (e.g., TCA cycle)[2][5]
Analytical Technique Mass Spectrometry (MS), NMR SpectroscopyMass Spectrometry (MS), NMR Spectroscopy[6][7][8]
Kinetic Isotope Effect (KIE) Can be significant, potentially altering reaction rates[9][10][11][12][13]Generally smaller and often considered negligible[10][11][12][13]
Cost Generally lowerGenerally higher[14]
Background Interference Lower natural abundance, leading to less background noise in MSHigher natural abundance of ¹³C can be a consideration in high-resolution MS
Chromatographic Behavior Can exhibit slight shifts in retention time compared to unlabeled counterparts[15]Co-elutes almost perfectly with the unlabeled analyte[15]

Performance in Analytical Platforms

The choice of isotope can influence data quality depending on the analytical method employed.

Mass Spectrometry (MS)

In MS-based metabolomics, both ²H and ¹³C labels provide a mass shift that distinguishes the tracer from its endogenous, unlabeled counterpart.[6]

  • Deuterium: Deuterium labeling is a cost-effective method for tracing studies.[14] However, the potential for chromatographic separation from the unlabeled analog due to the deuterium's effect on hydrophobicity can complicate data analysis.[15] This can be particularly problematic in quantitative studies relying on co-elution for accurate peak integration. Furthermore, highly deuterated compounds may have different ionization efficiencies compared to their unlabeled counterparts.

  • Carbon-13: Uniformly ¹³C-labeled fatty acids are often considered the "gold standard" for MS-based tracing as they have nearly identical chemical and physical properties to their unlabeled forms, ensuring co-elution and similar ionization behavior.[15] This minimizes analytical variability and improves quantitative accuracy. However, the higher cost of ¹³C-labeled compounds can be a limiting factor.[14]

A study comparing deuterium- and carbon-13-labeled essential fatty acids in rat plasma found no significant differences in the concentrations of the isotopomers and their metabolites 24 hours after dosing, suggesting minimal in vivo isotope effect in that context.[16] However, the study did note that endogenous fatty acid pools had a greater suppressive effect on the measurement of ¹³C-labeled fatty acids compared to those labeled with deuterium.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-destructive method to determine the position of the isotopic label within a molecule, providing valuable insights into metabolic pathways.

  • Deuterium: ²H NMR can be used to trace deuterium incorporation. However, the signals are often broader and the sensitivity is lower compared to ¹H or ¹³C NMR.

  • Carbon-13: ¹³C NMR is a powerful technique for metabolic studies. By using ¹³C-labeled substrates, researchers can track the flow of carbon atoms through various metabolic pathways and identify the specific positions of the label in downstream metabolites.[8][17] This provides a detailed picture of metabolic fluxes. For instance, ¹³C-NMR can reveal the specific carbons of a fatty acid that have been incorporated into a larger molecule.[17]

The Kinetic Isotope Effect: A Critical Consideration

The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The C-²H bond is stronger than the C-¹H bond, meaning it requires more energy to break. This can lead to a significant KIE, where reactions involving the cleavage of a C-²H bond proceed more slowly. In contrast, the KIE for ¹³C is generally much smaller and often negligible in biological systems.[10][11][12][13]

For studies investigating reaction mechanisms or enzymatic kinetics, the potential for a deuterium-induced KIE must be carefully considered, as it could alter the metabolic processes being studied.

Experimental Workflow: A Comparative Overview

Below is a generalized workflow for a stable isotope tracing experiment using either deuterium or carbon-13 labeled fatty acids.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing cell_culture Cell Culture / Animal Model tracer_prep Prepare Labeled Fatty Acid Stock incubation Incubate with Labeled Fatty Acid cell_culture->incubation tracer_prep->incubation sampling Collect Samples at Time Points incubation->sampling extraction Lipid Extraction sampling->extraction derivatization Derivatization (e.g., FAMEs for GC-MS) extraction->derivatization analysis LC-MS or GC-MS Analysis derivatization->analysis data_proc Data Processing & Isotope Correction analysis->data_proc pathway_analysis Metabolic Pathway Analysis data_proc->pathway_analysis fatty_acid_oxidation FA_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ²-Enoyl-CoA FA_CoA->Enoyl_CoA ACAD FAD FAD FADH2 FADH2 FAD->FADH2 Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA ECH H2O H₂O ECH ECH H2O->ECH Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH NAD NAD⁺ NADH NADH + H⁺ NAD->NADH Shorter_FA_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_FA_CoA KAT Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA CoA CoA-SH KAT KAT CoA->KAT TCA TCA Cycle Acetyl_CoA->TCA

References

A Head-to-Head Comparison: Palmitic Acid-d2-2 Versus Radioactive Fatty Acid Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, the accurate tracing of fatty acid metabolism is paramount to understanding a host of physiological and pathological processes. The choice of tracer is a critical decision in experimental design. This guide provides a comprehensive comparison of Palmitic acid-d2-2, a stable isotope-labeled fatty acid, with traditional radioactive fatty acid tracers, supported by experimental data and detailed protocols to inform your selection.

Stable isotope tracers, such as this compound, are emerging as a robust and safer alternative to their radioactive counterparts for investigating the intricate pathways of fatty acid metabolism. While both types of tracers aim to elucidate the same biological processes, they differ fundamentally in their detection methods, safety profiles, and the specific insights they can offer.

At a Glance: Key Differences and Performance

The primary distinction lies in the nature of the isotopic label. This compound incorporates deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen, whereas radioactive tracers are labeled with isotopes like Carbon-14 (¹⁴C) or Tritium (³H), which undergo radioactive decay. This fundamental difference dictates the analytical instrumentation required and the safety precautions necessary for their use.

FeatureThis compound (Stable Isotope Tracer)Radioactive Fatty Acid Tracers (e.g., [¹⁴C]palmitate, [³H]palmitate)
Detection Method Mass Spectrometry (GC-MS, LC-MS)[1][2]Scintillation Counting[3]
Safety Profile Non-radioactive, safe for human studies, including in children and pregnant women.[1]Radioactive, requires specialized handling, licensing, and disposal procedures. Poses radiation exposure risks.
Resolution High-resolution mass spectrometry can provide detailed information on the location of the isotope within the molecule.[2]Provides a quantitative measure of the total amount of tracer present.
Sensitivity Generally lower sensitivity than radioactive methods, may require larger tracer doses.High sensitivity, allowing for the detection of very small quantities of the tracer.
Experimental Versatility Allows for simultaneous use with other stable isotope tracers to probe multiple pathways.Can be used in a variety of in vitro and in vivo experimental settings.
Isotope Effect The mass difference due to deuterium labeling is a consideration, though studies show high correlation with other tracers.[4]Minimal isotope effect due to the nature of the label.

Performance Data: A Comparative Look at Fatty Acid Oxidation

Direct quantitative comparisons between this compound and radioactive tracers are not extensively published. However, a validation study comparing a heavily deuterated palmitate (d31-palmitate) with [1-¹³C]palmitate (a stable carbon isotope tracer) for measuring dietary fatty acid oxidation provides strong evidence for the utility of deuterated tracers.

The study demonstrated a high correlation (r² = 0.88, P < 0.0002) between the cumulative recovery of d31-palmitate (measured in urine) and acetate-corrected [1-¹³C]palmitate (measured in breath) over a 10-hour period in resting subjects.[4] The mean difference in the percentage recovery between the two tracers was minimal (0.5 ± 2.8%).[4] This indicates that deuterated palmitate provides equivalent data for fatty acid oxidation as other stable isotope methods, which themselves have been long validated against radioactive techniques.

The key advantage highlighted was the elimination of the need for frequent breath sampling and correction factors for isotope exchange in the tricarboxylic acid (TCA) cycle, which is a requirement for ¹³C- and ¹⁴C-labeled tracers.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for measuring fatty acid oxidation using both stable isotope and radioactive tracers.

Protocol 1: Measurement of Fatty Acid Oxidation using this compound (Stable Isotope Tracer)

This protocol is adapted for in vitro studies using cultured cells and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Internal standard (e.g., Heptadecanoic acid)

  • Solvents for lipid extraction (e.g., Hexane, Isopropanol)

  • Derivatizing agent (e.g., BF₃-methanol)

Procedure:

  • Preparation of Tracer-BSA Complex:

    • Dissolve this compound in ethanol.

    • Separately, prepare a solution of fatty acid-free BSA in cell culture medium.

    • Slowly add the ethanolic solution of this compound to the BSA solution while stirring to form a complex.

    • Incubate at 37°C to allow for complete binding.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere.

    • Replace the growth medium with the medium containing the this compound-BSA complex.

    • Incubate for a specified period (e.g., 2-24 hours) to allow for fatty acid uptake and oxidation.

  • Lipid Extraction:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells and extract total lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

    • Add an internal standard to the extraction mixture for quantification.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the lipid extract to dryness under a stream of nitrogen.

    • Add BF₃-methanol and heat to convert fatty acids to their methyl esters (FAMEs).

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS.

    • Monitor for the specific mass-to-charge ratios (m/z) corresponding to the methyl ester of this compound and the unlabeled palmitate.

    • Quantify the amount of this compound and its metabolites based on the peak areas relative to the internal standard.

Protocol 2: Measurement of Fatty Acid Oxidation using [1-¹⁴C]palmitic acid (Radioactive Tracer)

This protocol is a common method for measuring the oxidation of radiolabeled fatty acids in cell culture or tissue homogenates.

Materials:

  • [1-¹⁴C]palmitic acid

  • Fatty acid-free BSA

  • Scintillation cocktail

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • Filter paper

Procedure:

  • Preparation of Tracer-BSA Complex:

    • Prepare a complex of [1-¹⁴C]palmitic acid and BSA as described in Protocol 1.

  • Incubation:

    • Incubate cells or tissue homogenates with the [1-¹⁴C]palmitic acid-BSA complex in a sealed flask. The flask should contain a center well with a piece of filter paper soaked in KOH.

  • Stopping the Reaction and Trapping ¹⁴CO₂:

    • After the desired incubation time, stop the reaction by injecting perchloric acid into the reaction mixture. This will release the ¹⁴CO₂ produced from the oxidation of [1-¹⁴C]palmitic acid.

    • Continue to incubate the sealed flask for a period to allow the ¹⁴CO₂ to be trapped by the KOH on the filter paper.

  • Measurement of Radioactivity:

    • Carefully remove the filter paper from the center well and place it in a scintillation vial.

    • Add scintillation cocktail to the vial.

    • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of ¹⁴CO₂ produced.

  • Measurement of Acid-Soluble Metabolites (ASMs):

    • Centrifuge the acidified reaction mixture to pellet the precipitated proteins and unoxidized fatty acids.

    • Take an aliquot of the supernatant, which contains the acid-soluble metabolites (incomplete oxidation products).

    • Add this aliquot to a scintillation vial with scintillation cocktail and measure the radioactivity.

Visualizing the Metabolic Journey: Signaling Pathways and Experimental Workflows

To better understand the processes being measured, visual representations of the relevant pathways and experimental setups are invaluable.

Fatty Acid Beta-Oxidation Pathway

The mitochondrial beta-oxidation spiral is the primary pathway for the breakdown of fatty acids to produce acetyl-CoA, which then enters the TCA cycle for energy production.

Fatty_Acid_Beta_Oxidation cluster_mitochondrion Mitochondrial Matrix Fatty_Acid Fatty Acid (e.g., this compound) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ²-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid beta-oxidation pathway.

S-Palmitoylation Signaling Pathway

S-palmitoylation is a reversible post-translational modification where palmitic acid is attached to cysteine residues of proteins, affecting their localization and function.

S_Palmitoylation cluster_synthesis Palmitoyl-CoA Synthesis cluster_modification Protein S-Palmitoylation cluster_function Functional Consequences Palmitic_Acid Palmitic Acid (or this compound) Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase DHHC_Enzyme DHHC Acyltransferase (PAT) Palmitoyl_CoA->DHHC_Enzyme Auto-acylation Protein Substrate Protein (Cysteine residue) Palmitoylated_Protein S-Palmitoylated Protein Membrane_Localization Membrane Localization Palmitoylated_Protein->Membrane_Localization Protein_Stability Protein Stability Palmitoylated_Protein->Protein_Stability Signal_Transduction Signal Transduction Palmitoylated_Protein->Signal_Transduction DHHC_Enzyme->Protein Palmitate Transfer

Caption: Overview of the S-palmitoylation signaling pathway.

Experimental Workflow Comparison

The following diagram illustrates the key steps and differences in the experimental workflows for using this compound versus a radioactive tracer.

Experimental_Workflow cluster_stable This compound Workflow cluster_radioactive Radioactive Tracer Workflow Stable_Start Incubate cells with This compound Stable_Extract Extract Total Lipids Stable_Start->Stable_Extract Stable_Derivatize Derivatize to FAMEs Stable_Extract->Stable_Derivatize Stable_Analyze Analyze by GC-MS or LC-MS Stable_Derivatize->Stable_Analyze Radio_Start Incubate cells with [¹⁴C]palmitate Radio_Stop Stop reaction & Trap ¹⁴CO₂ Radio_Start->Radio_Stop Radio_Separate Separate ASMs Radio_Stop->Radio_Separate Radio_Analyze Scintillation Counting Radio_Stop->Radio_Analyze Radio_Separate->Radio_Analyze

References

A Comparative Guide to Palmitic Acid-d2 Tracing and Alternative Metabolic Research Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fatty Acid Metabolism Tracing Techniques

In the intricate field of metabolic research, the precise measurement of fatty acid synthesis and oxidation is paramount. Stable isotope tracers have emerged as indispensable tools for elucidating the dynamics of these pathways. Among these, palmitic acid-d2-2 has gained prominence as a reliable tracer. This guide provides a comprehensive cross-validation of this compound tracing with other established methods for measuring fatty acid metabolism, offering an objective comparison of their performance supported by experimental data and detailed protocols.

Measuring De Novo Lipogenesis: Palmitic Acid-d2 vs. Deuterated Water and 13C-Acetate

De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, is a critical pathway in energy storage and is implicated in various metabolic diseases. The primary methods for quantifying DNL involve the use of stable isotope tracers that label the acetyl-CoA precursor pool.

Quantitative Comparison of DNL Tracing Methods
MethodPrincipleTypical Tracer DoseSample MatrixKey AdvantagesKey Limitations
This compound Directly traces the incorporation of labeled acetyl-CoA into the final product, palmitate.Variable, dependent on study designPlasma, tissue lipidsHigh specificity for palmitate synthesis.May not capture the synthesis of other fatty acids.
Deuterated Water (D2O) Deuterium (B1214612) from D2O equilibrates with body water and labels the hydrogen atoms of acetyl-CoA and NADPH, which are incorporated into newly synthesized fatty acids.[1][2][3]1 g/kg body weight (single oral dose)[2]Plasma, saliva, urine, tissue lipids[2]Safe, inexpensive, and reflects the entire DNL pathway.[4] Can be used for long-term studies.[5]The long half-life of body water can complicate repeat studies.[5]
13C-Acetate 13C-labeled acetate (B1210297) is a direct precursor for acetyl-CoA and is incorporated into newly synthesized fatty acids.[2]10 g/day (continuous infusion)[2]Plasma, tissue lipidsDirectly labels the lipogenic acetyl-CoA pool.Can be costly and requires continuous infusion. May be unsuitable in some experimental contexts compared to D2O.[5]
Experimental Protocols for DNL Measurement

Deuterated Water (D2O) Method

This protocol provides a general framework for measuring DNL using deuterated water.

  • Baseline Sampling: Collect baseline blood, saliva, or urine samples to determine natural isotopic abundance.[2]

  • Tracer Administration: Administer a single oral dose of D2O (e.g., 1 g/kg body weight).[2]

  • Serial Sampling: Collect blood, saliva, or urine samples at various time points (e.g., 4, 8, 12, 24 hours) post-administration to monitor the enrichment of deuterium in body water and lipids.[2][3]

  • Lipid Extraction and Derivatization: Extract lipids from plasma or tissue samples. Isolate and derivatize fatty acids to fatty acid methyl esters (FAMEs).

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of deuterium in palmitate using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).[2][6]

  • Calculation of DNL: Calculate the fractional DNL by comparing the deuterium enrichment in palmitate to the deuterium enrichment in body water.[6]

13C-Acetate Method

This protocol outlines the general steps for measuring DNL using a continuous infusion of 13C-acetate.

  • Baseline Sampling: Collect baseline blood samples to determine the natural abundance of 13C in plasma palmitate.[2]

  • Tracer Infusion: Administer a primed-continuous intravenous infusion of [1-13C]acetate or [1,2-13C2]acetate.[2]

  • Steady-State Sampling: Once isotopic steady-state is achieved in the plasma acetyl-CoA pool, collect blood samples.[2]

  • Lipid Extraction and Analysis: Extract lipids from plasma, isolate VLDL-triglycerides, and determine the 13C enrichment in palmitate using GC-MS.

  • DNL Calculation: Calculate the fractional DNL using mass isotopomer distribution analysis (MIDA).[2]

Measuring Fatty Acid Oxidation: Palmitic Acid-d2 vs. 13C-Labeled and Radioactive Tracers

Fatty acid oxidation is a major pathway for energy production. The efficacy of this process can be assessed by tracing the fate of labeled fatty acids.

Quantitative Comparison of Fatty Acid Oxidation Tracing Methods

A study directly comparing the recovery of d31-palmitate and [1-13C]palmitate during exercise in human subjects provides valuable quantitative data.[1]

MethodPrincipleSample MatrixUncorrected Cumulative Recovery (at 9h post-dose)Corrected Cumulative RecoveryKey AdvantagesKey Limitations
d31-Palmitate Deuterium atoms are released as deuterated water upon oxidation of the fatty acid.[1]Urine[1]10.6 ± 3%[1]Not applicableNo acetate correction needed, less rigid environmental control, and infrequent sampling.[1]Potential for isotope effects due to the high number of deuterium atoms.
[1-13C]Palmitate The 13C label is released as 13CO2 in the breath upon oxidation.[1]Breath[1]5.6 ± 2%[1]10.2 ± 3% (after acetate correction)[1]Well-established method.[7][8][9]Requires acetate correction for isotopic exchange in the TCA cycle, measurement of CO2 production in a controlled environment, and frequent breath sample collection.[1]
Radioactive Tracers (e.g., 14C-Palmitate) The radioactive label is traced to its metabolic products (e.g., 14CO2).Breath, plasmaNot directly comparable due to different units.Not applicableHigh sensitivity.Involves administration of radioactivity, limiting its use in humans.[8]

The uncorrected cumulative recovery of d31-palmitate was highly correlated with the acetate-corrected recovery of [1-13C]palmitate, demonstrating the validity of the deuterated tracer for measuring fatty acid oxidation.[1]

Experimental Protocols for Fatty Acid Oxidation Measurement

d-Palmitate Method

  • Tracer Administration: Administer a known amount of deuterated palmitic acid (e.g., d31-palmitate) orally, often with a meal.[1]

  • Urine Collection: Collect urine samples at specified time intervals (e.g., up to 9 hours post-dose).[1]

  • Deuterium Enrichment Analysis: Measure the deuterium enrichment in the body water pool from the urine samples using IRMS.

  • Calculation of Oxidation: Calculate the cumulative recovery of the deuterium label, which represents the proportion of the ingested fatty acid that was oxidized.[1]

13C-Palmitate Method

  • Acetate Correction: In a separate visit, administer [1-13C]acetate to determine the acetate correction factor for isotopic exchange.[1]

  • Tracer Administration: On the study day, administer a known amount of [1-13C]palmitate orally with a meal.[1]

  • Breath Sample Collection: Collect breath samples at frequent intervals to measure the enrichment of 13CO2.[1]

  • VCO2 Measurement: Measure the rate of carbon dioxide production (VCO2) using indirect calorimetry.[1]

  • Calculation of Oxidation: Calculate the cumulative recovery of 13C in breath CO2 and apply the acetate correction factor to determine the rate of fatty acid oxidation.[1]

Visualizing the Pathways: De Novo Lipogenesis and Beta-Oxidation

To further clarify the metabolic context of these tracing methods, the following diagrams illustrate the key pathways of fatty acid synthesis and breakdown.

De_Novo_Lipogenesis cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_cyto Acetyl-CoA Pyruvate->AcetylCoA_cyto Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FAS Fatty Acid Synthase AcetylCoA_cyto->FAS MalonylCoA->FAS Palmitate Palmitic Acid (C16:0) FAS->Palmitate NADPH -> NADP+ AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate Citrate AcetylCoA_mito->Citrate Citrate->AcetylCoA_cyto Citrate Shuttle

Caption: De Novo Lipogenesis Pathway from Glucose.

Beta_Oxidation cluster_mito Mitochondrial Matrix FattyAcylCoA Fatty Acyl-CoA EnoylCoA Trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA ACAD FAD -> FADH2 HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA ECH H2O KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA HADH NAD+ -> NADH AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA KAT CoA-SH ShorterAcylCoA Fatty Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA TCA Cycle TCA Cycle AcetylCoA->TCA Cycle ShorterAcylCoA->FattyAcylCoA Repeats Cycle

Caption: Mitochondrial Beta-Oxidation Spiral.

Experimental Workflow for Stable Isotope Tracing

The following diagram outlines a generalized workflow for conducting a stable isotope tracing study to measure fatty acid metabolism.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Sample Analysis cluster_data Data Interpretation SelectTracer Select Tracer (e.g., Palmitic acid-d2, D2O) StudyDesign Design Study Protocol (e.g., dose, timing) SelectTracer->StudyDesign Baseline Baseline Sampling (Blood, Urine, Breath) StudyDesign->Baseline Administer Administer Tracer Baseline->Administer Serial Serial Sampling Administer->Serial Extraction Lipid Extraction & Derivatization Serial->Extraction MS Mass Spectrometry (GC-MS or IRMS) Extraction->MS Enrichment Calculate Isotopic Enrichment MS->Enrichment Flux Calculate Metabolic Flux (DNL or Oxidation Rate) Enrichment->Flux Stats Statistical Analysis Flux->Stats

Caption: General Workflow for Stable Isotope Tracing.

Conclusion

The choice of tracer for measuring fatty acid metabolism depends on the specific research question, available resources, and the desired level of detail. This compound offers a highly specific method for tracing the synthesis of palmitate. Deuterated water provides a safe and cost-effective way to assess overall de novo lipogenesis. For fatty acid oxidation, deuterated palmitate has been validated against the traditional 13C-palmitate method and offers significant logistical advantages. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to advance their investigations into the complex and vital pathways of fatty acid metabolism.

References

A Comparative Guide to the Metabolic Fate of Palmitic Acid-d2-2 and Unlabeled Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of Palmitic acid-d2-2 and its unlabeled counterpart. While direct comparative quantitative data for the d2-2 isotopologue is limited in publicly available literature, this document extrapolates potential differences based on the principles of the kinetic isotope effect (KIE) and provides detailed experimental protocols to enable researchers to conduct such comparative studies.

Introduction to Palmitic Acid and Isotopic Labeling

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants and plays a central role in cellular metabolism. It is a key component of complex lipids, a major source of energy through β-oxidation, and a signaling molecule that can influence various cellular processes. The use of stable isotope-labeled compounds, such as this compound (with deuterium (B1214612) at the C-2 position), is a powerful technique to trace the metabolic fate of molecules in biological systems without the need for radioactive tracers.

The primary difference in the metabolism of this compound compared to unlabeled palmitic acid is expected to arise from the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate for reactions that involve the cleavage of this bond. In the metabolism of palmitic acid, the initial step of β-oxidation involves the formation of a double bond between the α (C-2) and β (C-3) carbons, which requires the removal of a hydrogen (or deuterium) atom from the C-2 position. This step is therefore expected to be slower for this compound.

Comparative Metabolic Fates: A Quantitative Overview

The following tables summarize the known metabolic fates of unlabeled palmitic acid and the anticipated effects of deuterium labeling at the C-2 position. It is important to note that the quantitative data for this compound is largely extrapolated and requires experimental validation.

Table 1: Comparison of β-Oxidation

ParameterUnlabeled Palmitic AcidThis compound (Anticipated)Key Considerations
Rate of β-Oxidation HighPotentially lower[1]The initial dehydrogenation step of β-oxidation, catalyzed by Acyl-CoA dehydrogenase, is the rate-limiting step where the C-H (or C-D) bond is broken. The stronger C-D bond is expected to slow down this reaction.
Energy Yield High (e.g., ~106 ATP per molecule)Similar to unlabeled palmitic acid once β-oxidation is completed.While the rate may be affected, the total energy yield upon complete oxidation should remain the same.

Table 2: Incorporation into Complex Lipids

Lipid ClassUnlabeled Palmitic Acid (% incorporation)This compound (% incorporation - Anticipated)Key Considerations
Triglycerides (TG) Variable, depends on cell type and metabolic state.[2][3]Potentially higherA slower rate of β-oxidation could lead to a greater proportion of the fatty acid being shunted towards esterification into triglycerides for storage.
Phospholipids (PL) Significant incorporation into various PL species.[2][3]Potentially higherSimilar to triglycerides, a reduced flux through β-oxidation may increase the pool of palmitoyl-CoA available for phospholipid synthesis.
Cholesteryl Esters (CE) Lower incorporation compared to TG and PL.Potentially slightly higherThe overall impact on cholesteryl ester formation is likely to be less pronounced compared to TG and PL.

Table 3: Role in Cellular Signaling

Signaling PathwayEffect of Unlabeled Palmitic AcidEffect of this compound (Anticipated)Key Considerations
Toll-like Receptor 4 (TLR4) Activation Activates TLR4 signaling, leading to an inflammatory response.[4][5][6]Similar activationThe interaction with TLR4 is not expected to be significantly affected by deuterium labeling at the C-2 position, as it does not directly involve C-H bond cleavage.
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Activation Activates SREBP-1c, promoting lipogenesis.[7][8][9]Similar activationThe signaling cascade leading to SREBP-1c activation is unlikely to be directly impacted by the KIE at the C-2 position.

Experimental Protocols

To facilitate direct comparative studies, detailed experimental protocols for key assays are provided below.

Fatty Acid β-Oxidation Assay

This protocol is adapted for a cell-based assay to measure the rate of β-oxidation.

Materials:

  • Palmitic acid and this compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Seahorse XF Base Medium (or similar)

  • L-Carnitine

  • Cultured cells (e.g., hepatocytes, myotubes)

  • Extracellular flux analyzer (e.g., Seahorse XF)

Procedure:

  • Preparation of Fatty Acid-BSA Conjugate:

    • Prepare a stock solution of sodium palmitate (and palmitate-d2-2) by dissolving in water at 70°C.

    • Prepare a solution of fatty acid-free BSA in cell culture medium.

    • Add the fatty acid solution to the BSA solution while stirring to create a 6:1 molar ratio of fatty acid to BSA.

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • Wash the cells with pre-warmed assay medium.

    • Add assay medium supplemented with L-carnitine to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Extracellular Flux Analysis:

    • Calibrate the Seahorse XF analyzer.

    • Place the cell culture plate in the analyzer and measure the basal oxygen consumption rate (OCR).

    • Inject the unlabeled palmitic acid-BSA conjugate into one set of wells and the this compound-BSA conjugate into another set.

    • Monitor the change in OCR over time. An increase in OCR is indicative of fatty acid oxidation.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation by subtracting the basal OCR from the OCR after fatty acid addition.

    • Compare the rates of oxidation between the unlabeled and d2-2 labeled palmitic acid.

Fatty Acid Incorporation into Lipids Assay

This protocol uses stable isotope labeling and mass spectrometry to quantify the incorporation of palmitic acid into different lipid classes.

Materials:

  • Palmitic acid and this compound

  • Cultured cells

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for different lipid classes (e.g., deuterated or odd-chain lipids)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Incubate the cells with either unlabeled palmitic acid or this compound complexed to BSA for a defined period (e.g., 2, 6, 12, 24 hours).

  • Lipid Extraction:

    • Wash the cells with PBS to remove excess fatty acids.

    • Lyse the cells and extract the total lipids using a method such as the Bligh-Dyer or Folch extraction.

    • Add internal standards to the samples before extraction for quantification.

  • Lipid Class Separation (Optional but Recommended):

    • Separate the total lipid extract into different lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) using solid-phase extraction or thin-layer chromatography.

  • LC-MS Analysis:

    • Analyze the lipid extracts (or separated lipid classes) by LC-MS.

    • Use a method that can separate and detect both the unlabeled and the d2-2 labeled lipid species.

  • Data Analysis:

    • Quantify the amount of unlabeled and d2-2 labeled palmitic acid incorporated into each lipid class by comparing the peak areas to the respective internal standards.

    • Express the data as a percentage of the total fatty acid in that lipid class or as an absolute amount.

Visualizing Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways of palmitic acid.

β-Oxidation of Palmitic Acid

beta_oxidation cluster_inputs Inputs cluster_outputs Outputs Palmitoyl-CoA Palmitoyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Palmitoyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Myristoyl-CoA\n(C14) Myristoyl-CoA (C14) β-Ketoacyl-CoA->Myristoyl-CoA\n(C14) Thiolase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Thiolase ... ... Myristoyl-CoA\n(C14)->... TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: The mitochondrial β-oxidation spiral of palmitoyl-CoA.

Palmitic Acid-Induced TLR4 Signaling

TLR4_signaling Palmitic Acid Palmitic Acid TLR4/MD2 TLR4/MD2 Palmitic Acid->TLR4/MD2 MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines

Caption: Palmitic acid activates the TLR4 signaling pathway.

Palmitic Acid-Induced SREBP-1c Activation

SREBP1c_activation Palmitic Acid Palmitic Acid ER Stress ER Stress Palmitic Acid->ER Stress SCAP/SREBP-1c SCAP/SREBP-1c (ER) ER Stress->SCAP/SREBP-1c Golgi Golgi SCAP/SREBP-1c->Golgi S1P/S2P S1P/S2P (Golgi) Golgi->S1P/S2P nSREBP-1c nSREBP-1c (Nucleus) S1P/S2P->nSREBP-1c Lipogenic Genes Lipogenic Genes nSREBP-1c->Lipogenic Genes

Caption: Palmitic acid can induce SREBP-1c activation and lipogenesis.

Conclusion

The use of this compound provides a valuable tool for investigating the metabolic fate of this key fatty acid. While direct comparative studies with unlabeled palmitic acid are currently lacking, the principles of the kinetic isotope effect suggest that deuterium labeling at the C-2 position is likely to slow the rate of β-oxidation, potentially leading to increased shunting of palmitic acid into storage lipids. The provided experimental protocols offer a framework for researchers to directly test these hypotheses and generate much-needed quantitative data. The signaling roles of palmitic acid in pathways such as TLR4 and SREBP-1c are not expected to be directly altered by this specific isotopic substitution, but the overall metabolic flux could indirectly influence these pathways. Further research in this area will be crucial for a more complete understanding of the metabolic consequences of such isotopic labeling.

References

A Comparative Analysis of the Biological Effects of Palmitic Acid and Stearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct biological impacts of saturated fatty acids is crucial. While structurally similar, palmitic acid (C16:0) and stearic acid (C18:0) elicit notably different cellular and physiological responses. This guide provides an objective comparison of their effects, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Palmitic acid (PA) and stearic acid (SA) are the two most common saturated fatty acids in the human diet.[1] Despite differing by only two carbons in their acyl chain, this structural variance leads to significant differences in their metabolism and downstream biological consequences.[2] A key metabolic distinction is the efficient conversion of stearic acid to the monounsaturated fatty acid oleic acid by stearoyl-CoA desaturase-1 (SCD1), a pathway that mitigates some of the effects observed with saturated fatty acid accumulation.[3]

Comparative Biological Effects: A Tabular Summary

To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the differential effects of palmitic acid and stearic acid.

ParameterCell TypePalmitic Acid EffectStearic Acid EffectReference
Cell Viability (%) NGF-differentiated PC12 cells89.1 ± 2.9% (at 6h), 16.6 ± 3.2% (at 24h)85 ± 1.4% (at 6h), 8.81 ± 2.3% (at 24h)[2]
Human Granulosa CellsDose-dependent decreaseDose-dependent decrease, similar potency to PA[4]
Rat Tendon-Derived Cells15% decrease (at 24h), 60% decrease (at 48h)40% decrease (at 48h)[5]
Apoptosis NGF-differentiated PC12 cellsInduces apoptosis via caspase-8 and -3 activationInduces apoptosis via caspase-8 and -3 activation[2][6]
Human Granulosa CellsInduces apoptosis, upregulates Bax, downregulates Bcl-2Induces apoptosis[7][8]
Human Breast Cancer Cells (Hs578t)-Induces caspase-3 dependent apoptosis[9]
Caspase-3 Activity Endometrial Cancer Cells (Ishikawa)~1.9-fold increase (at 250 µM)Not specified[10]
Endometrial Cancer Cells (ECC-1)~2.35-fold increase (at 250 µM)Not specified[10]
Hs578t Breast Cancer Cells-Significant increase at 12h post-treatment[9]
Inflammatory Cytokine Secretion Human THP-1 MonocytesIncreased IL-1βIncreased TNF-α and IL-1β[11]
3T3-L1 AdipocytesStimulates resistin and MCP-1 secretion via TLR4Stimulates resistin and MCP-1 secretion via TLR4[12]
LDL Cholesterol Human Clinical TrialsIncreases LDL cholesterolLowers or has a neutral effect on LDL cholesterol compared to PA[13][14][15][16][17]
HDL Cholesterol Human Clinical Trials-May lower HDL cholesterol compared to PA[13][17]
LDL Receptor Expression Young Pigs (hepatic)Reduced LDLr protein by 40% and mRNA by 60%Not specified[18]

Key Signaling Pathways

The differential effects of palmitic and stearic acid can be attributed to their engagement with distinct cellular signaling pathways.

Apoptosis Induction

Both palmitic and stearic acid are known to induce apoptosis, or programmed cell death, in various cell types.[2][4] A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. In neuronal cells, both fatty acids have been shown to activate a caspase-8-dependent pathway, leading to the activation of caspase-3 and subsequent cell death.[2]

PA Palmitic Acid FasR Fas Receptor PA->FasR SA Stearic Acid SA->FasR Casp8 Caspase-8 FasR->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Activation PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caspase-Dependent Apoptosis Pathway
Inflammatory Response via TLR4

Palmitic acid, in particular, has been identified as a ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system.[19][20] This interaction initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.[21] While stearic acid can also promote inflammation, the direct activation of TLR4 by palmitic acid is a well-documented mechanism for its pro-inflammatory effects.[12]

PA Palmitic Acid TLR4 TLR4/MD-2 Complex PA->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activation NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription

Palmitic Acid-Induced TLR4 Signaling
Stearic Acid Metabolism

A critical differentiator in the biological effects of stearic acid is its efficient conversion to oleic acid, a monounsaturated fatty acid, by the enzyme stearoyl-CoA desaturase (SCD).[3] Oleic acid is generally considered to have less detrimental effects than saturated fatty acids and may even be protective in some contexts. This metabolic conversion effectively reduces the intracellular pool of stearic acid available to exert its biological effects.

SA Stearic Acid (C18:0) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SA->SCD1 OA Oleic Acid (C18:1) SCD1->OA Desaturation

Conversion of Stearic Acid to Oleic Acid

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of palmitic and stearic acid.

Cell Viability Assay (Trypan Blue Exclusion)

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of palmitic acid or stearic acid (typically complexed to BSA) for the specified duration.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cell suspension.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Cell viability (%) = (Number of viable cells / Total number of cells) x 100.[2]

Apoptosis Detection (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the cell viability assay.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[22]

Quantification of Inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[14][15]

Conclusion

References

A Comparative Guide to Studying Protein-Palmitic Acid Interactions: The Role of Isotopically Labeled Palmitic Acid in NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies used to study the binding of palmitic acid to proteins, with a special focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy using isotopically labeled palmitic acid. While direct experimental data for Palmitic acid-d2-2 (palmitic acid deuterated at the C-2 position) is not extensively available in peer-reviewed literature, this guide will draw upon data from studies utilizing similarly labeled fatty acids, such as deuterated and ¹³C-enriched palmitic acid, to provide a thorough comparative analysis against alternative biophysical techniques.

Introduction to Protein-Lipid Interactions

The interaction between proteins and fatty acids like palmitic acid is fundamental to numerous biological processes, including cellular signaling, metabolic regulation, and drug transport. Elucidating the molecular details of these interactions is crucial for understanding disease mechanisms and for the rational design of novel therapeutics. A variety of biophysical techniques are available to characterize these binding events, each with its own set of advantages and limitations.

NMR Spectroscopy with Isotopically Labeled Ligands: A Powerful Tool

NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution in solution.[1] When studying the binding of fatty acids to proteins, the use of isotopically labeled ligands, such as those incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), offers significant advantages.

Advantages of Using Deuterated Palmitic Acid in NMR:

While specific data on this compound is scarce, the use of deuterated fatty acids in NMR studies of protein binding offers several key benefits:

  • Simplified Spectra: Deuteration of the fatty acid reduces the complexity of the ¹H NMR spectrum, minimizing signal overlap and allowing for easier identification of signals from the bound ligand.

  • Reduced Relaxation Effects: Deuteration can lead to narrower spectral lines by suppressing proton-proton spin diffusion, which is particularly beneficial for studying larger protein-ligand complexes.[2]

  • Probing Dynamics: Deuterium NMR can provide detailed information about the dynamics and orientation of the fatty acid within the protein binding pocket.[2]

A specific isotopic labeling strategy involving perdeuteration of the aliphatic tail (C3-C16) and ¹³C enrichment at the C1 and C2 positions of palmitic acid has been successfully employed to study its binding to Fatty Acid-Binding Protein 2 (FABP2). This approach effectively filters out background signals from the protein, facilitating a detailed analysis of the bound ligand.[3]

Comparative Analysis of Methodologies

The choice of technique to study protein-palmitic acid interactions depends on the specific research question, the nature of the protein, and the desired level of detail. Here, we compare NMR spectroscopy using isotopically labeled palmitic acid with two common alternatives: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Quantitative Data Comparison

The following table summarizes typical quantitative data that can be obtained from each technique for protein-fatty acid interactions. It is important to note that the dissociation constants (Kd) can vary depending on the specific protein, experimental conditions (pH, temperature, buffer), and the technique used.

ParameterNMR with Labeled Palmitic AcidIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Dissociation Constant (Kd) Can be determined from chemical shift perturbations; suitable for weak to moderate affinities (µM to mM range).[1]Directly measures Kd over a broad range (nM to µM).[4]Measures Kd over a wide range (pM to mM).[5]
Stoichiometry (n) Can be inferred from titration curves.[1]Directly and accurately determined.[4]Can be determined, but may be less precise than ITC.
Thermodynamic Parameters (ΔH, ΔS) Not directly measured.Directly measures binding enthalpy (ΔH) and allows calculation of entropy (ΔS).[6]Can provide thermodynamic data, but less direct than ITC.
Kinetic Parameters (ka, kd) Can be estimated for interactions in the intermediate to slow exchange regime.Not directly measured.Directly measures association (ka) and dissociation (kd) rates.[5]
Structural Information Provides atomic-resolution information on the binding site and ligand conformation.[7]No direct structural information.No direct structural information.

Example Dissociation Constants for Protein-Palmitic Acid Interactions:

ProteinLigandMethodDissociation Constant (Kd)
Carnitine Palmitoyltransferase 2 (CPT-2)ST1326 (palmitoylcarnitine analog)ITC2-20 µM[4]
Bacillus subtilis xylanaseXylohexaose (oligosaccharide)ITClow mM range[8]
Bacillus subtilis xylanaseXylohexaose (oligosaccharide)SPRlow mM range[8]

Note: Direct Kd values for palmitic acid binding to these specific proteins using all three techniques were not available in the cited literature for a side-by-side comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are overviews of the experimental protocols for each technique.

NMR Titration with Labeled Palmitic Acid (Chemical Shift Perturbation)

This method involves monitoring changes in the NMR spectrum of a protein upon the addition of a labeled fatty acid.

Protocol Overview:

  • Sample Preparation:

    • Prepare a solution of ¹⁵N-labeled protein in a suitable NMR buffer.

    • Prepare a concentrated stock solution of the isotopically labeled palmitic acid in the same buffer, possibly with a small amount of a co-solvent like DMSO-d6 to ensure solubility, followed by dilution in the NMR buffer.

  • Data Acquisition:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the free protein.[3]

    • Perform a stepwise titration by adding increasing amounts of the labeled palmitic acid to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the spectra and monitor the chemical shift changes of the protein's amide resonances.

    • Calculate the weighted average chemical shift perturbation for each residue.

    • Map the perturbed residues onto the protein structure to identify the binding site.

    • Fit the titration curves of significantly perturbed residues to a binding isotherm to determine the dissociation constant (Kd).[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.

Protocol Overview:

  • Sample Preparation:

    • Prepare solutions of the protein and palmitic acid in the same, thoroughly degassed buffer. The fatty acid may need to be complexed with a carrier like fatty acid-free BSA, which is then displaced, or solubilized with a detergent.

  • Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the palmitic acid solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the palmitic acid solution into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[4]

Surface Plasmon Resonance (SPR)

SPR monitors the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time.

Protocol Overview:

  • Sensor Chip Preparation:

    • Immobilize the protein onto a suitable sensor chip surface using standard coupling chemistries (e.g., amine coupling).

  • Sample Preparation:

    • Prepare a series of dilutions of palmitic acid in a suitable running buffer. The buffer may require a small amount of detergent to prevent micelle formation and non-specific binding.

  • Binding Analysis:

    • Inject the different concentrations of palmitic acid over the immobilized protein surface and a reference surface.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After the association phase, flow buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).[5]

Visualization of Workflows and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Prot 15N-Labeled Protein NMR_Spec Acquire 1H-15N HSQC Spectra Prot->NMR_Spec FA Labeled Palmitic Acid (e.g., d2-2) FA->NMR_Spec Titration CSP Chemical Shift Perturbation Analysis NMR_Spec->CSP Mapping Binding Site Mapping CSP->Mapping Kd_Calc Kd Determination CSP->Kd_Calc

NMR Titration Experimental Workflow

Signaling_Pathway_Concept FA Palmitic Acid Receptor Membrane Receptor FA->Receptor Extracellular Binding FABP Fatty Acid Binding Protein FA->FABP Intracellular Transport Downstream Downstream Signaling Receptor->Downstream Nucleus Nucleus FABP->Nucleus Gene_Exp Gene Expression (Metabolic Regulation) Nucleus->Gene_Exp Method_Comparison_Logic cluster_methods Choice of Method cluster_outputs Primary Outputs Goal Research Goal: Characterize Protein-Palmitate Binding NMR NMR with Labeled Ligand Goal->NMR ITC Isothermal Titration Calorimetry Goal->ITC SPR Surface Plasmon Resonance Goal->SPR Structure Structural Details (Binding Site, Conformation) NMR->Structure Thermo Thermodynamics (Kd, ΔH, ΔS, n) NMR->Thermo Kd ITC->Thermo SPR->Thermo Kd Kinetics Kinetics (ka, kd, Kd) SPR->Kinetics

References

A Researcher's Guide to Isotopic Enrichment for Fatty Acid Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between fatty acids and their binding proteins is crucial for unraveling cellular signaling, metabolic regulation, and designing novel therapeutics. Isotopic enrichment strategies are powerful tools to illuminate these interactions at an atomic level. This guide provides an objective comparison of common isotopic labeling strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate approach for your research needs.

Comparing Isotopic Enrichment Strategies: A Head-to-Head Analysis

The choice of an isotopic labeling strategy is dictated by the specific scientific question, the analytical technique employed (primarily Nuclear Magnetic Resonance or Mass Spectrometry), and the desired level of detail. Each approach offers a unique set of advantages and limitations in terms of spectral resolution, sensitivity, and the type of information that can be obtained.

For Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying protein-ligand interactions in solution, providing insights into binding interfaces, conformational changes, and binding affinities. Isotopic labeling of the fatty acid ligand is often essential to simplify complex spectra and focus on the molecule of interest.

StrategyKey AdvantagesKey DisadvantagesBest Suited For
Uniform 13C-Labeling - Allows for the detection of all carbon atoms in the fatty acid.[1] - Enables the use of a wide range of 13C-edited NMR experiments.- Can lead to complex spectra with significant signal overlap, especially for long-chain fatty acids. - 13C-13C scalar couplings can complicate spectra and reduce sensitivity.[2]- Initial screening of binding. - Studies with smaller fatty acids or when a global view of the ligand is required.
Selective 13C-Labeling - Simplifies NMR spectra by only showing signals from the labeled positions.[3] - Increases sensitivity for the labeled sites. - Allows for site-specific monitoring of ligand-protein interactions.- Requires chemical synthesis to introduce labels at specific positions. - Provides information only about the labeled region of the molecule.- Mapping the binding interface from the ligand's perspective. - Probing the environment of specific functional groups upon binding.
Perdeuteration with Selective 1H/13C-Labeling - Drastically simplifies 1H NMR spectra by removing most proton signals.[4][5] - Reduces relaxation effects, leading to sharper signals and improved sensitivity for the remaining protons.[1][6] - Allows for efficient filtering of protein background signals in NMR experiments.[4][5]- Requires complex chemical synthesis of the labeled fatty acid.[4][5] - Deuteration can sometimes slightly alter molecular interactions (isotope effect).- High-resolution structural studies of the fatty acid-protein complex. - Precisely defining the conformation of the bound ligand. - Overcoming spectral overlap in large protein-ligand complexes.
For Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for detecting and quantifying protein-ligand complexes. While not providing the same level of structural detail as NMR, it excels at determining binding stoichiometry and affinity. Isotopic labeling in this context is primarily used for quantification and to distinguish the ligand from other molecules.

StrategyKey AdvantagesKey DisadvantagesBest Suited For
Uniform 13C or 2H-Labeling - Provides a distinct mass shift for the fatty acid, allowing for its unambiguous identification in a complex mixture.[7] - Enables accurate quantification of bound vs. free ligand through isotope dilution methods.- Does not typically provide structural information about the binding site. - Potential for isotopic scrambling in metabolic studies, though less of a concern for in vitro binding assays.[6]- Determining binding affinity (Kd) and stoichiometry.[8][9][10] - High-throughput screening of fatty acid binding to proteins. - Quantifying fatty acid uptake and binding in cellular extracts.[11][12]

Experimental Workflows and Logical Relationships

Visualizing the workflow and the logic behind choosing a particular isotopic labeling strategy is crucial for experimental design.

experimental_workflow General Experimental Workflow for Fatty Acid Binding Studies cluster_synthesis Isotopically Labeled Fatty Acid Preparation cluster_protein Protein Preparation cluster_binding Binding Assay cluster_analysis Analysis cluster_nmr_outcomes NMR Outcomes cluster_ms_outcomes MS Outcomes synthesis Synthesis/Purchase of Isotopically Labeled Fatty Acid labeling_strategy Choice of Labeling: - Uniform 13C - Selective 13C - Perdeuteration + Selective 1H/13C - Uniform 2H incubation Incubation of Labeled Fatty Acid with Target Protein synthesis->incubation protein_prep Expression and Purification of Target Protein protein_prep->incubation nmr NMR Spectroscopy incubation->nmr ms Mass Spectrometry incubation->ms nmr_structure Binding Site Mapping & Conformational Analysis nmr->nmr_structure nmr_affinity Binding Affinity (Kd) nmr->nmr_affinity ms_stoichiometry Binding Stoichiometry ms->ms_stoichiometry ms_affinity Binding Affinity (Kd) ms->ms_affinity

A generalized workflow for studying fatty acid-protein interactions.

A decision-making guide for selecting an isotopic labeling strategy.

Detailed Experimental Protocols

The following are representative protocols for key experiments in fatty acid ligand binding studies using isotopically enriched molecules.

Protocol 1: Synthesis of a Selectively Labeled and Perdeuterated Fatty Acid for NMR Studies

This protocol is based on the synthesis of palmitic acid with perdeuteration from C3 to C16 and 13C labeling at C1 and C2, as described for studying binding to Fatty Acid Binding Protein 2 (FABP2).[4][5]

Objective: To synthesize a fatty acid that allows for the efficient use of multidimensional NMR experiments to study ligand binding by filtering out protein background resonances.[4][5]

Materials:

  • Perdeuterated myristic acid (starting material)

  • [1,2-13C2] Bromoacetic acid

  • Triphenylphosphine (B44618)

  • n-Butyllithium

  • Other standard organic synthesis reagents and solvents

Procedure:

  • Preparation of the Phosphonium (B103445) Salt: React triphenylphosphine with [1,2-13C2] bromoacetic acid to form the corresponding phosphonium salt.

  • Wittig Reaction:

    • Deprotonate the phosphonium salt using a strong base like n-butyllithium to generate the ylide.

    • React the ylide with an aldehyde derived from the perdeuterated myristic acid. This Horner-Wadsworth-Emmons type reaction will form a carbon-carbon double bond, extending the carbon chain by two 13C-labeled carbons.[4][5]

  • Reduction: Reduce the double bond formed in the previous step using a suitable reducing agent (e.g., hydrogenation with a catalyst) to yield the saturated fatty acid.

  • Purification: Purify the final product using column chromatography or other appropriate purification techniques.

  • Characterization: Confirm the structure and isotopic enrichment of the synthesized fatty acid using NMR and mass spectrometry.

Protocol 2: NMR Titration Experiment to Determine Binding Affinity

Objective: To determine the dissociation constant (Kd) of a fatty acid binding to a protein using NMR chemical shift perturbation.

Materials:

  • Isotopically labeled fatty acid (e.g., from Protocol 1)

  • Purified target protein

  • NMR buffer (e.g., phosphate (B84403) buffer in D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the isotopically labeled fatty acid in a suitable solvent (e.g., deuterated methanol (B129727) or DMSO) and a stock solution of the protein in the NMR buffer.

    • Prepare a series of NMR samples with a constant concentration of the protein and increasing concentrations of the labeled fatty acid. Ensure the final solvent concentration is low and constant across all samples.

  • NMR Data Acquisition:

    • Acquire a series of 2D 1H-13C HSQC (or other relevant) spectra for each sample.

    • Record the temperature and ensure it remains constant throughout the experiment.

  • Data Analysis:

    • Process the NMR spectra and identify the signals corresponding to the labeled fatty acid.

    • Track the chemical shift changes of specific fatty acid resonances as a function of the ligand-to-protein molar ratio.

    • Fit the chemical shift perturbation data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS) for Binding Stoichiometry and Affinity

Objective: To determine the binding stoichiometry and dissociation constant of a fatty acid-protein complex using direct ESI-MS.[8][9]

Materials:

  • Unlabeled or isotopically labeled fatty acid

  • Purified target protein

  • Volatile buffer compatible with ESI-MS (e.g., ammonium (B1175870) acetate)

  • Electrospray ionization mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the fatty acid and protein in the volatile buffer.

    • Prepare a series of solutions with a fixed concentration of the protein and varying concentrations of the fatty acid.

  • ESI-MS Analysis:

    • Infuse the samples directly into the ESI source.

    • Optimize the ESI-MS parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and preserve the non-covalent protein-ligand complex.

    • Acquire mass spectra for each sample.

  • Data Analysis:

    • Identify the peaks corresponding to the free protein and the protein-fatty acid complex(es) in the mass spectra.

    • Determine the binding stoichiometry by observing the mass-to-charge ratio of the complex(es).

    • Calculate the relative abundance of the bound and unbound protein at each fatty acid concentration.

    • Determine the dissociation constant (Kd) by fitting the titration data to a binding model.[8][9]

Conclusion

The selection of an isotopic enrichment strategy is a critical step in designing experiments to study fatty acid-protein interactions. For detailed structural insights, particularly for overcoming spectral complexity in NMR, selective labeling with perdeuteration offers unparalleled advantages, albeit at the cost of complex synthesis.[4][5] For quantitative measurements of binding affinity and stoichiometry, especially in a high-throughput manner, mass spectrometry with uniformly labeled fatty acids provides a sensitive and efficient approach.[8][9] By carefully considering the research question and the strengths of each technique, investigators can choose the optimal labeling strategy to unlock the secrets of fatty acid recognition and function.

References

Safety Operating Guide

Proper Disposal Procedures for Palmitic Acid-d2-2

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Palmitic acid-d2-2, a deuterated form of a common saturated fatty acid, is critical for maintaining laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance, adherence to standard laboratory chemical waste procedures is essential.[1] The following guide provides detailed steps for the safe handling and disposal of this compound, tailored for research and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This is crucial to prevent skin and eye irritation.[2][3] In the solid form, care should be taken to minimize dust generation, as fine dust dispersed in the air can create an explosion hazard in the presence of an ignition source.[4][5]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye ProtectionSafety goggles with side protection.[1][6]To prevent eye contact with the chemical.
Hand ProtectionChemical-resistant gloves (tested according to EN 374).[1][6]To prevent skin contact.
Respiratory ProtectionParticulate filter device (e.g., P1) if dust formation is likely.[6]To prevent inhalation of dust particles.
Protective ClothingStandard laboratory coat.To protect skin and personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by a licensed professional waste disposal service.[4] It is the responsibility of the waste generator to correctly characterize all waste materials in accordance with applicable local, regional, and national regulations.[4]

Step 1: Waste Collection and Storage

  • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][5]

  • Keep the container tightly closed to prevent contamination and accidental spillage.[6]

Step 2: Accidental Spill Cleanup In the event of a spill, follow these procedures:

  • Ventilate the Area: Ensure adequate ventilation in the affected space.[6]

  • Contain the Spill: Use a spark-proof tool to mechanically sweep or vacuum up the spilled solid material.[3] Avoid actions that generate dust.[4]

  • Collect the Waste: Place the collected material into a suitable container for disposal.[3][6]

  • Decontaminate the Area: Clean the spill area thoroughly.

Step 3: Final Disposal

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal contractor.[2]

  • Do not dispose of this compound down the drain or in general waste streams.[6]

  • Ensure all documentation and labeling are complete and accurate as per regulatory requirements.

Experimental Protocols Cited

The information presented is based on standard safety data sheets for Palmitic Acid. The chemical and physical properties of this compound are not expected to differ significantly from the non-deuterated form in ways that would impact disposal procedures.

Key Data Summary

PropertyValue
Physical State Solid[2]
Appearance White[2]
Melting Point 59 - 63 °C / 138.2 - 145.4 °F[2][7]
Boiling Point 351.5 °C / 664.7 °F[2][7]
Flash Point 206 °C / 402.8 °F[2][7]
Stability Stable under normal conditions[2][7]

Disposal Workflow Diagram

This compound Disposal Workflow A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Collect waste in a labeled, sealed container. C->D No E Clean spill using spark-proof tools. Avoid dust generation. C->E Yes F Store container in a cool, dry, well-ventilated area. D->F E->D G Contact Licensed Waste Disposal Service. F->G H End: Proper Disposal and Documentation G->H

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Palmitic Acid-d2-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Palmitic acid-d2-2, a deuterated form of palmitic acid.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
EyesSafety glasses or gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
SkinProtective glovesNitrile rubber gloves with a thickness greater than 0.11 mm are recommended.[2][3]
BodyProtective clothingLightweight protective clothing should be worn to minimize skin contact.[1][4]
RespiratoryNIOSH-approved respiratorUse in case of dust formation or if irritation is experienced.[2][4] A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 should be followed.[1]

Operational Plan

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.

1. Pre-Operational Checks:

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Verify that the work area is well-ventilated.[1]

  • Inspect all PPE for integrity before use.

  • Review the Safety Data Sheet (SDS) for Palmitic Acid.

2. Handling Procedure:

  • Allow the container of this compound to warm to room temperature before opening to prevent condensation, which could compromise the deuterated compound.[5]

  • Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust.[1]

  • Use spark-proof tools to prevent ignition sources, as the material can be combustible at high temperatures.[1][4]

  • Avoid generating dust.[1] If transferring the solid, do so carefully.

  • For dissolving the compound, use glass or stainless steel pipettes and scrupulously clean glassware to avoid contamination.[5]

  • Store solutions in glass containers with Teflon-lined caps.[5]

3. Post-Operational Cleanup:

  • Clean the work area with a 2-5% solution of soda ash.[1]

  • Remove and decontaminate or dispose of protective clothing and gloves.

  • Wash hands thoroughly after handling.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect unused this compound and any contaminated disposable materials (e.g., gloves, wipes) in a suitable, labeled disposal container.[1]

    • Dispose of the waste through an approved waste disposal plant.[6]

  • Liquid Waste:

    • For solutions of this compound, consult your institution's chemical waste management guidelines. Neutralization and absorption with an inert material may be required before disposal.

  • Deuterated Compound Considerations:

    • While deuterium (B1214612) is a stable, non-radioactive isotope, some institutions may have specific protocols for the disposal of deuterated compounds.[7] It is best practice to consult with your institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations. Some specialized companies may offer recycling services for deuterated materials.[8]

Quantitative Data

The following table summarizes key quantitative data for Palmitic Acid. The deuterated form is expected to have similar properties.

PropertyValue
Melting Point59 - 63 °C / 138.2 - 145.4 °F[6][9]
Boiling Point351.5 °C / 664.7 °F[6][9]
Flash Point206 °C / 402.8 °F[1][6][9]
Oral LD50 (Rat)>5,000 mg/kg bw[10]
Dermal LD50 (Rabbit)>2,000 mg/kg bw[10]

Visual Workflows

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Pre-Operational Checks: - Verify ventilation - Inspect PPE - Locate safety equipment Handling Handling Procedure: - Work in fume hood - Use spark-proof tools - Avoid dust generation Prep->Handling Cleanup Post-Operational Cleanup: - Decontaminate work area - Dispose of waste properly Handling->Cleanup Storage Storage: - Tightly closed container - Cool, dry, well-ventilated area Cleanup->Storage

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Emergency Response Protocol cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_spill Spill Response Exposure Accidental Exposure SkinContact Skin Contact: - Wash with soap and water - Remove contaminated clothing Exposure->SkinContact EyeContact Eye Contact: - Rinse with water for 15 mins - Seek medical attention Exposure->EyeContact Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure->Inhalation Ingestion Ingestion: - Rinse mouth, drink water - Do NOT induce vomiting Exposure->Ingestion Spill Spill or Leak: - Evacuate unnecessary personnel - Ventilate area - Use inert absorbent material Exposure->Spill

Caption: Emergency response procedures for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。